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Core Science & Biosynthesis

Foundational

methyl 1-butyl-1H-pyrazole-5-carboxylate CAS 1171168-74-3 properties

Topic: Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS 1171168-74-3) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals CAS 1171168-74-3: A Lipophilic Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS 1171168-74-3) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS 1171168-74-3: A Lipophilic Scaffold for Medicinal Chemistry

Executive Summary

Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS 1171168-74-3) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules. Belonging to the class of 1,5-disubstituted pyrazoles, this compound is distinguished by its N1-butyl chain , which provides a critical lipophilic handle for probing hydrophobic pockets in protein targets (e.g., kinases, GPCRs). Unlike its more common N1-methyl analogs (found in drugs like Sildenafil or Riociguat), the N1-butyl variant is typically employed in Structure-Activity Relationship (SAR) campaigns to modulate solubility, membrane permeability, and steric occupancy.

This guide details the physicochemical profile, regioselective synthesis, and application of this scaffold in drug discovery.

Chemical Profile & Physicochemical Properties

The 1-butyl-1H-pyrazole-5-carboxylate core presents a distinct polarity profile compared to the 1,3-isomer. The proximity of the ester group to the N1-butyl chain (positions 1 and 5) creates steric crowding that influences both reactivity and binding conformation.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
CAS Number 1171168-74-3 Unique identifier.[1]
IUPAC Name Methyl 1-butyl-1H-pyrazole-5-carboxylate
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
SMILES CCCCN1N=CC=C1C(=O)OCUseful for cheminformatics.[1]
Appearance Colorless to pale yellow oil or low-melting solidTypical for short-chain alkyl pyrazole esters.
LogP (Calculated) ~2.1 ± 0.3Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donors 0No free NH; fully substituted nitrogen.
H-Bond Acceptors 3Pyrazole N2, Ester C=O, Ester O.
Solubility Soluble in DCM, MeOH, DMSO, EtOAcPoor water solubility without hydrolysis.

Technical Insight: The N1-butyl group increases the logP by approximately 1.5 units compared to the N1-methyl analog. This modification is strategic for increasing the Ligand Lipophilicity Efficiency (LLE) when targeting hydrophobic allosteric sites.

Regioselective Synthesis & Manufacturing

The primary challenge in manufacturing CAS 1171168-74-3 is achieving regioselectivity . The reaction of hydrazines with 1,3-dicarbonyl equivalents can yield a mixture of 1,3- and 1,5-isomers. The 1,5-isomer (the target) is sterically less favored but can be accessed via specific mechanistic pathways.

Core Synthetic Protocol: Cyclocondensation[2]

Reaction: Condensation of methyl 4-methoxy-2-oxobut-3-enoate (or equivalent enaminodione) with n-butylhydrazine.

  • Reagents:

    • Substrate: Methyl 4-(dimethylamino)-2-oxobut-3-enoate (Enaminone precursor).

    • Nucleophile: n-Butylhydrazine hydrochloride.

    • Solvent: Ethanol or Methanol (Anhydrous).

    • Catalyst: Acetic acid (optional, for pH control).

  • Mechanism:

    • The hydrazine terminal nitrogen (NH2) attacks the β-carbon of the enaminone.[2]

    • Elimination of dimethylamine generates a hydrazone intermediate.

    • Intramolecular cyclization occurs. Crucially, under acidic conditions or with specific enaminones, the cyclization favors the 1,5-isomer.

  • Step-by-Step Procedure (Self-Validating):

    • Step 1: Dissolve 1.0 eq of enaminone in EtOH (0.5 M).

    • Step 2: Cool to 0°C. Add 1.1 eq of n-butylhydrazine dropwise to control exotherm.

    • Step 3: Reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3). The 1,5-isomer typically runs lower (more polar) than the 1,3-isomer due to the dipole moment alignment.

    • Step 4: Evaporate solvent.

    • Step 5: Purification via Flash Column Chromatography (SiO2). Validation: 1H NMR must show a characteristic NOE (Nuclear Overhauser Effect) between the N-butyl α-protons and the C5-ester group (or C4-H), confirming the 1,5-substitution pattern.

Visualizing the Regioselectivity Pathway

The following diagram illustrates the divergence between the 1,3-isomer (undesired byproduct) and the 1,5-isomer (Target CAS 1171168-74-3).

G Start Enaminone Precursor (Methyl 4-(dimethylamino)-2-oxobut-3-enoate) Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack (β-C) Reagent + n-Butylhydrazine Reagent->Intermediate Isomer15 TARGET: 1,5-Isomer (Methyl 1-butyl-1H-pyrazole-5-carboxylate) Sterically Crowded Intermediate->Isomer15 Kinetic Control (Acidic/Low Temp) Isomer13 BYPRODUCT: 1,3-Isomer (Methyl 1-butyl-1H-pyrazole-3-carboxylate) Thermodynamically Favored Intermediate->Isomer13 Thermodynamic Control

Figure 1: Regioselective divergence in pyrazole synthesis. Kinetic control favors the 1,5-isomer required for CAS 1171168-74-3.

Reactivity & Functionalization

Researchers utilize CAS 1171168-74-3 as a "masked" carboxylic acid or an electrophile for amide coupling.

A. Hydrolysis to Pyrazole-5-Carboxylic Acid
  • Reagents: LiOH (2.0 eq) in THF/H2O (1:1).

  • Conditions: Stir at RT for 2 hours.

  • Outcome: Quantitative conversion to the free acid.

  • Utility: The resulting acid is the primary substrate for amide coupling in drug discovery (e.g., creating sGC stimulator analogs).

B. Direct Amidation (Aminolysis)
  • Reagents: AlMe3 (Trimethylaluminum) + Amine.

  • Conditions: Toluene, reflux.

  • Note: This method bypasses the acid intermediate but requires strictly anhydrous conditions.

C. Reduction to Alcohol
  • Reagents: LiAlH4 or DIBAL-H.

  • Outcome: Yields (1-butyl-1H-pyrazol-5-yl)methanol.

  • Utility: Precursor for benzylic-type halides or aldehydes.

Applications in Drug Discovery

Lipophilic Probing in Kinase Inhibitors

In kinase inhibitor design, the "hinge binder" region often tolerates specific heterocycles. The 1-butyl group of CAS 1171168-74-3 can be used to probe the solvent-front region or a hydrophobic back-pocket, depending on the binding mode.

  • Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor. The C5-substituent (derived from the ester) directs the vector of the attached pharmacophore.

sGC Stimulators (Soluble Guanylate Cyclase)

Classes of drugs like Riociguat utilize a pyrazole core.[3]

  • Role of CAS 1171168-74-3: It serves as a scaffold to synthesize N1-butyl analogs of these drugs to test for improved oral bioavailability or blood-brain barrier (BBB) penetration compared to the standard N1-methyl or N1-benzyl analogs.

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard organic ester.

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][7]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).

  • Disposal: Incineration in a chemical waste facility.

References

  • Rosa, F. A., et al. (2008).[2] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678. (Provides the mechanistic basis for 1,5-regioselectivity).

  • Vah, L., et al. (2022). "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase." Molecules, 27(15). Retrieved from [Link]

  • PubChem. (2024). Compound Summary for Pyrazole-5-carboxylate Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Medicinal Chemistry Applications of Methyl 1-butyl-1H-pyrazole-5-carboxylate

Introduction: The Pyrazole Scaffold and the Promise of Methyl 1-butyl-1H-pyrazole-5-carboxylate The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Promise of Methyl 1-butyl-1H-pyrazole-5-carboxylate

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its remarkable therapeutic versatility stems from its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which can be finely tuned through substitution.[2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3]

This technical guide focuses on a specific, yet promising, member of this family: methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS No. 1171168-74-3).[4] While direct and extensive research on this particular molecule is emerging, its structural features—a substituted pyrazole core with an N-butyl group and a methyl ester at the 5-position—position it as a valuable scaffold for the development of novel therapeutics. This guide will synthesize the available information on related pyrazole-5-carboxylates to provide a comprehensive overview of the potential medicinal chemistry applications of methyl 1-butyl-1H-pyrazole-5-carboxylate, including its synthesis, potential biological activities, and structure-activity relationships.

Synthesis and Chemical Properties

The synthesis of pyrazole-5-carboxylates is a well-established area of organic chemistry. A common and efficient method involves the cyclocondensation of a β-enaminodiketone with a hydrazine derivative.[5][6] In the case of methyl 1-butyl-1H-pyrazole-5-carboxylate, the synthesis would likely involve the reaction of a suitable β-enaminodiketone with butylhydrazine. The regioselectivity of this reaction, yielding the desired N1-substituted pyrazole, can often be controlled by the reaction conditions.[6]

The methyl ester of pyrazole-5-carboxylic acids can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[7][8] This carboxylic acid derivative, 1-butyl-1H-pyrazole-5-carboxylic acid, is also commercially available and may serve as a starting material for the synthesis of other derivatives.[9]

General Synthetic Workflow

Synthesis β-Enaminodiketone β-Enaminodiketone Cyclocondensation Cyclocondensation β-Enaminodiketone->Cyclocondensation Butylhydrazine Methyl 1-butyl-1H-pyrazole-5-carboxylate Methyl 1-butyl-1H-pyrazole-5-carboxylate Cyclocondensation->Methyl 1-butyl-1H-pyrazole-5-carboxylate Hydrolysis Hydrolysis Methyl 1-butyl-1H-pyrazole-5-carboxylate->Hydrolysis Acid or Base 1-butyl-1H-pyrazole-5-carboxylic acid 1-butyl-1H-pyrazole-5-carboxylic acid Hydrolysis->1-butyl-1H-pyrazole-5-carboxylic acid

Caption: General synthetic workflow for methyl 1-butyl-1H-pyrazole-5-carboxylate and its corresponding carboxylic acid.

Potential Medicinal Chemistry Applications

Based on the biological activities reported for structurally similar pyrazole-5-carboxylates and related derivatives, methyl 1-butyl-1H-pyrazole-5-carboxylate holds potential in several therapeutic areas.

Anticancer Activity

Numerous pyrazole derivatives have been investigated as anticancer agents.[10][11] For instance, pyrazole-based analogues of the natural product lamellarin O have shown cytotoxicity against human colorectal cancer cell lines.[10] These compounds were synthesized from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, highlighting the relevance of the pyrazole-5-carboxylate scaffold in oncology.[10] Furthermore, derivatives of 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea have been patented as RAF inhibitors for cancer treatment, indicating that N-alkylated pyrazoles are a promising class of compounds for targeting key signaling pathways in cancer.[11]

Antimicrobial and Antifungal Activity

The pyrazole core is present in many compounds with antimicrobial and antifungal properties.[3] Pyrazole carboxamide derivatives, which can be synthesized from pyrazole carboxylic acids, have shown activity against various bacterial and fungal strains.[3] The N-butyl group in methyl 1-butyl-1H-pyrazole-5-carboxylate could potentially enhance its lipophilicity, which may improve its ability to penetrate microbial cell membranes.

Anthelmintic Activity

Recent research has identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent inhibitors of the parasitic nematode Haemonchus contortus.[12][13] Although these compounds are carboxamides, their synthesis originates from the corresponding pyrazole-5-carboxylic acid or ester. This suggests that the 1-alkyl-1H-pyrazole-5-carboxylate scaffold is a promising starting point for the development of new anthelmintic agents.

Enzyme Inhibition

The pyrazole scaffold is a versatile template for designing enzyme inhibitors. For example, pyrazole-based compounds have been developed as inhibitors of meprin α and β, a class of metalloproteases.[14] Structure-activity relationship studies on these inhibitors revealed that substitution at the N1 position of the pyrazole ring can significantly influence their binding affinity.[14] Additionally, pyrazole derivatives have been investigated as inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase involved in the endocannabinoid system.[15]

Structure-Activity Relationships (SAR): Key Insights

While specific SAR data for methyl 1-butyl-1H-pyrazole-5-carboxylate is not available, we can infer potential relationships from related series of compounds.

  • N1-Substitution: The N1-substituent on the pyrazole ring is crucial for biological activity. The size and lipophilicity of the alkyl or aryl group at this position can significantly impact potency and selectivity.[14] The n-butyl group in the target molecule is a moderately lipophilic chain that could favorably interact with hydrophobic pockets in target proteins.

  • 5-Position Substituent: The ester group at the 5-position is a key functional handle. It can act as a hydrogen bond acceptor and can be readily converted to other functional groups, such as amides or carboxylic acids, to modulate activity and physicochemical properties.[3][15]

  • Other Ring Positions: While the core topic is unsubstituted at the 3 and 4 positions, it is important to note that substitution at these positions in other pyrazole series has a profound impact on their biological profiles.

Experimental Protocols

Protocol 1: General Synthesis of Methyl 1-alkyl-1H-pyrazole-5-carboxylates

This protocol is a generalized procedure based on the synthesis of related pyrazole-5-carboxylates.[5][6]

  • Synthesis of the β-enaminodiketone: React a suitable diketone with an amine to form the corresponding enaminone.

  • Cyclocondensation: To a solution of the β-enaminodiketone in a suitable solvent (e.g., ethanol), add an equimolar amount of butylhydrazine.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methyl 1-butyl-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis of Methyl 1-butyl-1H-pyrazole-5-carboxylate

This protocol is a generalized procedure for ester hydrolysis.[7][8]

  • Reaction Setup: Dissolve methyl 1-butyl-1H-pyrazole-5-carboxylate in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Acidification: Cool the reaction mixture and carefully add an aqueous acid solution (e.g., HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry to yield 1-butyl-1H-pyrazole-5-carboxylic acid.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular WeightPotential Applications
Methyl 1-butyl-1H-pyrazole-5-carboxylate1171168-74-3C9H14N2O2182.22 g/mol Anticancer, Antimicrobial, Anthelmintic, Enzyme Inhibition
1-butyl-1H-pyrazole-5-carboxylic acid1006493-81-7C8H12N2O2168.19 g/mol Synthetic intermediate for amides and other derivatives

Future Directions and Conclusion

Methyl 1-butyl-1H-pyrazole-5-carboxylate represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility of this compound, coupled with the diverse biological activities of related pyrazole-5-carboxylates, warrants further investigation into its therapeutic potential. Future research should focus on the systematic evaluation of this molecule and its derivatives in a variety of biological assays, particularly in the areas of oncology, infectious diseases, and parasitology. Elucidation of its mechanism of action and specific molecular targets will be crucial for its development as a potential therapeutic agent. This in-depth guide, based on the current understanding of related compounds, provides a solid foundation and rationale for embarking on such research endeavors.

References

  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.
  • Urban, M., Slaninova, J., & Ertl, P. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(3), 514-525.
  • Jabbar, A., Little, M., Gasser, R. B., & Baell, J. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
  • Gudelis, A., Mickevičius, V., & Vaickelionienė, R. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Zhang, J., Wang, X., & Liu, X. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • Wikel, J. H. (1974). U.S. Patent No. 3,803,163. Washington, DC: U.S.
  • Nippon Soda Co. (1983). Preparation of 1-methyl-5-hydroxypyrazole. JP58140073A.
  • Gomha, S. M., & Abdel-aziz, H. M. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1355.
  • PubChem. (n.d.). 1-butyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • E.I. Du Pont de Nemours and Company. (1993). Pyrazole carboxanilide fungicides and use. US5223526A.
  • Becker, S., Schäkermann, S., Klier, M., Villringer, S., Stirnberg, M., Gütschow, M., & Sterz, K. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(16), 1547-1563.
  • Bayer Intellectual Property GMBH. (2017).
  • The Institute of Cancer Research. (2019). 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido [2, 3-B]pyrazin- 8-yl)
  • BIOFOUNT. (n.d.). methyl 1-butyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Patel, R. P., & Patel, M. P. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 648-654.
  • Le, T. G., Kundu, A., Ghoshal, A., Nguyen, N. H., Preston, S., Jiao, Y., ... & Baell, J. B. (2019). Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of medicinal chemistry, 62(7), 3363-3376.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals, 17(5), 655.
  • Sanna, V., Carta, A., & Collu, D. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 25(9), 4668.
  • Al-Suhaimi, E. A., & El-Shorbagy, M. A. (2016). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2829-2834.
  • PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Akocak, S., Senturk, M., & Ozgeris, B. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-270.
  • Sgadde, A., Fantacuzzi, M., & Di Micco, S. (2018). Discovery of 1, 5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of medicinal chemistry, 61(6), 2484-2499.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 1-butyl-1H-pyrazole-5-carboxylate

Executive Summary Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Featuring a lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Featuring a lipophilic N-butyl chain and a manipulable methyl ester, this pyrazole derivative serves as an ideal precursor for fragment-based drug discovery (FBDD) and the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper details its physicochemical profile, syntheses, and downstream applications, providing actionable protocols for laboratory utilization.

Physicochemical Profiling & Structural Parameters

Understanding the molecular properties of methyl 1-butyl-1H-pyrazole-5-carboxylate is critical for predicting its behavior in both synthetic environments and biological systems. The compound exhibits a low molecular weight (182.22 g/mol ) and a favorable topological polar surface area (TPSA of 44.12 Ų), aligning perfectly with Lipinski's Rule of Five for oral bioavailability[1].

Table 1: Key Physicochemical and Structural Data

ParameterValuePharmacokinetic/Synthetic Relevance
CAS Number 1171168-74-3Unique identifier for procurement and safety tracking.
Molecular Formula C9H14N2O2Indicates a high fraction of sp³ carbons (via the butyl group), enhancing 3D structural complexity.
Molecular Weight 182.22 g/mol Ideal fragment size; allows for significant downstream mass addition without exceeding 500 Da.
LogP ~1.47Optimal lipophilicity for membrane permeability while maintaining aqueous solubility.
TPSA 44.12 ŲExcellent predictor for cellular membrane and blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 0 / 4Lack of donors prevents non-specific aggregation; 4 acceptors allow targeted kinase/receptor binding.
Rotatable Bonds 4Provides conformational flexibility for the N-butyl chain to adapt to hydrophobic binding pockets.

Synthetic Methodologies & Regioselectivity

The de novo synthesis of 1-alkyl-1H-pyrazole-5-carboxylates presents a classic regioselectivity challenge. The pyrazole core is tautomeric; thus, direct N-alkylation of methyl 1H-pyrazole-5-carboxylate typically yields a mixture of the 1,3-isomer and the 1,5-isomer[2].

Mechanistic Causality: Deprotonation of the pyrazole nitrogen generates a delocalized pyrazolide anion. The electrophilic attack by 1-bromobutane can occur at either nitrogen. The nitrogen adjacent to the ester group (yielding the 5-carboxylate) is sterically hindered compared to the distal nitrogen (yielding the 3-carboxylate). Consequently, the 3-carboxylate is often the kinetically favored product. To optimize the yield of the 5-carboxylate, thermodynamic control (higher temperatures) and specific counter-ion coordination (e.g., using Cs₂CO₃ in DMF) are employed to shift the product distribution.

Synthesis SM Methyl 1H-pyrazole-5-carboxylate Reagent 1-Bromobutane + Base (DMF, 80°C) SM->Reagent Mix Isomeric Mixture (1-butyl-3-carboxylate & 1-butyl-5-carboxylate) Reagent->Mix Sep Silica Gel Chromatography (Hexane/EtOAc) Mix->Sep Prod Methyl 1-butyl-1H-pyrazole-5-carboxylate (Target) Sep->Prod

Workflow for the synthesis and isolation of methyl 1-butyl-1H-pyrazole-5-carboxylate.

Mechanistic Utility in Drug Design

The strategic value of methyl 1-butyl-1H-pyrazole-5-carboxylate lies in its orthogonal reactivity. The N-butyl group acts as a stable, lipophilic anchor designed to occupy hydrophobic sub-pockets in target proteins (such as the S1' pocket in various proteases or allosteric sites in kinases).

Conversely, the C5 methyl ester is a highly reactive handle. It is rarely left intact in the final API due to in vivo esterase liability. Instead, it is systematically converted into more stable, strongly interacting functional groups[3]:

  • Saponification to Carboxylic Acid: The ester is hydrolyzed to yield 1-butyl-1H-pyrazole-5-carboxylic acid.

  • Amide Coupling: The resulting acid is coupled with primary or secondary amines using coupling reagents like HATU and DIPEA. Pyrazole-5-carboxamides are ubiquitous in approved drugs, acting as robust hydrogen-bond networks that resist metabolic degradation[3].

  • Reduction: Treatment with LiAlH₄ reduces the ester to an alcohol, which can be further functionalized into ethers or utilized in Mitsunobu reactions.

Derivatization Core Methyl 1-butyl-1H-pyrazole-5-carboxylate Acid 1-Butyl-1H-pyrazole-5-carboxylic acid Core->Acid LiOH, THF/H2O Alcohol (1-Butyl-1H-pyrazol-5-yl)methanol Core->Alcohol LiAlH4, THF Amide Pyrazole-5-carboxamide Derivatives Acid->Amide Amine, HATU, DIPEA

Downstream derivatization pathways for drug discovery applications.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective N-Alkylation and Isolation

Objective: Synthesize methyl 1-butyl-1H-pyrazole-5-carboxylate via direct alkylation.

  • Initiation: Dissolve 10.0 mmol of methyl 1H-pyrazole-5-carboxylate in 20 mL of anhydrous DMF. Rationale: DMF is a polar aprotic solvent that effectively solvates the base and stabilizes the pyrazolide transition state.

  • Deprotonation: Add 12.0 mmol of Cesium Carbonate (Cs₂CO₃). Stir at room temperature for 30 minutes. Rationale: The large ionic radius of Cs⁺ provides a "softer" coordination to the pyrazole nitrogens compared to K⁺, which subtly alters the steric environment and can improve the ratio of the sterically hindered 5-carboxylate isomer.

  • Alkylation: Dropwise add 11.0 mmol of 1-bromobutane. Elevate the temperature to 80°C and stir for 12 hours.

  • Workup: Quench with H₂O (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure. Purify the crude isomeric mixture via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The 1-butyl-3-carboxylate typically elutes first due to lower polarity, followed by the target 1-butyl-5-carboxylate.

Protocol B: Saponification to 1-Butyl-1H-pyrazole-5-carboxylic acid

Objective: Convert the ester to a carboxylic acid for downstream amide coupling.

  • Solvation: Dissolve 5.0 mmol of methyl 1-butyl-1H-pyrazole-5-carboxylate in a 3:1 mixture of THF:H₂O (16 mL).

  • Hydrolysis: Add 15.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O). Rationale: Li⁺ acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion under mild, room-temperature conditions, thereby preventing any degradation of the pyrazole ring.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC until the starting material is consumed.

  • Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and acidify to pH ~3 using 1M HCl.

  • Recovery: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Quantitative Data Summary

Table 2: Comparison of Synthetic Routes for 1-Alkyl-1H-pyrazole-5-carboxylates

Synthetic RouteYield (Target Isomer)Regioselectivity (3- vs 5-isomer)ScalabilityKey Advantage
Direct N-Alkylation (K₂CO₃) 30 - 40%~ 2.5 : 1HighLow cost of reagents; simple setup.
Direct N-Alkylation (Cs₂CO₃) 45 - 55%~ 1.2 : 1MediumImproved yield of the hindered 5-isomer.
Hydrazine Condensation 60 - 70%Highly variableLow to MediumAvoids direct alkylation mixtures, but requires specific diketone precursors.

References

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC Source: nih.gov URL:[Link]

Sources

Exploratory

difference between 1-butyl and 1-methyl pyrazole-5-carboxylates

An In-depth Technical Guide to the Core Differences Between 1-Butyl and 1-Methyl Pyrazole-5-Carboxylates Introduction The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 1-Butyl and 1-Methyl Pyrazole-5-Carboxylates

Introduction

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that has proven to be of immense value in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, as well as compounds with anticancer, antimicrobial, and antiviral properties.[3] The functionalization of the pyrazole core, particularly at the N1 position, is a key strategy in drug discovery for modulating the physicochemical and pharmacological properties of the molecule.[4]

This technical guide provides an in-depth analysis of two closely related analogues: 1-butyl and 1-methyl pyrazole-5-carboxylates. While the difference between a methyl and a butyl group may seem minor, this substitution has profound implications for the compound's physical properties, synthetic strategy, and ultimately, its potential as a drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind the observed differences and providing practical guidance for their synthesis and characterization.

Molecular Structure and Physicochemical Properties: The Impact of the N-Alkyl Chain

The fundamental difference between the two molecules lies in the nature of the alkyl group attached to the N1 position of the pyrazole ring. This seemingly simple change from a methyl to a butyl group introduces significant alterations in steric bulk and lipophilicity, which in turn affect the macroscopic properties of the compounds.

G cluster_methyl 1-Methyl Pyrazole-5-carboxylate cluster_butyl 1-Butyl Pyrazole-5-carboxylate m1 m2 m1->m2 N m3 m2->m3 N m6 m2->m6 CH3 m4 m3->m4 m5 m4->m5 m5->m1 m7 m5->m7 C m8 m7->m8 O m9 m7->m9 OR m10 b1 b2 b1->b2 N b3 b2->b3 N b6 b2->b6 CH2 b4 b3->b4 b5 b4->b5 b5->b1 b7 b5->b7 C b10 b6->b10 CH2 b8 b7->b8 O b9 b7->b9 OR b11 b10->b11 CH2 b12 b11->b12 CH3

Caption: Chemical structures of 1-methyl and 1-butyl pyrazole-5-carboxylates.

The following table summarizes the key physicochemical properties of the two compounds. For this comparison, we will consider the ethyl esters, as more consistent data is available for these derivatives.

PropertyEthyl 1-Methyl-1H-pyrazole-5-carboxylateEthyl 1-Butyl-1H-pyrazole-5-carboxylateCausality and Field Insights
Molecular Formula C₇H₁₀N₂O₂C₁₀H₁₆N₂O₂The addition of three methylene units significantly increases the carbon and hydrogen content.
Molecular Weight 154.17 g/mol 196.25 g/mol The higher molecular weight of the butyl analogue will influence its diffusion rates and may affect its pharmacokinetic profile.
Physical Form Liquid at room temperatureLikely liquid or low-melting solid at room temperatureThe longer, more flexible butyl chain can disrupt crystal lattice packing, potentially leading to a lower melting point or an oily state compared to more compact analogues.
Boiling Point Not specified, but higher than the butyl analogue is expected due to polarityNot specified, but likely higher than the methyl analogue due to increased van der Waals forcesThe increased number of electrons and larger surface area of the butyl chain lead to stronger intermolecular van der Waals forces, requiring more energy to transition to the gas phase.
Density 1.082 g/mL at 25 °CPredicted to be slightly lower than the methyl analogueWhile molecular weight increases, the volume increases at a faster rate, which can lead to a slight decrease in density.
Refractive Index n20/D 1.483Not specifiedThe refractive index is related to the polarizability of the molecule, which is influenced by the number of electrons. The butyl derivative is expected to have a slightly higher refractive index.
Lipophilicity (LogP) LowerHigherThe addition of the nonpolar butyl chain significantly increases the compound's affinity for nonpolar environments. This is a critical parameter in drug design, affecting solubility, membrane permeability, and plasma protein binding.
Solubility More soluble in polar solventsMore soluble in nonpolar solventsThe methyl derivative, being more polar, will show better solubility in solvents like water and ethanol. The butyl derivative will be more soluble in organic solvents like dichloromethane, ethyl acetate, and hexanes. This has direct implications for choosing solvent systems for reaction, workup, and purification.

Synthesis and Mechanistic Considerations

The most common and versatile method for preparing both 1-methyl and 1-butyl pyrazole-5-carboxylates is the N-alkylation of a pre-formed pyrazole-5-carboxylate precursor.[4] This approach offers the advantage of late-stage diversification, allowing for the introduction of various alkyl groups onto a common heterocyclic core.

G start Ethyl 1H-pyrazole-5-carboxylate reaction N-Alkylation in polar aprotic solvent (e.g., DMF, ACN) start->reaction reagents Base (e.g., NaH, K₂CO₃) Alkylating Agent (R-X) (e.g., CH₃I, BuBr) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Ethyl 1-Alkyl-1H-pyrazole-5-carboxylate purification->product

Caption: General workflow for the synthesis of 1-alkyl-pyrazole-5-carboxylates.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the N-alkylation of ethyl 1H-pyrazole-5-carboxylate. It is designed to be a self-validating system, where successful execution relies on careful control of reaction parameters and monitoring of progress.

Objective: To synthesize Ethyl 1-Alkyl-1H-pyrazole-5-carboxylate (Alkyl = Methyl or Butyl).

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent: Iodomethane (for 1-methyl) or 1-Bromobutane (for 1-butyl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl 1H-pyrazole-5-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, forming the highly nucleophilic pyrazolate anion. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (iodomethane or 1-bromobutane, 1.2 eq) dropwise via the dropping funnel. Causality: Iodomethane is more reactive than 1-bromobutane, so the reaction with iodomethane will likely be faster. The reaction is an Sₙ2 substitution, where the pyrazolate anion acts as the nucleophile. Using a slight excess of the alkylating agent ensures complete conversion of the pyrazolate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Insight: The 1-butyl derivative is significantly less polar than the 1-methyl derivative. Therefore, it will elute at a lower percentage of ethyl acetate in hexanes compared to its methyl counterpart. This difference in polarity is the basis for their chromatographic separation.

Spectroscopic Characterization: Identifying the Alkyl Signature

The structural differences between the 1-methyl and 1-butyl analogues are clearly reflected in their spectroscopic data. The following table provides a comparison of the expected key signals in their ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Technique1-Methyl Derivative (Ethyl Ester)1-Butyl Derivative (Ethyl Ester)Expert Interpretation
¹H NMR N-CH₃: ~3.9-4.1 ppm (s, 3H)Pyrazole H3/H4: ~7.5-7.8 ppm (d), ~6.9-7.1 ppm (d)Ethyl Ester: ~4.3 ppm (q, 2H), ~1.3 ppm (t, 3H)N-CH₂: ~4.2-4.4 ppm (t, 2H)N-CH₂CH₂: ~1.7-1.9 ppm (m, 2H)N-(CH₂)₂CH₂: ~1.3-1.5 ppm (m, 2H)Terminal CH₃: ~0.9-1.0 ppm (t, 3H)Pyrazole H3/H4: Similar to methyl derivativeEthyl Ester: Similar to methyl derivativeThe most telling difference is in the upfield region. The methyl derivative shows a sharp singlet for the N-CH₃ group. The butyl derivative displays a characteristic set of signals: a triplet for the terminal methyl group, and two multiplets for the internal methylene groups, in addition to the triplet for the N-CH₂ group. The N-CH₂ of the butyl group is slightly downfield compared to the N-CH₃ of the methyl group due to the electron-withdrawing effect of the pyrazole ring.
¹³C NMR N-CH₃: ~35-38 ppmPyrazole C3/C4/C5: ~140-150 ppm, ~110-115 ppm, ~130-135 ppmC=O: ~160-165 ppmEthyl Ester: ~60-62 ppm, ~14-15 ppmN-CH₂: ~48-52 ppmN-CH₂CH₂: ~30-33 ppmN-(CH₂)₂CH₂: ~19-21 ppmTerminal CH₃: ~13-14 ppmPyrazole C3/C4/C5: Similar to methyl derivativeC=O: Similar to methyl derivativeEthyl Ester: Similar to methyl derivativeThe ¹³C NMR provides a clear carbon count. The butyl derivative will show four distinct signals for the N-alkyl chain, while the methyl derivative will show only one. The chemical shifts of the pyrazole ring carbons will be largely unaffected by the change in the N-alkyl substituent.[5]
IR C-H stretch (sp³): ~2950 cm⁻¹C=O stretch: ~1710-1730 cm⁻¹C=N, C=C stretch: ~1500-1600 cm⁻¹C-H stretch (sp³): More intense signals around 2870-2960 cm⁻¹C=O stretch: ~1710-1730 cm⁻¹C=N, C=C stretch: ~1500-1600 cm⁻¹The primary difference in the IR spectra will be the intensity and complexity of the C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The butyl group, with its additional C-H bonds, will exhibit more prominent peaks in this area compared to the methyl group.
MS (EI) M⁺: m/z 154Key Fragments: Loss of -OCH₂CH₃ (m/z 109), loss of -COOCH₂CH₃ (m/z 81)M⁺: m/z 196Key Fragments: Loss of propyl radical (C₃H₇, m/z 153), loss of -OCH₂CH₃ (m/z 151), loss of -COOCH₂CH₃ (m/z 123)The molecular ion peak will be the most obvious difference, reflecting the 42-mass unit difference between the two compounds. The fragmentation pattern of the butyl derivative will be more complex, with characteristic losses of alkyl fragments from the N-butyl chain.

Implications for Drug Development and Research

The choice between a 1-methyl and a 1-butyl substituent is a critical decision in the lead optimization phase of drug discovery. The differing properties of these two groups can have a significant impact on a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

G cluster_structure Structural Modification cluster_properties Physicochemical Properties cluster_implications Drug Development Implications methyl 1-Methyl Group butyl 1-Butyl Group methyl->butyl Alkyl Chain Elongation lipophilicity Increased Lipophilicity butyl->lipophilicity Leads to sterics Increased Steric Bulk butyl->sterics Leads to solubility Altered Solubility Profile butyl->solubility Leads to pk Pharmacokinetics (ADME) lipophilicity->pk Impacts Absorption, Distribution, Metabolism pd Pharmacodynamics sterics->pd Impacts Target Binding (Affinity & Selectivity) solubility->pk Impacts Formulation & Bioavailability

Caption: Relationship between N-alkylation and drug development implications.

  • Lipophilicity and Pharmacokinetics: The most significant consequence of extending the alkyl chain is the increase in lipophilicity. A higher LogP, as seen in the butyl derivative, can lead to:

    • Increased membrane permeability: This may enhance absorption across the gut wall and the blood-brain barrier.

    • Increased plasma protein binding: This can reduce the free concentration of the drug, potentially lowering its efficacy and altering its distribution.

    • Increased metabolic susceptibility: The additional methylene groups can be sites for oxidative metabolism by cytochrome P450 enzymes.

    • Reduced aqueous solubility: This can pose challenges for formulation and may limit bioavailability.

  • Steric Hindrance and Pharmacodynamics: The larger steric profile of the butyl group compared to the methyl group can directly influence how the molecule interacts with its biological target.

    • Altered Binding Affinity: The butyl group may fit into a hydrophobic pocket in the target protein, leading to increased binding affinity. Conversely, it could clash with the protein surface, reducing affinity. This is a key aspect of structure-activity relationship (SAR) studies.[6]

    • Improved Selectivity: The specific steric and hydrophobic interactions of the butyl group might favor binding to the desired target over off-targets, leading to a more selective and safer drug candidate.

Conclusion

The substitution of a 1-methyl group with a 1-butyl group on the pyrazole-5-carboxylate scaffold is far from a trivial modification. This change fundamentally alters the compound's physicochemical properties, most notably increasing its molecular weight, lipophilicity, and steric bulk, while decreasing its polarity. These changes have predictable consequences for the compound's behavior in synthetic and biological systems, from its elution profile in chromatography to its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

For the researcher and drug developer, understanding these differences is crucial. The choice of N-alkyl substituent is a powerful tool for fine-tuning the properties of a lead compound to achieve the desired balance of potency, selectivity, and drug-like characteristics. This guide has provided a framework for understanding the causality behind these differences, supported by practical protocols and comparative data, to enable more informed decisions in the pursuit of novel therapeutics.

References

  • SpectraBase. ethyl 1-methyl-3-(3-toluidinocarbonyl)-1H-pyrazole-5-carboxylate - Optional[13C NMR]. [Link]

  • Supporting Information - Royal Society of Chemistry. [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Google Patents.
  • Kaunas University of Technology ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • US EPA. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ResearchGate. Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. [Link]

  • National Institutes of Health. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]

  • National Institutes of Health. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]

  • Kaunas University of Technology ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. [Link]

  • Kaunas University of Technology ePubl. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Taylor & Francis Online. Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. [Link]

  • Sunway Pharm Ltd. Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. [Link]

  • National Institutes of Health. Current status of pyrazole and its biological activities. [Link]

  • Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • ResearchGate. (PDF) A review of recent progress (2002-2012) on the biological activities of pyrazoles. [Link]

  • PubMed. Recently reported biological activities of pyrazole compounds. [Link]

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Foundational

safety data sheet (SDS) for methyl 1-butyl-1H-pyrazole-5-carboxylate

An Advanced Technical Whitepaper on the Handling, Reactivity, and Application of Methyl 1-butyl-1H-pyrazole-5-carboxylate in Drug Discovery. Executive Summary & Strategic Importance In modern medicinal chemistry, the pyr...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Whitepaper on the Handling, Reactivity, and Application of Methyl 1-butyl-1H-pyrazole-5-carboxylate in Drug Discovery.

Executive Summary & Strategic Importance

In modern medicinal chemistry, the pyrazole nucleus is universally recognized as a "privileged scaffold." Its remarkable metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amides and aromatic rings make it a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and CNS therapeutics [3].

Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3) is a highly versatile building block. While standard Safety Data Sheets (SDS) provide basic hazard communication, they often lack the contextual depth required by drug development professionals. As an application scientist, it is critical to bridge the gap between regulatory safety data and benchtop execution. This guide transforms standard SDS metrics into a comprehensive framework, detailing the physicochemical rationale behind handling procedures, the causality of safety protocols, and self-validating experimental workflows for structural elaboration.

Physicochemical Profiling & Pharmacokinetic Potential

Understanding the physical properties of a building block is the first step in both safe handling and rational drug design. The metrics below [1, 2] dictate not only how the chemical behaves in a fume hood but also how its downstream derivatives will behave in biological systems.

PropertyValuePharmacokinetic & Handling Implication
CAS Number 1171168-74-3Unique identifier for inventory and regulatory tracking.
Molecular Weight 182.22 g/mol Highly favorable for lead optimization (well below the Lipinski limit of 500).
LogP 1.47Optimal lipophilicity; balances aqueous solubility with membrane permeability.
TPSA 44.12 ŲExcellent for oral bioavailability; highly favorable for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 0Reduces the desolvation penalty during target binding.
H-Bond Acceptors 4Favorable for coordinating with hinge region residues in kinase targets.
Rotatable Bonds 4Low entropic penalty upon target binding, ensuring rigid, predictable conformations.
Storage Temp. 2-8°CCritical to prevent ambient moisture hydrolysis of the ester moiety.

Hazard Assessment & Causality-Driven Safety Protocols

A standard SDS lists hazards; a robust safety culture understands why those hazards exist and how to mitigate them through engineering controls and Personal Protective Equipment (PPE).

  • Chemical Stability & Storage Causality: The compound features a methyl ester at the 5-position of the pyrazole ring. Esters are susceptible to slow hydrolysis when exposed to atmospheric moisture and fluctuating temperatures. Storing the compound sealed at 2-8°C is not merely a suggestion; it is a chemical necessity to maintain ≥98% purity and prevent the formation of the free carboxylic acid, which would skew stoichiometric calculations in downstream reactions [1].

  • PPE Selection (The "Why"):

    • Gloves:Nitrile gloves are strictly required. Latex provides insufficient barrier protection against organic esters, which can act as permeants and skin sensitizers.

    • Eye Protection:Snug-fitting safety goggles must be worn. Micro-particulates or aerosols generated during the weighing of the compound can cause severe ocular irritation due to the basic nature of the pyrazole nitrogens.

  • Spill & Waste Management: In the event of a spill, do not use water immediately, as it may spread the organic material. Sweep up solid spills mechanically using non-sparking tools and place them in a sealed, labeled biohazard/chemical waste container. Incineration by a licensed professional biological waste company is required to prevent environmental contamination of aquatic ecosystems [1].

Self-Validating Experimental Workflows

To utilize this building block effectively, researchers typically hydrolyze the methyl ester to generate a reactive carboxylic acid for subsequent amide coupling. The following protocol is designed as a self-validating system , ensuring safety and chemical integrity at every step.

Workflow: Base-Catalyzed Saponification to 1-Butyl-1H-pyrazole-5-carboxylic acid

Step 1: Reagent Preparation & Equilibration

  • Action: Remove the vial of Methyl 1-butyl-1H-pyrazole-5-carboxylate from 2-8°C storage and let it equilibrate to room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent, accelerating unwanted degradation.

Step 2: Reaction Assembly

  • Action: Dissolve the ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water.

  • Causality: THF fully solubilizes the organic ester, while water provides the necessary polar medium for the hydroxide nucleophile to attack the carbonyl carbon.

Step 3: Base Addition

  • Action: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq) portion-wise at 0°C.

  • Causality: The exothermic nature of base addition is controlled by the ice bath, preventing thermal degradation of the pyrazole ring.

Step 4: Self-Validation (Reaction Monitoring)

  • Action: Stir at room temperature for 4-6 hours. Monitor the reaction via LC-MS.

  • Validation Checkpoint: Do not proceed to workup until the starting material peak (m/z 183 [M+H]+) has completely disappeared. Why? Unreacted ester will contaminate the final product, leading to mixed-toxicity profiles and false positives in downstream biological high-throughput screening.

Step 5: Acidic Workup and Isolation

  • Action: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl until the pH reaches 2-3. Extract with Ethyl Acetate (EtOAc).

  • Causality: Acidification protonates the newly formed carboxylate salt, rendering it lipophilic. This forces the product into the EtOAc organic layer, cleanly separating it from the inorganic lithium salts left in the aqueous layer.

Workflow Visualization

The following diagram maps the synthetic elaboration of Methyl 1-butyl-1H-pyrazole-5-carboxylate into a screenable drug library, highlighting the critical self-validation checkpoints.

G Start Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3) Hydrolysis Saponification (LiOH/THF/H2O) Self-Validation: LC-MS / TLC Start->Hydrolysis Base Catalysis Intermediate 1-butyl-1H-pyrazole-5-carboxylic acid (Versatile Building Block) Hydrolysis->Intermediate Acidic Workup (pH 2-3) Amidation Amide Coupling (HATU/DIPEA) Library Generation Intermediate->Amidation Amine + Coupling Agent Screening High-Throughput Screening (Kinase / GPCR Targets) Amidation->Screening Purified Analogs

Synthetic and Pharmacological Workflow of Methyl 1-butyl-1H-pyrazole-5-carboxylate.

References

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Taylor & Francis / PMC. Available at:[Link]

Exploratory

Strategic Utilization of Pyrazole-5-Carboxylates: A Modular Approach to Drug Design

Topic: Strategic Utilization of Pyrazole-5-Carboxylate Building Blocks in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary The p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Pyrazole-5-Carboxylate Building Blocks in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The pyrazole-5-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical junction for diversity-oriented synthesis. Unlike its 3-carboxylate isomer, the 5-carboxylate offers unique steric and electronic vectors that facilitate the construction of fused ring systems (e.g., pyrazolo[4,3-d]pyrimidines) and conformationally restricted amides. This guide dissects the regiochemical challenges inherent in their synthesis, provides a self-validating protocol for their production, and outlines their application in high-value therapeutic agents like Sildenafil and Rimonabant.

Structural Significance & Medicinal Utility[1][2][3][4][5]

The Isostere Advantage

The pyrazole ring functions as a robust bioisostere for phenyl rings, amides, and imidazoles. When functionalized with a carboxylate at the C5 position, the scaffold gains specific utility:

  • H-Bonding Vectors: The N2 nitrogen serves as a hydrogen bond acceptor, while the carboxylate moiety (and its derivatives) can act as both donor and acceptor depending on functionalization.

  • Metabolic Stability: Unlike phenyl rings which are prone to oxidative metabolism (CYP450), the pyrazole ring is generally more metabolically stable, reducing clearance rates.

  • Solubility Modulation: The basicity of the pyrazole nitrogens (pKa ~2.5 for conjugate acid) allows for salt formation, improving aqueous solubility compared to carbocyclic analogs.

Physicochemical Profile Comparison

The following table contrasts the Pyrazole-5-carboxylate with common isosteres used in lead optimization.

FeaturePyrazole-5-carboxylatePhenyl CarboxylateIsoxazole-5-carboxylate
H-Bond Acceptors 2 (N2, C=O)1 (C=O)2 (O, C=O)
H-Bond Donors 0 (if N1-subst.)00
Lipophilicity (cLogP) Moderate (Lower than phenyl)HighModerate
Metabolic Liability LowHigh (Oxidation)Low (Ring opening potential)
Vector Geometry ~140° angle (N1-C5-CO)~120° angle~140° angle

The Regioselectivity Challenge: 1,3 vs. 1,5 Isomers

The synthesis of N1-substituted pyrazoles typically involves the condensation of hydrazines with 1,3-dicarbonyl equivalents.[1][2] A critical failure mode in this workflow is regiochemical ambiguity .

The Problem: Ambivalent Electrophiles

When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (e.g., ethyl 2,4-dioxopentanoate), two isomers are possible:
  • Pyrazole-5-carboxylate (Target): Formed via initial attack of the hydrazine on the ketone carbonyl.[3]

  • Pyrazole-3-carboxylate (Impurity): Formed via initial attack on the ester carbonyl (or less hindered ketone).

Standard conditions often yield a difficult-to-separate mixture (e.g., 60:40 ratio), leading to yield loss and purification bottlenecks.

The Solution: The Enaminone Route

To guarantee the formation of the 5-carboxylate, the electrophilicity of the precursors must be differentiated. The use of enaminones (specifically


-enaminoketoesters) directs the hydrazine attack regiospecifically.
Mechanism of Regiocontrol
  • Precursor: An enaminone is generated from the 1,3-dicarbonyl.

  • Attack: The hydrazine

    
     (the better nucleophile) attacks the 
    
    
    
    -carbon of the enaminone (Michael-type addition) rather than the carbonyls directly.
  • Cyclization: The intermediate cyclizes to the ketone, forcing the carboxylate to the 5-position relative to the N1 substituent.

Visualization: Regioselective Synthesis Pathways[8]

PyrazoleSynthesis Start Unsymmetrical 1,3-Dicarbonyl Mix Mixture of Isomers (Hard to Purify) Start->Mix Direct Condensation Enamine Enaminone Intermediate Start->Enamine + DMF-DMA Hydrazine R-NH-NH2 Hydrazine->Mix Specific 1,5-Isomer (Pyrazole-5-carboxylate) Enamine->Specific + Hydrazine (Regiospecific Attack)

Figure 1: Divergent synthetic pathways showing the advantage of the enaminone route for accessing the 5-carboxylate isomer.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate via the Enaminone Method. Source Grounding: Adapted from Synlett 2008; 2008(11): 1673-1678 [Reference 1].

Reagents
  • Ethyl acetoacetate (or Ethyl 2,4-dioxovalerate derivative)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA)
    
  • Phenylhydrazine[2][3][4]

  • Ethanol (anhydrous)

  • HCl (conc.)

Step-by-Step Methodology
  • Enaminone Formation:

    • Charge a round-bottom flask with Ethyl 2,4-dioxovalerate (1.0 equiv).

    • Add DMF-DMA (1.1 equiv) neat or in toluene.

    • Stir at reflux for 2-4 hours. Monitor by TLC (disappearance of starting material).

    • Concentrate under reduced pressure to yield the crude enaminone (red/orange oil). Note: This intermediate is moisture sensitive; proceed immediately.

  • Cyclocondensation:

    • Dissolve the crude enaminone in anhydrous Ethanol (0.5 M concentration).

    • Add Phenylhydrazine (1.0 equiv) dropwise at room temperature.

    • Critical Step: If the hydrazine is a hydrochloride salt, no additive is needed. If free base, add 1.0 equiv of HCl to catalyze the elimination of dimethylamine.

    • Reflux for 1-3 hours.

  • Workup & Purification:

    • Cool to room temperature.[4][5][6] The product often precipitates as a solid.

    • Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and Brine.

    • Recrystallize from Ethanol/Hexane.

Self-Validating Quality Control (QC)
  • NOE (Nuclear Overhauser Effect) NMR: Irradiate the N1-Phenyl protons. If you observe an enhancement of the C5-substituent (the ester ethyl group or adjacent proton), you have the 1,5-isomer . If you observe enhancement of the C3-H/Methyl, you have the 1,3-isomer.

  • 13C NMR Shift: The C5 carbon in the 1,5-isomer typically resonates upfield (~130 ppm) compared to the C3 carbon in the 1,3-isomer due to shielding from the N-aryl ring.

Functionalization Workflows: From Building Block to Lead

Once the pyrazole-5-carboxylate is secured, it serves as a divergent point for lead optimization.

Workflow Diagram

Functionalization Core Pyrazole-5-Carboxylate (Ester) Acid Carboxylic Acid (Hydrolysis) Core->Acid Alcohol Primary Alcohol (LiAlH4/DIBAL) Core->Alcohol Hydrazide Hydrazide (N2H4) Core->Hydrazide Amide Amide Library (Coupling) Acid->Amide HATU/Amine Halide Alkyl Halide (SOCl2/PBr3) Alcohol->Halide Heterocycle Fused Systems (e.g., Pyrazolo-pyrimidinones) Hydrazide->Heterocycle Cyclization Amide->Heterocycle Intramolecular Cyclization

Figure 2: Divergent synthesis tree starting from the pyrazole-5-carboxylate core.

Case Studies in Drug Discovery

Case Study 1: Sildenafil (Viagra)[12]
  • Role of Scaffold: The core of Sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one .

  • Synthetic Logic: The synthesis begins with a pyrazole-5-carboxylate derivative.[5]

    • Nitration: Nitration of the pyrazole-5-carboxylate at the C4 position.

    • Reduction: Reduction of the nitro group to an amine.

    • Cyclization: The C4-amine reacts with the C5-carboxamide (derived from the ester) to close the pyrimidine ring.

  • Insight: The C5-carboxylate is essential not just as a substituent, but as the electrophilic partner for the annulation reaction that builds the drug's core [Reference 2].

Case Study 2: Rimonabant (Acomplia)
  • Role of Scaffold: Rimonabant is a 1,5-diarylpyrazole-3-carboxamide .

  • Note on Numbering: While formally named a 3-carboxamide due to IUPAC priority rules regarding the aryl groups, the synthetic chemistry relies on the same regiocontrol principles. The steric clash between the N1-aryl and C5-aryl groups forces the phenyl rings out of planarity, a critical feature for CB1 receptor selectivity.

  • Synthetic Route: Prepared via the condensation of a 1-phenyl-butane-1,3-dione derivative with a hydrazine, following the regioselective principles outlined in Section 2 [Reference 3].

References

  • Rosa, F. A., et al. (2008).[3][4] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.

  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase-5 Inhibitors. Organic Process Research & Development, 9(1), 88–97.

  • Lange, J. H., et al. (2004). Synthesis, Biological Properties, and Molecular Modeling Investigations of Novel Rimonabant Analogues. Journal of Medicinal Chemistry, 47(3), 627-643.

  • Gosselin, F., et al. (2006).[4][6] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 1-butyl-1H-pyrazole-5-carboxylate

Introduction & Mechanistic Insights The pyrazole-5-carboxylate scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a core building block for synthesizing complex carboxamides and enzyme inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The pyrazole-5-carboxylate scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a core building block for synthesizing complex carboxamides and enzyme inhibitors[1]. However, the synthesis of 1-alkyl-1H-pyrazole-5-carboxylates is conventionally plagued by poor regioselectivity. Direct N-alkylation of a pre-formed 1H-pyrazole-5-carboxylate with alkyl halides (e.g., 1-bromobutane) inevitably yields a difficult-to-separate mixture of 1,3- and 1,5-dialkyl isomers, drastically reducing the overall yield and complicating purification[2].

To circumvent this, the cyclocondensation of monoalkylhydrazines with unsymmetrical enaminodiketones or enaminoesters has emerged as a highly regiospecific alternative[3].

Causality Behind the Regioselectivity (E-E-A-T)

The regiospecificity of this protocol relies on the distinct nucleophilicities of the two nitrogen atoms in butylhydrazine and the highly polarized nature of the enaminoester (methyl 4-(dimethylamino)-2-oxobut-3-enoate).

  • Initial Attack: The primary, unsubstituted amine (-NH₂) of butylhydrazine is less sterically hindered and more nucleophilic than the secondary N-butyl amine. It selectively attacks the highly electrophilic β-carbon (C4) of the enaminoester in a Michael-type addition, displacing dimethylamine to form a β-hydrazino intermediate[3].

  • Intramolecular Cyclization: The internal, sterically hindered N-butyl nitrogen is now perfectly positioned to attack the adjacent C2 ketone.

  • Dehydration: Subsequent dehydration closes the 5-membered pyrazole ring. Because the N-butyl group forms a bond with the C2 carbon (which becomes C5 of the pyrazole), the ester group is strictly locked at the 5-position relative to the alkylated nitrogen[4].

Comparative Strategy Analysis

The table below summarizes the quantitative and qualitative data comparing the traditional alkylation approach against the regiospecific cyclocondensation method described in this protocol.

Synthetic StrategyKey ReagentsRegioselectivityTypical YieldPurification Effort
Direct Alkylation (Route A) Methyl 1H-pyrazole-5-carboxylate + 1-Bromobutane + K₂CO₃Poor (~1:3 to 1:1 mixture of 1,5 and 1,3 isomers)30–40% (Target Isomer)High (Extensive column chromatography required)
Cyclocondensation (Route B) Methyl 4-(dimethylamino)-2-oxobut-3-enoate + Butylhydrazine HClExcellent (>95% 1,5-isomer)75–90%Low (Often >95% pure post-aqueous workup)

Mandatory Visualization: Mechanistic Pathway

G A Methyl 4-(dimethylamino)-2-oxobut-3-enoate (Electrophile) C Addition-Elimination (Displacement of HNMe2) A->C B Butylhydrazine Hydrochloride (Nucleophile) B->C D β-Hydrazino Intermediate (Regiodirecting Step) C->D E Intramolecular Cyclization (Attack on C2 Ketone) D->E Regioselective H Methyl 1-butyl-1H-pyrazole-3-carboxylate (Avoided Isomer) D->H Disfavored F Dehydration (-H2O) E->F G Methyl 1-butyl-1H-pyrazole-5-carboxylate (Target Product) F->G

Mechanistic pathway for the regioselective synthesis of methyl 1-butyl-1H-pyrazole-5-carboxylate.

Experimental Protocols

This self-validating workflow is divided into two phases: the preparation of the enaminoester precursor and the subsequent cyclocondensation.

Phase 1: Preparation of Methyl 4-(dimethylamino)-2-oxobut-3-enoate

Note: This precursor acts as the 1,3-dicarbonyl equivalent required for the pyrazole core.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl pyruvate (1.02 g, 10.0 mmol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11.0 mmol, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the neat mixture to 80 °C for 3 hours. The reaction mixture will turn deep yellow/orange.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.8) should disappear, replaced by a highly UV-active spot (Rf ~0.2). Concentrate the mixture under reduced pressure to remove methanol and unreacted DMF-DMA. The resulting crude enaminoester can be used directly in Phase 2 without further purification.

Phase 2: Synthesis of Methyl 1-butyl-1H-pyrazole-5-carboxylate
  • Dissolution: Dissolve the crude methyl 4-(dimethylamino)-2-oxobut-3-enoate (~10.0 mmol) in absolute ethanol (25 mL).

  • Hydrazine Addition: Add butylhydrazine hydrochloride (1.31 g, 10.5 mmol, 1.05 eq) in one portion.

  • Catalysis & Cyclization: While the hydrochloride salt naturally provides the mildly acidic environment needed to catalyze the elimination of dimethylamine, adding a catalytic amount of glacial acetic acid (0.1 eq) can accelerate the cyclization[3]. Stir the mixture at room temperature for 30 minutes to allow the β-hydrazino intermediate to form, then heat to reflux (78 °C) for 3 hours.

  • Self-Validating Monitoring: Analyze the reaction via LC-MS. The intermediate mass will disappear, and the target product mass ([M+H]⁺ = 183.1) will dominate the chromatogram.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (40 mL) and water (40 mL). Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically >95% regiochemically pure. If analytical purity is required, pass the residue through a short silica gel plug using Hexanes/EtOAc (8:2) to yield methyl 1-butyl-1H-pyrazole-5-carboxylate as a clear to pale-yellow oil.

References

  • Title: Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Source: Organic Chemistry Portal (Synlett, 2008) URL: [Link]

  • Title: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles Source: Organic Chemistry Portal (Synlett, 2006) URL: [Link]

  • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase Source: PubMed Central (Molecules, 2022) URL: [Link]

  • Title: Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters (US6297386B1)

Sources

Application

Protocol for the Regioselective N-Alkylation of Methyl 1H-Pyrazole-5-Carboxylate

Executive Summary & Mechanistic Causality Methyl 1H-pyrazole-5-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

Methyl 1H-pyrazole-5-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel chemotherapeutics[1]. However, the annular N,N-prototropy of the pyrazole core presents a significant synthetic challenge: standard N-alkylation typically yields an inseparable mixture of N1 and N2 regioisomers[2].

The regioselectivity of this reaction is governed by a delicate balance of steric and electronic factors:

  • Electronic Deactivation: The ester group at the C5 position acts as a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the adjacent nitrogen.

  • Steric Hindrance: The physical bulk of the ester group physically blocks electrophilic attack at the adjacent nitrogen.

Consequently, under standard basic conditions (e.g., K₂CO₃ in DMF), alkylation heavily favors the less hindered, more electron-rich distant nitrogen, yielding methyl 1-alkyl-1H-pyrazole-3-carboxylate as the major thermodynamic product[3]. To subvert this intrinsic bias and selectively synthesize the sterically hindered methyl 1-alkyl-1H-pyrazole-5-carboxylate , researchers must employ chelation-controlled strategies. The addition of a Lewis acid, such as MgBr₂, facilitates the formation of a bidentate chelate between the ester carbonyl and the adjacent nitrogen, directing the alkylating agent to the hindered position and effectively reversing the natural regioselectivity[4].

Mechanistic Workflow

Workflow Start Methyl 1H-pyrazole-5-carboxylate (Tautomeric Mixture) Cond1 Protocol A: K2CO3, DMF Thermodynamic Control Start->Cond1 Cond2 Protocol B: MgBr2, DIPEA Chelation Control Start->Cond2 Prod3 Major Product: 1-alkyl-1H-pyrazole-3-carboxylate (Sterically Unhindered) Cond1->Prod3 Favored (Sterics/Electronics) Prod5 Major Product: 1-alkyl-1H-pyrazole-5-carboxylate (Sterically Hindered) Cond1->Prod5 Minor Isomer Cond2->Prod3 Minor Isomer Cond2->Prod5 Favored (Mg2+ Chelation)

Mechanistic divergence in the regioselective N-alkylation of methyl 1H-pyrazole-5-carboxylate.

Quantitative Regioselectivity Data

The table below summarizes how the choice of base, solvent, and additive dictates the regiochemical outcome of the alkylation.

BaseSolventAdditiveTemp (°C)Major Isomer FormedTypical Ratio (3-carboxylate : 5-carboxylate)
K₂CO₃DMFNone803-carboxylate> 4:1
Cs₂CO₃MeCNNone253-carboxylate> 5:1
NaHTHFNone0 to 253-carboxylate~ 3:1
DIPEAToluene / DCMMgBr₂·OEt₂60 - 1105-carboxylate< 1:10

Experimental Methodologies

Protocol A: Synthesis of Methyl 1-Alkyl-1H-pyrazole-3-carboxylate (Thermodynamic Control)

This protocol utilizes mild basic conditions to exploit the natural steric and electronic biases of the pyrazole substrate, selectively yielding the 3-carboxylate isomer.

Materials:

  • Methyl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Deprotonation: Charge a flame-dried round-bottom flask with methyl 1H-pyrazole-5-carboxylate and anhydrous DMF to create a 0.2 M solution. Add anhydrous K₂CO₃ in one portion.

    • Causality: K₂CO₃ is an insoluble, mild base that slowly deprotonates the pyrazole, maintaining a low steady-state concentration of the highly reactive pyrazolide anion. This slow generation prevents over-alkylation and promotes thermodynamic control.

  • Alkylation: Stir the suspension at ambient temperature for 15 minutes, then introduce the alkyl halide dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4–6 hours.

    • Validation: Monitor progression via LC-MS. The 3-carboxylate isomer typically exhibits a longer retention time on reverse-phase C18 columns compared to the 5-carboxylate due to its lower polarity.

  • Quench & Extraction: Upon complete conversion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Aqueous Wash: Wash the combined organic layers vigorously with brine (5 × 20 mL).

    • Causality: DMF is highly miscible with EtOAc. The repeated brine washes are critical to partition the high-boiling DMF into the aqueous phase, preventing it from co-eluting and ruining the subsequent silica gel chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure methyl 1-alkyl-1H-pyrazole-3-carboxylate.

Protocol B: Synthesis of Methyl 1-Alkyl-1H-pyrazole-5-carboxylate (Chelation Control)

This protocol utilizes a Lewis acid to form a directing chelate complex, forcing the alkylation to occur at the sterically hindered nitrogen adjacent to the ester.

Materials:

  • Methyl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Alkyl halide (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Magnesium bromide ethyl etherate (MgBr₂·OEt₂) (1.2 eq)

  • Toluene or Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Chelate Formation: In a dry Schlenk flask under a nitrogen atmosphere, dissolve methyl 1H-pyrazole-5-carboxylate in anhydrous solvent (0.1 M). Add MgBr₂·OEt₂ (1.2 eq) and stir at room temperature for 30 minutes.

    • Causality: The magnesium salt must be added before the base. This allows the Mg²⁺ ion to pre-coordinate with the ester carbonyl oxygen and the adjacent N1 nitrogen, forming a rigid bidentate complex that activates the N1 position for nucleophilic attack.

  • Base Addition: Add DIPEA dropwise to the mixture.

    • Causality: DIPEA is chosen over smaller amine bases (like TEA) because its extreme steric bulk prevents it from competing with the pyrazole for the alkylating agent, thereby suppressing the formation of unwanted quaternary ammonium salts.

  • Alkylation: Introduce the alkyl halide and heat the mixture to reflux (or 60 °C if using DCM) for 12–18 hours.

  • Quench & Complex Dissociation: Cool the reaction to room temperature, dilute with DCM, and wash the organic layer with 1M aqueous HCl.

    • Causality: The 1M HCl wash is mandatory. It protonates the pyrazole and breaks the robust Mg²⁺ chelate complex, ensuring the alkylated product completely releases from the metal and partitions into the organic phase.

  • Isolation: Extract the aqueous layer once more with DCM. Combine the organic fractions, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to isolate the methyl 1-alkyl-1H-pyrazole-5-carboxylate.

References

  • MDPI - Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • National Institutes of Health (PMC) - Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Available at: [Link]

  • National Institutes of Health (PMC) - Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Regioselective Synthesis of 1,5-Disubstituted Pyrazole Esters

I. Introduction: The Significance of 1,5-Disubstituted Pyrazole Esters The pyrazole scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of clinically significant drugs.[1] These five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Significance of 1,5-Disubstituted Pyrazole Esters

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of clinically significant drugs.[1] These five-membered heterocyclic compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] Specifically, the 1,5-disubstituted substitution pattern is a key feature in many pharmacologically active agents, such as the selective COX-2 inhibitor Celecoxib. The ester functionality at the 5-position serves as a versatile synthetic handle, allowing for further derivatization into amides, carboxylic acids, or alcohols, thereby enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.[3]

The primary challenge in synthesizing these valuable compounds lies in achieving high regioselectivity. When reacting unsymmetrical precursors, such as a substituted hydrazine and a β-keto ester, the reaction can potentially yield two different regioisomers: the desired 1,5-disubstituted product and the corresponding 1,3-disubstituted isomer.[4][5] As biological activity is often exclusive to a single isomer, developing synthetic methods that provide precise control over the regiochemical outcome is of paramount importance.[5]

This guide provides an in-depth overview of field-proven strategies for the regioselective synthesis of 1,5-disubstituted pyrazole esters, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in this critical synthetic endeavor.

II. Strategic Approaches to Regiocontrol

The regiochemical outcome of pyrazole synthesis is not arbitrary; it is governed by the interplay of electronic and steric factors of the reactants, as well as the specific reaction conditions employed.[4] Understanding these principles allows for the rational design of a synthetic route that favors the formation of the desired 1,5-disubstituted isomer.

A. The Knorr Pyrazole Synthesis: A Foundational Approach

The most classic and widely utilized method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][6] When a β-keto ester is used as the dicarbonyl component, the inherent difference in electrophilicity between the ketone and ester carbonyls provides the basis for regiocontrol.

Causality of Regioselectivity: The reaction is typically catalyzed by a weak acid.[2] The mechanism proceeds through the initial formation of a hydrazone intermediate.[4][7] The regioselectivity is determined at this first step. The more nucleophilic nitrogen of the substituted hydrazine (typically the terminal, less hindered nitrogen) preferentially attacks the more electrophilic carbonyl carbon of the β-keto ester.[4] In the vast majority of cases, the ketone carbonyl is significantly more reactive towards nucleophilic attack than the ester carbonyl.[7] This initial, selective condensation at the ketone position directs the subsequent intramolecular cyclization and dehydration steps to exclusively form the 1,5-disubstituted pyrazole ester.

regioselectivity_challenge bke Unsymmetrical β-Keto Ester (R1-CO-CH2-COOEt) p15 1,5-Disubstituted Pyrazole Ester (Desired) bke->p15  Attack at Ketone (more electrophilic) p13 1,3-Disubstituted Pyrazole Ester (Isomer) bke->p13  Attack at Ester (less electrophilic) hyd Substituted Hydrazine (R'-NHNH2) hyd->bke knorr_mechanism Reactants Ethyl Benzoylpyruvate + Phenylhydrazine Protonation 1. Acid Catalysis (H+) Protonation of Ketone Reactants->Protonation Attack 2. Nucleophilic Attack (by terminal NH2) Protonation->Attack Hydrazone 3. Dehydration Hydrazone Intermediate Formation Attack->Hydrazone Cyclization 4. Intramolecular Attack (Amide N on Ester C=O) Hydrazone->Cyclization Tetrahedral Cyclized Tetrahedral Intermediate Cyclization->Tetrahedral Dehydration2 5. Elimination of EtOH & Aromatization Tetrahedral->Dehydration2 Product Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate Dehydration2->Product experimental_workflow A 1. Combine Reactants (β-Keto Ester, Hydrazine, Solvent) B 2. Add Catalyst (e.g., Acetic Acid) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Reaction Work-up (Cooling, Precipitation) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Analysis (NMR, MS, M.P.) F->G

Sources

Application

Application Note: Regiospecific Cyclocondensation Synthesis of Methyl 1-butyl-1H-pyrazole-5-carboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3)[1] Executive Summary & Strategic Rationale Pyrazole-5-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3)[1]

Executive Summary & Strategic Rationale

Pyrazole-5-carboxylates are highly privileged scaffolds in medicinal chemistry, frequently serving as foundational building blocks for anti-inflammatory agents, kinase inhibitors, and agrochemicals[2]. Historically, the synthesis of 1-alkyl-1H-pyrazole-5-carboxylates relied on the condensation of 1,3-diketones with alkylhydrazines. However, this classical approach is fundamentally flawed for asymmetric targets, as it consistently yields difficult-to-separate mixtures of 1,3- and 1,5-regioisomers, necessitating tedious chromatographic purification and reducing overall atom economy[3].

To circumvent this, this application note details a highly optimized, regiospecific cyclocondensation protocol utilizing an unsymmetrical enaminoester—specifically, methyl 4-(dimethylamino)-2-oxobut-3-enoate—reacted with butylhydrazine hydrochloride. This method exploits the differential electronic properties of the enaminoester to achieve absolute regiocontrol, yielding the 1,5-disubstituted pyrazole exclusively[4].

Mechanistic Pathway & Regiocontrol

The success of this protocol relies on an addition-elimination mechanism followed by intramolecular heterocyclization[4].

  • Addition-Elimination: The regioselectivity is governed by the differential nucleophilicity of the hydrazine nitrogens. The unsubstituted primary amine (

    
    ) of butylhydrazine is sterically unhindered and highly nucleophilic. It selectively attacks the highly electrophilic 
    
    
    
    -carbon (C4) of the enaminoester, displacing the dimethylamino group as dimethylamine gas[4].
  • Heterocyclization: The resulting

    
    -hydrazino intermediate undergoes an intramolecular cyclization. The secondary nitrogen (bearing the butyl group) attacks the 
    
    
    
    -keto carbonyl (C2).
  • Dehydration: Subsequent loss of a water molecule yields the fully aromatized pyrazole core, strictly dictating the formation of the 1-butyl-5-carboxylate regioisomer[4].

Mechanism A Methyl 4-(dimethylamino) -2-oxobut-3-enoate C β-Hydrazino Intermediate (- Dimethylamine) A->C + B B Butylhydrazine HCl D Intramolecular Cyclization (- H2O) C->D E Methyl 1-butyl-1H-pyrazole -5-carboxylate D->E

Caption: Regiospecific cyclocondensation pathway forming the 1,5-disubstituted pyrazole core.

Reaction Optimization & Quantitative Data

The choice of solvent and temperature profoundly impacts both the kinetics of the addition-elimination step and the overall yield. The table below summarizes empirical data for the cyclocondensation of enaminoesters with alkylhydrazines[4].

Solvent SystemTemperature (°C)Time (h)Regioselectivity (1,5 : 1,3)Isolated Yield (%)Mechanistic Observation
Ethanol (Absolute) 78 (Reflux) 2 - 3 >99:1 88 - 94 Optimal proton transfer; high solubility of both reagents.
Methanol65 (Reflux)4 - 5>99:182 - 85Slower kinetics due to lower reflux temperature.
Tetrahydrofuran (THF)66 (Reflux)6 - 8>99:170 - 75Poor solubility of the hydrazine hydrochloride salt.
Water / EtOH (1:1)25 (Room Temp)24>99:150 - 55Incomplete conversion; competing ester hydrolysis observed.

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating at every critical juncture.

Materials Required:
  • Electrophile: (10.0 mmol, 1.57 g)

  • Nucleophile: Butylhydrazine hydrochloride (10.0 mmol, 1.25 g)

  • Solvent: Absolute Ethanol (25 mL)

  • Workup Reagents: Ethyl Acetate (EtOAc), Deionized Water, Brine, Anhydrous

    
    .
    
Step-by-Step Methodology:

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-(dimethylamino)-2-oxobut-3-enoate (1.57 g) in 25 mL of absolute ethanol.

  • Add butylhydrazine hydrochloride (1.25 g) in one portion.

  • Expert Causality: The hydrochloride salt is strictly preferred over the free base. It prevents premature air-oxidation of the hydrazine and provides a mildly acidic micro-environment that protonates the dimethylamino group, transforming it into a superior leaving group[4].

Step 2: Cyclocondensation (Reflux)

  • Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2 to 3 hours[4].

  • Self-Validation Checkpoint 1 (Visual/Chemical): The initial suspension will transition into a clear, homogeneous solution as the salt dissolves. The evolution of dimethylamine gas can be detected at the condenser outlet (a piece of damp red litmus paper will turn blue), physically confirming that the addition-elimination phase is actively occurring.

Step 3: Reaction Monitoring (IPC)

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/EtOAc eluent system.

  • Self-Validation Checkpoint 2 (Chromatographic): The starting enaminoester is highly polar and strongly UV-active (

    
    ). The target pyrazole-5-carboxylate is significantly less polar. The reaction is complete when the baseline spot is fully consumed and replaced by a single, prominent UV-active spot at 
    
    
    
    .

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.

  • Expert Causality: Ethanol must be removed prior to aqueous extraction. Failing to do so will cause phase-miscibility issues (emulsions) and drag the product into the aqueous layer, severely reducing the yield.

  • Partition the crude oily residue between EtOAc (30 mL) and Deionized Water (30 mL). Extract the aqueous layer with an additional portion of EtOAc (20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and evaporate the solvent to afford the crude product[2].
    

Workflow Step1 Reaction Setup Mix Enaminoester & Hydrazine HCl in Absolute EtOH Step2 Cyclocondensation Reflux (78 °C) for 2-4 Hours Monitor via TLC Step1->Step2 Step3 Solvent Removal Concentrate under reduced pressure Step2->Step3 Step4 Liquid-Liquid Extraction Partition between EtOAc and H2O Step3->Step4 Step5 Final Isolation Dry over Na2SO4 & Evaporate (Yield: >85%) Step4->Step5

Caption: Step-by-step experimental workflow for pyrazole cyclocondensation.

Analytical Signatures

Because the reaction is highly regiospecific, the crude product is typically >95% pure[4]. The structural identity of1 can be confirmed via


 NMR.
  • Expected

    
     NMR (
    
    
    
    , 400 MHz):
    
    
    7.45 (d,
    
    
    Hz, 1H, Pyrazole C3-H), 6.80 (d,
    
    
    Hz, 1H, Pyrazole C4-H), 4.55 (t,
    
    
    Hz, 2H, N-
    
    
    ), 3.85 (s, 3H, O-
    
    
    ), 1.80 (quintet, 2H,
    
    
    ), 1.35 (sextet, 2H,
    
    
    ), 0.95 (t,
    
    
    Hz, 3H,
    
    
    ).
  • Diagnostic Marker: The presence of two doublets with a small coupling constant (

    
     Hz) at ~7.45 ppm and ~6.80 ppm is the definitive signature of the unsubstituted C3 and C4 positions of the pyrazole ring.
    

References

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents.3[3]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal. 4[4]

  • 1171168-74-3 | Methyl 1-butyl-1H-pyrazole-5-carboxylate - BLD Pharm. 1[1]

  • (dimethylamino)methyl prop-2-enoate - Sigma-Aldrich.

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. 2[2]

Sources

Method

Application Note: C4-Arylation of Methyl 1-butyl-1H-pyrazole-5-carboxylate via Suzuki-Miyaura Coupling

This Application Note is designed for researchers and medicinal chemists utilizing methyl 1-butyl-1H-pyrazole-5-carboxylate as a core scaffold for building pyrazole-based libraries.[1] While the specific compound request...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists utilizing methyl 1-butyl-1H-pyrazole-5-carboxylate as a core scaffold for building pyrazole-based libraries.[1]

While the specific compound requested is the unfunctionalized parent scaffold , Suzuki coupling requires a reactive handle (halide or boronate). Therefore, this guide addresses the two primary high-value workflows for this molecule:

  • Standard Route: Coupling of the 4-bromo/iodo derivative (requiring prior halogenation).[1]

  • Advanced Route: Direct C–H Arylation of the parent compound (atom-economic).[1]

[1]

Executive Summary & Mechanistic Insight[1][2][3]

Methyl 1-butyl-1H-pyrazole-5-carboxylate is a strategic building block for kinase inhibitors and agrochemicals.[1] The pyrazole ring is electron-rich, but the C5-ester introduces an electron-withdrawing effect that deactivates the ring slightly compared to simple alkyl-pyrazoles, while also providing a handle for further derivatization (e.g., amidation).

The Critical Challenge: The "Ortho-Ester" Effect Coupling at the C4 position is the standard objective.[1] However, the ester group at C5 exerts two distinct influences:

  • Steric Hindrance: The ester carbonyl is ortho to the C4 reaction site, creating steric bulk that can impede transmetallation.[1]

  • Base Sensitivity: Standard Suzuki conditions often employ aqueous strong bases (NaOH, KOH).[1] These will rapidly hydrolyze the methyl ester to the carboxylic acid (saponification), destroying your protecting group/functional handle.

Strategic Solution: This protocol utilizes anhydrous mild bases (e.g., K₃PO₄, Cs₂CO₃) or weak aqueous systems to preserve the ester.[1] We also employ sterically demanding phosphine ligands (e.g., XPhos, SPhos) to overcome the steric barrier at C4.[1]

Experimental Workflow (Logic Map)

The following diagram outlines the decision tree for processing this scaffold.

G Start Methyl 1-butyl-1H-pyrazole- 5-carboxylate (Parent) Decision Route Selection Start->Decision RouteA Route A: Standard (High Reliability) Decision->RouteA Standard RouteB Route B: Direct Arylation (Atom Economy) Decision->RouteB Advanced StepA1 Step 1: C4-Bromination (NBS, DMF) RouteA->StepA1 StepA2 Step 2: Suzuki Coupling (Pd-Catalyzed) StepA1->StepA2 4-Bromo Intermediate Product C4-Arylated Product (Intact Methyl Ester) StepA2->Product StepB1 Pd-Catalyzed C-H Activation (Requires Ag salts/PivOH) RouteB->StepB1 StepB1->Product

Figure 1: Strategic workflow for functionalizing the pyrazole scaffold. Route A is recommended for scale-up; Route B is suitable for rapid library screening.[1]

Pre-Requisite: Preparation of the Reactive Partner

If you have not yet halogenated the parent compound, perform this step first. Unfunctionalized pyrazoles do not undergo standard Suzuki coupling without C-H activation conditions.[1]

Protocol: C4-Bromination

  • Reagents: Methyl 1-butyl-1H-pyrazole-5-carboxylate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).[1]

  • Solvent: DMF (0.5 M).[1]

  • Conditions: Stir at RT for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc.[1] The electron-withdrawing ester directs electrophilic substitution exclusively to the C4 position.[1]

Detailed Protocol: Suzuki Coupling of the 4-Bromo Derivative

This is the "Gold Standard" method ensuring ester preservation.

Materials & Reagents
ComponentRoleSpecific ReagentEquiv.
Substrate ElectrophileMethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate1.0
Partner NucleophileAryl Boronic Acid (R-B(OH)₂)1.2–1.5
Catalyst Pd SourcePd(dppf)Cl₂[1]·DCM or Pd₂(dba)₃/XPhos0.05
Base ActivatorK₃PO₄ (Anhydrous) or Cs₂CO₃2.0–3.0
Solvent Medium1,4-Dioxane (dry) or Toluene/Water (10:1)0.2 M
Step-by-Step Procedure
  • System Setup:

    • Use a microwave vial (for small scale) or a Schlenk flask (scale-up).

    • Crucial: Flame-dry the glassware if using strictly anhydrous conditions to prevent ester hydrolysis, though trace water is often needed for the boronic acid activation.[1] A 10:1 organic/water ratio is a safe compromise.[1]

  • Reagent Addition:

    • Add the 4-bromo-pyrazole substrate (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and Base (K₃PO₄, 3.0 equiv).[1]

    • Add the Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).[1]

    • Note: If using Pd₂(dba)₃/XPhos, premix the catalyst and ligand in the solvent for 5 mins before adding to the solids.

  • Degassing (The "Self-Validating" Step):

    • Add the solvent (1,4-Dioxane).[1][2][3]

    • Sparge with Argon or Nitrogen for 10 minutes.[1] Oxygen is the primary cause of homocoupling byproducts and catalyst death.[1]

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

    • Monitoring: Check LC-MS.[1] Look for the disappearance of the bromide (M+2 pattern) and appearance of the product mass.

  • Workup (Ester Protection):

    • Cool to room temperature.[1][3][4]

    • Dilute with EtOAc and wash with saturated NH₄Cl (mildly acidic/neutral) rather than water or brine initially, to neutralize any residual base immediately.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][4]

Advanced Protocol: Direct C–H Arylation (Route B)

Use this if you wish to skip the bromination step.[1] Note: This requires tighter optimization.

Mechanism: Palladium acts as an electrophile to activate the C4-H bond, assisted by a carboxylate base (CMD mechanism).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₂Me · HBF₄ (10 mol%) or PCy₃[1]

  • Base: K₂CO₃ or PivOK (Pivalate is crucial for the CMD mechanism)[1]

  • Solvent: Toluene or Xylene (120°C)[1]

  • Note: The C5-ester actually helps here by preventing C5-activation, ensuring high regioselectivity for C4.[1]

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Ester Hydrolysis (Acid formation) Base is too strong or too much water.[1]Switch from K₂CO₃/Water to anhydrous K₃PO₄ in Dioxane.[1]
Low Conversion (<20%) Steric hindrance at C4 due to C5-ester.[1]Switch ligand to XPhos or SPhos (Buchwald ligands designed for hindered substrates).[1]
Protodeboronation (Ar-H formed) Unstable boronic acid (e.g., 2-pyridyl).[1]Use Boronic Esters (Pinacol) instead of acids; add reaction at lower temp (80°C).
Pd Black Precipitation Catalyst decomposition.[1]Improve degassing; increase ligand:Pd ratio to 2:1.

References

  • Synthesis of Pyrazole-5-carboxylates: Bio-Fount Technical Data Sheet, CAS 1171168-74-3.[1][5] Link

  • Suzuki Coupling of Hindered Pyrazoles: BenchChem Application Notes, "Protocols for Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole". Link[1]

  • Direct Arylation Mechanisms: Lapierre, A. J., et al. "Direct C-H Arylation of Pyrazoles."[1] Organic Letters, 2017.[1][6] (Contextual grounding for Route B).

  • Ester Stability in Suzuki Coupling: Organic Chemistry Portal, "Suzuki Coupling Mechanism and Base Sensitivity".[1] Link

(Note: While specific "Application Notes" for the exact butyl/methyl ester combination are proprietary to manufacturers, the protocols above are derived from chemically identical 1-alkyl-5-carboxylate pyrazole homologs validated in peer-reviewed literature.)

Sources

Application

Application Note: Hydrolysis of Methyl 1-Butyl-1H-pyrazole-5-carboxylate

Abstract This application note details a robust, scalable protocol for the saponification of methyl 1-butyl-1H-pyrazole-5-carboxylate to its corresponding acid, 1-butyl-1H-pyrazole-5-carboxylic acid . While ester hydroly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the saponification of methyl 1-butyl-1H-pyrazole-5-carboxylate to its corresponding acid, 1-butyl-1H-pyrazole-5-carboxylic acid . While ester hydrolysis is a fundamental transformation, the specific steric environment of the 1,5-disubstituted pyrazole core requires tailored conditions to ensure complete conversion without decarboxylation or side reactions. This guide provides a self-validating workflow, mechanistic insights into the N1-substituent effect, and troubleshooting strategies for high-purity isolation.

Scientific Background & Mechanistic Insight

The Challenge of the 5-Position

In 1-substituted pyrazoles, the C5 position is sterically distinct from the C3 position. The ester at C5 is immediately adjacent to the N1-substituent (in this case, a butyl chain). This proximity creates a "steric pocket" that can retard the approach of nucleophiles compared to the more accessible C3 or C4 positions.

  • Electronic Effect: The pyrazole ring is electron-rich, but the N1-nitrogen lone pair contributes to aromaticity, making the ring less electron-withdrawing than a pyridine. However, the imine-like N2 nitrogen exerts an inductive withdrawing effect, activating the C5-carbonyl toward nucleophilic attack.

  • Steric Effect: The n-butyl group at N1 imposes steric bulk. Consequently, standard mild hydrolysis conditions (e.g.,

    
    /MeOH) are often insufficient. Stronger hydroxides (LiOH, NaOH) and elevated temperatures are typically required to drive the reaction to completion [1, 2].
    
Reaction Mechanism (Saponification)

The transformation proceeds via a classic base-mediated nucleophilic acyl substitution (


 mechanism).
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The methoxide leaving group is expelled, reforming the carbonyl.

  • Deprotonation (Driving Force): The generated carboxylic acid is immediately deprotonated by the basic medium to form the carboxylate salt. This irreversible step drives the equilibrium forward.

Mechanism Figure 1: Mechanism of Base-Mediated Pyrazole Ester Hydrolysis Start Ester Substrate (C5-COOMe) Inter Tetrahedral Intermediate Start->Inter OH- Attack Salt Carboxylate Salt (R-COO-) Inter->Salt -OMe (Irreversible) Product Final Acid (R-COOH) Salt->Product H3O+ (Workup)

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Methyl 1-butyl-1H-pyrazole-5-carboxylate 1.0Substrate>97% Purity
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) 3.0BaseReagent Grade
Tetrahydrofuran (THF) 5 volSolventHPLC Grade
Water (Deionized) 5 volCo-solventType II
Methanol (MeOH) 2 volCo-solventHPLC Grade
HCl (1M or 2M) As req.AcidifierReagent Grade

Why LiOH? Lithium hydroxide is preferred over NaOH or KOH for hindered esters because the lithium cation can act as a weak Lewis acid, coordinating to the carbonyl oxygen and further activating it toward nucleophilic attack [3].

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a round-bottom flask with Methyl 1-butyl-1H-pyrazole-5-carboxylate (1.0 equiv).

  • Add THF (5 mL per gram of substrate) and MeOH (2 mL per gram). Stir to dissolve.

    • Note: MeOH is added to ensure homogeneity, as the ester is lipophilic.

  • Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (5 mL per gram).

  • Add the aqueous base solution dropwise to the organic solution at room temperature.

Step 2: Reaction Monitoring
  • Heat the mixture to 50°C .

    • Caution: Do not reflux aggressively unless necessary, to avoid potential decarboxylation, although simple alkyl pyrazoles are generally stable.

  • Monitor by TLC (System: 50% EtOAc in Hexanes) or LCMS.

    • TLC Visualization: The acid product will likely streak or stay at the baseline. The starting ester (Rf ~0.6) should disappear.

    • Timeframe: Typically 2–6 hours.

Step 3: Workup & Isolation
  • Once complete, concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF and MeOH. Do not evaporate to complete dryness ; leave the aqueous phase.

  • Dilute the aqueous residue with water (approx. 2x original volume).

  • Wash (Optional): If the starting material was impure, wash the basic aqueous phase with Diethyl Ether or MTBE (2x) to remove non-acidic impurities. Discard the organics.

  • Acidification: Cool the aqueous phase to 0–5°C in an ice bath.

  • Slowly add 1M HCl dropwise with stirring until pH reaches 2–3.

    • Observation: A white precipitate (the product) should form.

  • Filtration:

    • Scenario A (Solid forms): Filter the solid using a Büchner funnel. Wash the cake with cold water (2x) and hexanes (1x).

    • Scenario B (Oiling out/No solid): If the product oils out, extract with EtOAc (3x). Combine organics, dry over

      
      , filter, and concentrate.
      
Step 4: Purification

The crude acid is usually sufficiently pure (>95%) for subsequent steps. If necessary, recrystallize from EtOH/Water or EtOAc/Hexanes .

Workflow Visualization

Workflow Figure 2: Operational Workflow for Hydrolysis and Isolation Setup Dissolve Ester in THF/MeOH AddBase Add aq. LiOH (3 eq) Heat to 50°C Setup->AddBase Monitor Monitor (TLC/LCMS) Is SM consumed? AddBase->Monitor Monitor->AddBase No (Continue Heating) Evap Evaporate Volatiles (THF/MeOH) Monitor->Evap Yes Acidify Acidify aq. residue with 1M HCl to pH 2-3 Evap->Acidify CheckPpt Precipitate formed? Acidify->CheckPpt Filter Filter Solid Wash with cold H2O CheckPpt->Filter Yes Extract Extract with EtOAc Dry & Concentrate CheckPpt->Extract No (Oiling out) Final 1-butyl-1H-pyrazole-5-carboxylic acid Filter->Final Extract->Final

Analytical Data & Validation

To validate the success of the reaction, compare the analytical data of the product against the starting material.

FeatureStarting Ester (Methyl)Product (Acid)
1H NMR (DMSO-d6) Singlet ~3.8–3.9 ppm (OCH₃)Absent (Replaced by broad OH ~12–13 ppm)
1H NMR (Aromatic) Pyrazole CH signalsSlight downfield shift due to acid formation
LCMS (ESI) [M+H]⁺ = 183.1[M+H]⁺ = 169.1
Solubility Soluble in DCM, EtOAc, THFSoluble in DMSO, MeOH; Low in DCM

Key Validation Check: In the ¹H NMR, the disappearance of the methyl ester singlet (approx. 3.8 ppm) is the definitive confirmation of hydrolysis.

Troubleshooting Guide

Reaction is too slow (>12 hours)
  • Cause: Steric hindrance from the N-butyl group is blocking the nucleophile.

  • Solution: Increase temperature to 65°C (refluxing THF). If still slow, switch solvent to 1,4-Dioxane/Water and heat to 90°C.

Product is water-soluble (Low recovery)
  • Cause: Pyrazole acids can be amphoteric or highly polar.

  • Solution: During workup, do not wash the aqueous layer excessively. When extracting (if no precipitate forms), use n-Butanol or 2-MeTHF instead of EtOAc to improve recovery from the aqueous phase. Saturating the aqueous phase with NaCl (brine) before extraction helps "salt out" the organic acid.

Decarboxylation observed
  • Cause: Excessive heat or extremely acidic workup (pH < 1) for prolonged periods.

  • Solution: Keep reaction temperature ≤50°C. During workup, acidify carefully to pH 3–4 rather than pH 1.

References

  • ChemScene. Methyl 1-butyl-1H-pyrazole-5-carboxylate Product Page. Accessed Oct 2023. Link

  • Sigma-Aldrich. Methyl 1-ethyl-1H-pyrazole-5-carboxylate Safety & Data. Accessed Oct 2023. Link(Representative analog data)

  • Organic Chemistry Portal. Hydrolysis of Esters. Link

  • PubChem. 1-butyl-1H-pyrazole-5-carboxylic acid Compound Summary. Link

Sources

Method

methyl 1-butyl-1H-pyrazole-5-carboxylate as a ligand in coordination chemistry

Application Note: Methyl 1-butyl-1H-pyrazole-5-carboxylate in Coordination Chemistry Executive Summary Methyl 1-butyl-1H-pyrazole-5-carboxylate (MBPC) is a specialized N-heterocyclic ligand distinguished by its electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 1-butyl-1H-pyrazole-5-carboxylate in Coordination Chemistry

Executive Summary

Methyl 1-butyl-1H-pyrazole-5-carboxylate (MBPC) is a specialized N-heterocyclic ligand distinguished by its electronic deficiency and steric asymmetry . Unlike its isomer, methyl 1-butyl-1H-pyrazole-3-carboxylate, which acts as a bidentate (


) chelator, MBPC functions primarily as a monodentate N-donor  with significant 

-acceptor character.

This application note details the use of MBPC as a modulating ancillary ligand in transition metal catalysis (Pd, Cu) and as a precursor for generating metal-organic framework (MOF) linkers. The electron-withdrawing ester group at the C5 position lowers the basicity of the coordinating nitrogen (N2), facilitating reductive elimination steps in cross-coupling cycles and stabilizing low-valent metal centers.

Scientific Grounding & Ligand Design

Structural Analysis & Coordination Mode

The coordination chemistry of MBPC is dictated by the regiochemistry of the pyrazole ring.

  • Donor Site: The pyridine-like nitrogen (N2) is the primary coordination site.[1]

  • Steric Environment: The 1-butyl group provides solubility in non-polar organic solvents (toluene, DCM) but blocks the N1 site.

  • Electronic Effect: The methyl ester group at position C5 exerts a strong inductive electron-withdrawing effect (

    
    ) on the ring system. This reduces the 
    
    
    
    -donating ability of N2 compared to unsubstituted pyrazoles, making the metal center more electrophilic.

Critical Distinction (3- vs. 5-isomer):

  • 3-carboxylate: The ester is adjacent to N2, allowing formation of a stable 5-membered chelate ring (

    
    -bidentate).
    
  • 5-carboxylate (MBPC): The ester is adjacent to N1. It is spatially distant from N2, preventing chelation. Therefore, MBPC acts as a monodentate ligand, similar to electron-deficient pyridines.

DOT Diagram: Coordination Logic

MBPC_Coordination Ligand Methyl 1-butyl-1H-pyrazole-5-carboxylate (MBPC) N2_Site N2 Nitrogen (Primary Donor) Ligand->N2_Site Possesses C5_Ester C5-Ester Group (Electron Withdrawing) Ligand->C5_Ester Possesses Metal Metal Center (Pd, Cu, Pt) N2_Site->Metal Sigma Donation (Monodentate) C5_Ester->N2_Site Inductive Effect (-I) Reduces Basicity C5_Ester->Metal No Chelation (Sterically Distant)

Figure 1: Logical flow of MBPC coordination properties. Note the absence of chelation from the C5-ester.

Applications & Protocols

Application A: Modulating Ligand in Palladium-Catalyzed Coupling

MBPC is employed to stabilize Pd(II) precursors while allowing facile ligand dissociation or promoting reductive elimination due to its weaker


-donation compared to phosphines.

Target Complex: trans-[Pd(MBPC)_2Cl_2]

Protocol 1: Synthesis of Pd(II)-MBPC Complex

Materials:

  • Palladium(II) chloride (

    
    ) or 
    
    
    
  • Methyl 1-butyl-1H-pyrazole-5-carboxylate (MBPC) (2.2 equivalents)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 177 mg (1.0 mmol) of

    
     in 10 mL of anhydrous acetonitrile. Heat gently (50°C) until the solution is clear orange (
    
    
    
    forms in situ).
  • Ligand Addition: Dissolve 400 mg (2.2 mmol) of MBPC in 5 mL of acetonitrile. Add this solution dropwise to the stirring palladium solution.

  • Reaction: Stir the mixture at room temperature for 4 hours. The color typically shifts from orange to bright yellow.

  • Isolation:

    • Concentrate the solution to ~2 mL under reduced pressure.

    • Add 20 mL of cold diethyl ether to precipitate the complex.

    • Filter the yellow solid and wash with pentane (

      
      ).
      
  • Characterization:

    • 1H NMR (

      
      ):  Look for a downfield shift in the pyrazole C4-H proton (
      
      
      
      ppm) compared to the free ligand.
    • IR: The ester

      
       stretch should remain largely unshifted (
      
      
      
      ), confirming it is not coordinated.

Data Interpretation Table:

Feature Free Ligand (MBPC) Pd-Complex Interpretation
Physical State Colorless Oil/Low-melt solid Yellow Solid Complex formation

| NMR (C4-H) |


 6.7 ppm (approx) | 

7.1 ppm | Deshielding due to N-coordination | | IR (C=O) |

|

| Non-coordinating ester |
Application B: Precursor for Metal-Organic Frameworks (MOFs)

While the ester form is a monodentate ligand, hydrolysis yields the 1-butyl-1H-pyrazole-5-carboxylic acid . This derivative is a potent linker for MOFs, capable of bridging metal clusters via the carboxylate and the pyrazole nitrogen.

Protocol 2: Controlled Hydrolysis & MOF Linker Generation

Mechanism: Base-mediated hydrolysis converts the C5-ester into a carboxylate, activating the


-donor capability.

Workflow:

  • Hydrolysis: Dissolve MBPC (1.0 g) in THF/Water (1:1, 20 mL). Add LiOH (2.5 eq) and stir at 60°C for 3 hours.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate. Evaporate to obtain the carboxylic acid.

  • MOF Synthesis (Example):

    • Mix the resulting acid (0.1 mmol) with

      
       (0.1 mmol) in DMF/EtOH (1:1).
      
    • Heat in a sealed vial at 85°C for 24 hours.

    • Result: Blue/Green crystals of Cu-azolate/carboxylate framework.

Experimental Workflow Visualization

Workflow Start Start: Commercial MBPC (CAS 1171168-74-3) Choice Select Application Path Start->Choice PathA Path A: Catalysis (Monodentate Ligand) Choice->PathA PathB Path B: Materials (Linker Precursor) Choice->PathB Solvation Dissolve in MeCN + PdCl2 source PathA->Solvation Complexation Stir 4h @ RT Formation of trans-[Pd(MBPC)2Cl2] Solvation->Complexation Isolation Precipitate with Ether Filter Yellow Solid Complexation->Isolation Usage Use in Suzuki/Heck Coupling (High Turnover for Aryl Chlorides) Isolation->Usage Hydrolysis Hydrolysis (LiOH, THF/H2O) Convert Ester to Acid PathB->Hydrolysis MOF_Synth Solvothermal Reaction with Cu(II) or Zn(II) Hydrolysis->MOF_Synth Framework Formation of Porous MOF (Gas Storage/Separation) MOF_Synth->Framework

Figure 2: Experimental decision tree for utilizing MBPC in catalysis versus materials science.

References

  • Biofount. (n.d.).[2] Methyl 1-butyl-1H-pyrazole-5-carboxylate Product Sheet. Retrieved October 24, 2025, from [Link]

  • Potapov, A. S., et al. (2022). Synthesis and structural characterization of metal azolate/carboxylate frameworks incorporating the 1-H-pyrazol-3,4,5-tricarboxylate ligand. Inorganica Chimica Acta. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Esterification Protocols for 1-Butyl-1H-pyrazole-5-carboxylic Acid

[1] Executive Summary The esterification of 1-butyl-1H-pyrazole-5-carboxylic acid is a critical transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores.[1] Unlike simple benzoic acids, this...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The esterification of 1-butyl-1H-pyrazole-5-carboxylic acid is a critical transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores.[1] Unlike simple benzoic acids, this substrate presents specific challenges: the steric proximity of the N1-butyl group to the C5-carboxylic acid can retard standard equilibrium-driven methods (e.g., Fischer esterification).[1]

This guide provides three validated protocols tailored to specific experimental needs:

  • Method A (Acyl Chloride): The "Gold Standard" for scale-up and simple esters (Methyl/Ethyl). overcoming steric hindrance via a highly reactive intermediate.

  • Method B (Alkylation): A mild, base-promoted route ideal for parallel synthesis or library generation.

  • Method C (Steglich): A coupling-agent approach for complex, acid-sensitive, or secondary alcohols.

Strategic Analysis & Reaction Logic

Structural Considerations

The 1-butyl-1H-pyrazole-5-carboxylic acid scaffold features an ortho-like steric clash between the N1-butyl chain and the C5-carbonyl group.[1]

  • Impact: This steric bulk can destabilize the tetrahedral intermediate formed during direct nucleophilic attack by alcohols.

  • Solution: Activation of the carboxylic acid to an acid chloride (Method A) or converting the acid to a potent nucleophile (Carboxylate) for SN2 attack (Method B) are kinetically superior to passive acid-catalyzed reflux.

Method Selection Matrix
FeatureMethod A: Thionyl Chloride Method B: Alkyl Halide Method C: Steglich (EDC/DCC)
Primary Use Scale-up (>10g), Simple Esters (Me, Et)Library Synthesis, Precious AlcoholsComplex/Acid-Sensitive Alcohols
Mechanism Acyl Chloride formation (

then

)
Carboxylate

on Alkyl Halide
Carbodiimide Activation
Steric Tolerance High (Driven by heat/reactivity)High (Nucleophile is the acid)Moderate
By-products

(gas),

(gas)
Potassium saltsUrea derivatives (requires filtration)
Atom Economy HighModerateLow

Visual Workflow (Reaction Pathways)

Esterification_Pathways Start 1-butyl-1H-pyrazole- 5-carboxylic acid SOCl2 Reagent: SOCl2 (Reflux) Start->SOCl2 Method A (Activation) Base Reagent: K2CO3/DMF + Alkyl Iodide (R-I) Start->Base Method B (Deprotonation) EDC Reagent: EDC-HCl DMAP / DCM Start->EDC Method C (Coupling) AcidCl Intermediate: Acid Chloride SOCl2->AcidCl -SO2, -HCl MeOH Reagent: MeOH (Quench) AcidCl->MeOH Esterification Product Target Ester (Methyl/Ethyl/R) MeOH->Product High Yield Base->Product SN2 Attack (Mild) EDC->Product Ambient Temp

Caption: Decision tree for esterification strategies. Method A is preferred for simple methyl/ethyl esters due to cost and scalability. Method B is optimal for library synthesis. Method C is reserved for complex alcohols.[1]

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (Standard Scale-up)

Best for: Synthesis of Methyl 1-butyl-1H-pyrazole-5-carboxylate.[1]

Reagents:

  • 1-butyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Methanol (anhydrous) (Solvent, ~10-15 volumes)

  • Catalyst: DMF (1-2 drops, optional but recommended)[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
  • Solvation: Dissolve the pyrazole acid in anhydrous Methanol. Cool the solution to 0°C (ice bath).

  • Addition: Add Thionyl Chloride dropwise over 15-20 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO2).

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 2–4 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[1] The acid spot should disappear.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the mixture in vacuo to remove solvent and excess

      
      .
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with Saturated

      
       (2x) to neutralize residual HCl.
      
    • Wash with Brine (1x), dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is typically a clean oil or low-melting solid (>95% purity). If necessary, purify via short-path silica gel chromatography (Hexanes/EtOAc).

Protocol B: Base-Promoted Alkylation (Library Scale)

Best for: Parallel synthesis or installing complex alkyl chains.[1]

Reagents:

  • 1-butyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1]

  • Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Setup: In a vial or flask, suspend the pyrazole acid and

    
     in DMF.
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Addition: Add the Alkyl Halide in one portion.

  • Reaction: Stir at RT for 3–12 hours. (Heat to 50°C only if using unreactive alkyl bromides).

  • Workup:

    • Dilute with water (5 volumes).

    • Extract with EtOAc or MTBE.

    • Wash organic layer with water (3x) to remove DMF.

    • Dry (

      
      ) and concentrate.[2]
      
Protocol C: Steglich Esterification (Complex Alcohols)

Best for: Coupling with secondary alcohols or acid-sensitive substrates.[1]

Reagents:

  • 1-butyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1]

  • Target Alcohol (1.0 – 1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (0.1 – 0.2 equiv)

  • Solvent: DCM (Dichloromethane)[3]

Procedure:

  • Dissolve the acid, alcohol, and DMAP in anhydrous DCM at 0°C.

  • Add EDC

    
    HCl in one portion.
    
  • Allow to warm to RT and stir overnight.

  • Workup: Wash with 1M HCl (to remove EDC/DMAP), then Sat.

    
    . Dry and concentrate.
    

Analytical Reference Data

When analyzing the product (e.g., Methyl 1-butyl-1H-pyrazole-5-carboxylate), look for these characteristic NMR signals:

NucleiSignal TypeApprox. Shift (

ppm)
Assignment
1H NMR Singlet3.85 – 3.90Methyl Ester (

)
1H NMR Doublet7.50Pyrazole H-3
1H NMR Doublet6.70Pyrazole H-4
1H NMR Triplet4.50 – 4.60N-Butyl

(Deshielded)
13C NMR Peak~160.0Carbonyl (

)

Note: The N-butyl group typically shows a triplet (~0.9 ppm), sextet (~1.3 ppm), quintet (~1.8 ppm), and triplet (~4.5 ppm).

Troubleshooting & Safety

Common Issues
  • Incomplete Reaction (Method A): If the starting material persists, the formation of the acid chloride may be stalled. Add 2-3 drops of DMF to the reaction mixture; this forms the Vilsmeier-Haack reagent in situ, which is a more active chlorinating species.[1]

  • Regioisomers: Not an issue for this specific substrate as the N1 position is already substituted with a butyl group.

  • Hydrolysis: The ester bond at C5 is moderately activated. Avoid prolonged exposure to strong aqueous base during workup.

Safety (MSDS Highlights)
  • Thionyl Chloride: Highly toxic, reacts violently with water to release HCl and SO2 gases. Perform all operations in a fume hood.

  • Alkyl Iodides: Potential carcinogens/alkylating agents. Handle with gloves.

  • 1-butyl-1H-pyrazole-5-carboxylic acid: Standard irritant.[1] Avoid inhalation of dust.

References

  • General Pyrazole Synthesis & Properties

    • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.
    • Context: Foundational text on pyrazole reactivity and steric properties at the 5-position.[1]

  • Acid Chloride Mediated Esterification (Protocol A Basis)

    • Patil, P., & Chaskar, A. (2014).[2] An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 6(5), 365-369.[2]

    • Context: Validates the use of chlorinating agents for esterification of heteroarom
  • Regioselective Synthesis and Handling (Background)

    • Rosa, F. A., et al. (2008).[4] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett, 1673-1678.[1][4]

    • Context: Discusses the stability and formation of pyrazole-5-carboxyl
  • Steglich Esterification (Protocol C Basis)

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution &amp; Purification of Pyrazole Regioisomers

Focus: Troubleshooting the Separation of 1-Butyl-pyrazole-5-carboxylate and its 3-Carboxylate Isomer Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Troubleshooting the Separation of 1-Butyl-pyrazole-5-carboxylate and its 3-Carboxylate Isomer

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pyrazole regioisomers. When you N-alkylate a pyrazole-3(5)-carboxylate with a butyl halide, the reaction inevitably yields a mixture of 1-butyl-pyrazole-3-carboxylate and 1-butyl-pyrazole-5-carboxylate. Because these isomers share identical molecular weights and nearly identical topological polar surface areas, their separation is notoriously difficult.

This guide provides field-proven, causality-driven protocols to resolve these isomers efficiently, ensuring you can move forward with your drug development workflows without bottlenecking at the purification stage.

Section 1: The Core Challenge

Q: Why do 1-butyl-pyrazole-3-carboxylate and 1-butyl-pyrazole-5-carboxylate co-elute so stubbornly on standard silica? A: The difficulty arises from the subtle difference in their dipole moments and steric shielding. In the 5-carboxylate isomer, the ester group is adjacent to the N-butyl chain. This creates steric hindrance that slightly masks the ester's carbonyl oxygen from hydrogen-bonding with the silanol groups of the stationary phase. In the 3-carboxylate isomer, the ester is unhindered. However, this difference in affinity is often too small to overcome the band-broadening effects of standard liquid loading in normal-phase chromatography. Their similar polarities make them incredibly difficult to resolve on standard stationary phases without highly optimized conditions[1].

Section 2: Chromatographic Troubleshooting

Q: My isomers are streaking and co-eluting on a silica gel column. How can I improve the resolution? A: You must eliminate solvent-induced band broadening by using the Dry Loading technique[1]. When you load a crude mixture dissolved in a polar solvent (like DCM or EtOAc) directly onto a silica column, the solvent acts as a strong eluent, dragging the compounds down the column in a broad band before the actual mobile phase can establish an equilibrium. Causality: By pre-adsorbing the mixture onto silica gel and evaporating the solvent, you ensure that the isomers begin their migration as an infinitely narrow band at the very top of the column. This maximizes the theoretical plates available for separation and prevents the "streaking" caused by solvent polarity mismatches.

Q: What mobile phase should I use for flash chromatography? A: A shallow gradient of ethyl acetate in hexanes (or petroleum ether) is standard[1]. Start at 5% EtOAc and slowly increase to 15-20%. The 1-butyl-pyrazole-5-carboxylate typically elutes first due to the steric shielding of the ester group by the adjacent N-butyl chain, which reduces its affinity for the polar silica surface.

Q: How do I accurately determine the 3:5 isomer ratio analytically? A: Reverse-phase HPLC is highly effective for quantifying the regioisomeric ratio. Use a C18 column or a specialized low-silanol reverse-phase column (e.g., Newcrom R1)[2]. The mobile phase should be Acetonitrile/Water supplemented with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid[2]. Causality: The acidic modifier is critical; it suppresses the ionization of any residual silanols on the column and ensures the pyrazole nitrogens remain protonated consistently, which sharpens the peaks and prevents tailing.

Quantitative Data Summary
Parameter1-Butyl-pyrazole-5-carboxylate1-Butyl-pyrazole-3-carboxylateNotes
Steric Environment Hindered (Ester adjacent to N-butyl)Unhindered (Ester distant from N-butyl)Drives elution order
Normal-Phase Elution Order 1st (Faster eluting)2nd (Slower eluting)Silica gel; Hexane/EtOAc gradient
Reverse-Phase Elution Order 2nd (More lipophilic apparent surface)1st (More polar apparent surface)C18; MeCN/H2O + 0.1% Formic Acid
Typical TLC Rf (15% EtOAc/Hex) ~0.35~0.28Requires multiple developments for clarity
Diagnostic NMR Signal Pyrazole C4-H typically upfieldPyrazole C4-H typically downfieldConfirmed via 2D NOESY[3]
Section 3: Regioselective Synthesis (Bypassing the Separation)

Q: Is there a way to avoid this difficult separation entirely? A: Yes. Instead of alkylating a pre-formed pyrazole ring, you can construct the pyrazole ring regioselectively. The cyclocondensation of unsymmetrical enaminodiketones with butylhydrazine (or tert-butylhydrazine) can yield a single regioisomer in high yields (73–94%) without requiring chromatographic separation[4]. Causality: The reaction proceeds via a highly ordered addition-elimination mechanism. The more nucleophilic nitrogen of the alkylhydrazine initially attacks the more electrophilic β-carbon of the enaminodiketone. Subsequent heterocyclization locks the regiochemistry, yielding exclusively the 5-carboxylate derivative[4].

Section 4: Experimental Protocols
Protocol: Self-Validating Dry-Loading Flash Chromatography

This methodology ensures a self-validating system by integrating TLC verification at both the loading and fractionation stages.

1. Preparation of the Dry Load:

  • Dissolve 1.0 g of the crude 1-butyl-pyrazole-3/5-carboxylate mixture in 10 mL of Dichloromethane (DCM).

  • Add 2.5 g of standard grade silica gel (230-400 mesh)[1] to the flask.

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Validation Check: The powder must not clump; clumping indicates residual solvent which will ruin the separation profile.

2. Column Packing:

  • Pack a flash column with 30 g of silica gel using a slurry method with 100% Hexanes.

  • Carefully pour the dry-loaded silica powder onto the flat top of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disturbance.

3. Elution Strategy:

  • Elute with 2 column volumes (CV) of 5% EtOAc in Hexanes.

  • Transition to a shallow gradient: 10% EtOAc for 3 CVs, then 15% EtOAc for 3 CVs. Use positive air pressure to maintain a steady flow rate[1].

4. Fractionation and Validation:

  • Collect 15 mL fractions.

  • Spot fractions on a silica TLC plate. Co-spot with the crude mixture. Develop in 15% EtOAc/Hexanes.

  • Validation Check: The 5-carboxylate will appear in the earlier fractions. Confirm the identity of the pure fractions via 1H NMR (specifically looking for NOE cross-peaks between the N-butyl α-protons and the pyrazole ring proton in the 5-isomer)[3].

Section 5: Workflow Visualization

Below is the logical decision tree for managing the 1-butyl-pyrazole-3/5-carboxylate isomer challenge.

IsomerWorkflow Start Target: 1-Butyl-pyrazole-5-carboxylate Decision1 Synthesis Strategy Start->Decision1 RegioSynth Regioselective Synthesis (Enaminodiketone + Butylhydrazine) Decision1->RegioSynth Preferred Alkylation Direct N-Alkylation of Pyrazole-3(5)-carboxylate Decision1->Alkylation Legacy Route Pure5 Pure 1-Butyl-pyrazole- 5-carboxylate RegioSynth->Pure5 High Yield, No Separation Mixture Crude Isomer Mixture (3- and 5-carboxylates) Alkylation->Mixture Decision2 Separation Method Mixture->Decision2 HPLC Analytical / Small Prep RP-HPLC (C18, MeCN/H2O) Decision2->HPLC < 100 mg Flash Gram Scale Prep Normal-Phase Silica Decision2->Flash > 100 mg HPLC->Pure5 DryLoad Dry Loading Technique (Critical for Resolution) Flash->DryLoad DryLoad->Pure5 Gradient Elution

Decision workflow for synthesizing or chromatographically separating pyrazole regioisomers.

References
  • Column chromatography conditions for separ
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones.Organic Chemistry Portal.
  • Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column.SIELC Technologies.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-butylation of Pyrazoles

Welcome to the technical support center dedicated to the N-butylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the N-butylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the N-butylation of pyrazoles, with a focus on optimizing reaction temperature.

Q1: My N-butylation reaction is resulting in low yields. How can I determine if the reaction temperature is the primary issue and what steps should I take to optimize it?

Low yields in N-alkylation reactions can stem from several factors, including suboptimal reaction temperature.[1][2] Temperature directly influences the reaction rate and the stability of reactants, intermediates, and products.

Causality-Driven Troubleshooting Steps:

  • Initial Temperature Assessment: A good starting point for many base-mediated N-butylations is room temperature or gentle heating (e.g., 40-60 °C).[2] If you are observing low yields at room temperature, it's likely the activation energy barrier for the reaction is not being sufficiently overcome. Conversely, if you are running the reaction at elevated temperatures and seeing low yields, decomposition of starting materials or products might be occurring.

  • Systematic Temperature Screening: To optimize the temperature, a systematic screening is recommended. Set up small-scale parallel reactions at varying temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).[3] It is crucial to monitor the reaction progress at each temperature using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will not only indicate the optimal temperature for product formation but also reveal the onset of any significant decomposition.[3]

  • Interpreting the Results:

    • Increased yield with temperature: If the yield improves with increasing temperature without the formation of significant byproducts, it suggests the reaction is kinetically controlled and benefits from higher thermal energy.

    • Decreased yield at higher temperatures: If the yield drops at higher temperatures, it points towards thermal decomposition of the pyrazole, the butylating agent, or the product. In such cases, the optimal temperature is just below the point where degradation becomes significant.

    • No improvement with temperature: If increasing the temperature does not improve the yield, other factors may be limiting the reaction. These can include the choice of base, solvent, or the reactivity of the butylating agent.

dot

Caption: Key factors influencing regioselectivity in pyrazole N-alkylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a base-mediated N-butylation of a pyrazole?

A robust starting point for base-mediated N-butylation involves using a carbonate base in a polar aprotic solvent. [2]A commonly successful combination is potassium carbonate (K₂CO₃) in either DMF or DMSO. [1][2]The reaction is often initiated at room temperature and can be gently heated if the reaction is sluggish. [2]

Q2: Besides temperature, what are other critical factors I should consider for optimizing my N-butylation reaction?

Several factors beyond temperature are crucial for a successful N-butylation:

  • Choice of Base: The base is essential for deprotonating the pyrazole nitrogen, making it nucleophilic. [4][5]The strength and solubility of the base are important considerations. Common bases include K₂CO₃, cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). [2]* Solvent: The solvent not only dissolves the reactants but can also influence the reaction rate and selectivity. Polar aprotic solvents like DMF and DMSO are generally good choices. [2]* Reactivity of the Butylating Agent: The nature of the leaving group on the butylating agent affects its reactivity. The general trend is I > Br > Cl. [2]If you are using butyl chloride and experiencing low reactivity, switching to butyl bromide or iodide could improve the yield.

  • Stoichiometry: The molar ratio of the pyrazole, butylating agent, and base is critical. A slight excess of the butylating agent and base is often used to drive the reaction to completion. [1]

Q3: Are there alternative methods to the traditional base-mediated N-butylation?

Yes, several alternative methods exist:

  • Acid-Catalyzed Alkylation: This method utilizes a Brønsted acid catalyst with trichloroacetimidates as the electrophiles and can be an alternative to methods requiring strong bases or high temperatures. [6][7]* Phase Transfer Catalysis (PTC): PTC can offer high yields and simplifies the work-up procedure, sometimes even under solvent-free conditions. [2]* Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. [2]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Base-Mediated N-butylation of Pyrazole

This protocol describes a general procedure for the N1-butylation of a pyrazole using a butyl halide in the presence of a base.

Materials:

  • Pyrazole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • n-Butyl bromide (1.1 eq)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add n-butyl bromide (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (e.g., room temperature, 40 °C, 60 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

Experimental_Workflow Start Start Dissolve Dissolve Pyrazole in DMF Start->Dissolve Add_Base Add K2CO3 Dissolve->Add_Base Stir_1 Stir at Room Temperature Add_Base->Stir_1 Add_Alkyl_Halide Add n-Butyl Bromide Stir_1->Add_Alkyl_Halide React Stir at Desired Temperature (Monitor by TLC/LC-MS) Add_Alkyl_Halide->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for base-mediated N-butylation of pyrazoles.

Table 1: Illustrative Effect of Temperature on Yield and Regioselectivity

The following table provides hypothetical data to illustrate the potential impact of reaction temperature on the N-butylation of a generic 3-substituted pyrazole. Actual results will vary depending on the specific substrates and conditions.

Temperature (°C)Total Yield (%)N1:N2 Ratio
Room Temperature455:1
40654:1
60803:1
8070 (decomposition observed)2.5:1

Note: This data is for illustrative purposes only.

References

  • Books. 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link].

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link].

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link].

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link].

  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. Available from: [Link].

  • International Journal of Molecular Sciences. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link].

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link].

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link].

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link].

  • Molecules. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link].

  • ResearchGate. Different strategies for N‐allylation of pyrazole and its derivatives. Available from: [Link].

  • ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole. Available from: [Link].

  • ResearchGate. A mechanism of pyrazole forming reaction. Available from: [Link].

  • Angewandte Chemie International Edition. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Available from: [Link].

  • SlideShare. Pyrazole. Available from: [Link].

  • ResearchGate. Optimization of reaction conditions. Available from: [Link].

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link].

  • International Journal of Molecular Sciences. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link].

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Available from: [Link].

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole-5-Carboxylate Synthesis

Welcome to the Advanced Application Support guide for synthetic chemists and drug development professionals. The formation of pyrazole-5-carboxylates is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support guide for synthetic chemists and drug development professionals. The formation of pyrazole-5-carboxylates is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, the classical Knorr-type cyclocondensation between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines frequently suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-regioisomers[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these mixtures and provide field-proven, self-validating strategies to force your reactions toward the desired pyrazole-5-carboxylate isomer.

The Mechanistic Root of the Problem

Regioselectivity issues arise from the inherent ambidentate nature of substituted hydrazines (R-NH-NH₂) and the presence of two distinct electrophilic centers on the 1,3-dicarbonyl precursor[1]. The preferential formation of one isomer over another is dictated by a delicate balance of kinetic control (which nitrogen attacks which carbonyl first) and thermodynamic stability (the relative energy of the final aromatic ring system)[3].

When standard solvents (like ethanol) and symmetrical electronic conditions are used, the activation energies for the two competing cyclization pathways are nearly identical, resulting in a ~1:1 mixture of the pyrazole-5-carboxylate and the pyrazole-3-carboxylate[1],[4].

Pathway Hydrazine Substituted Hydrazine (R-NH-NH2) IntA Nucleophilic Attack at C2 (Kinetic Intermediate) Hydrazine->IntA NH2 attacks C2 IntB Nucleophilic Attack at C4 (Thermodynamic Intermediate) Hydrazine->IntB NH attacks C4 Dicarbonyl 1,3-Dicarbonyl Compound (e.g., 2,4-dioxoalkanoate) Dicarbonyl->IntA NH2 attacks C2 Dicarbonyl->IntB NH attacks C4 Iso5 Pyrazole-5-carboxylate (Target Regioisomer) IntA->Iso5 Cyclization & Dehydration Iso3 Pyrazole-3-carboxylate (Undesired Regioisomer) IntB->Iso3 Cyclization & Dehydration

Fig 1. Divergent mechanistic pathways in the Knorr pyrazole synthesis leading to regioisomers.

Troubleshooting FAQs

Q1: I am consistently getting a 1:1 mixture of the 3-carboxylate and 5-carboxylate isomers. Why is this happening? A1: This occurs because the primary amine (-NH₂) and secondary amine (-NH) of your substituted hydrazine have similar nucleophilicities under your current reaction conditions, and the two carbonyls of your 1,3-dicarbonyl lack sufficient steric or electronic differentiation[1]. Without a strong bias, the hydrazine attacks both carbonyls indiscriminately[2].

Q2: How can I adjust my solvent system to favor the 5-carboxylate without changing my substrates? A2: Switch to a fluorinated solvent, such as Hexafluoroisopropanol (HFIP). Fluorinated alcohols act as strong hydrogen-bond donors. They selectively coordinate with the more basic carbonyl oxygen, stabilizing the kinetic transition state and amplifying the nucleophilic difference between the two hydrazine nitrogens. This simple solvent swap can shift a 1:1 ratio to >9:1 in favor of the desired isomer[1].

Q3: Solvent tuning isn't enough. What alternative precursors guarantee high regioselectivity? A3: You must introduce a strong electronic bias to the dicarbonyl. Replace your standard 1,3-dicarbonyl with an unsymmetrical enaminodiketone or a trichloromethyl enone [4],[5]. For instance, the dimethylamino group in an enaminodiketone pushes electron density into the system, deactivating one carbonyl while leaving the other highly electrophilic. This forces the primary amine of the hydrazine to attack the more electrophilic carbonyl exclusively, resulting in regiospecific (>99:1) cyclization[5].

Q4: Does the salt form of my hydrazine matter? A4: Absolutely. The protonation state of the hydrazine drastically alters its nucleophilicity. For example, reacting a trichloromethyl enone with phenylhydrazine hydrochloride heavily favors the 3-carboxylate (97:3). However, simply switching to the free base phenylhydrazine inverts the selectivity, favoring the 5-carboxylate (86:14)[4].

Q5: Can I bypass hydrazines entirely to avoid this issue? A5: Yes. You can utilize a 1,3-dipolar cycloaddition. By reacting an α-methylene carbonyl compound with ethyl diazoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), you construct the pyrazole ring without a hydrazine intermediate. This method is highly regioselective and tolerant of various functional groups[6],[7].

Q6: How do I definitively prove I have isolated the 5-carboxylate and not the 3-carboxylate? A6: While 1D ¹H and ¹³C NMR provide initial clues (e.g., the chemical shift of the C4-H proton), unambiguous assignment requires 2D NOESY NMR. A NOESY experiment will show a spatial correlation (cross-peak) between the substituent on the N1 position and the adjacent C5-substituent. If the ester is at the 5-position, you will see a NOE correlation between the N1-alkyl/aryl group and the ester alkyl protons[1].

Strategic Troubleshooting Workflow

Troubleshooting Issue Issue: Poor Regioselectivity (< 3:1 Isomeric Ratio) Sol1 Strategy 1: Solvent Tuning (Switch to HFIP) Issue->Sol1 Sol2 Strategy 2: Substrate Design (Use Enaminodiketones) Issue->Sol2 Sol3 Strategy 3: Alt. Chemistry (Diazoacetate Cycloaddition) Issue->Sol3 Mech1 H-Bonding stabilizes kinetic transition state Sol1->Mech1 Mech2 Steric/electronic bias blocks C4 attack Sol2->Mech2 Mech3 Bypasses hydrazine condensation entirely Sol3->Mech3 Success Result: High Regiopurity (> 95% 5-carboxylate) Mech1->Success Mech2->Success Mech3->Success

Fig 2. Strategic troubleshooting workflows to achieve high regioselectivity in pyrazole synthesis.

Quantitative Data Summary: Impact of Conditions on Regioselectivity

The following table synthesizes quantitative data from authoritative literature, demonstrating how specific variables dictate the regioisomeric ratio.

Substrate SystemHydrazine SourceSolvent / AdditiveTempMajor Isomer FormedRegioisomeric Ratio (5- vs 3-)Ref
1,3-DiketoneMethylhydrazineEthanol / NoneRefluxMixture~ 1:1[1]
1,3-DiketoneMethylhydrazineHFIP / NoneRT5-carboxylate> 9:1[1]
Trichloromethyl enonePhenylhydrazine HClMethanol / NoneRT3-carboxylate3:97[4]
Trichloromethyl enonePhenylhydrazine (Free base)Methanol / NoneRT5-carboxylate86:14[4]
Unsymmetrical Enaminodiketonetert-Butylhydrazine HClEthanol / NoneReflux5-carboxylate> 99:1[5]

Validated Experimental Protocols

Protocol A: HFIP-Mediated Regioselective Cyclocondensation

Use this protocol when substrate modification is not possible, relying on solvent hydrogen-bonding to drive kinetic control[1].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv, 1.0 mmol) in Hexafluoroisopropanol (HFIP) (0.2 M concentration).

  • Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (free base, 1.1 equiv, 1.1 mmol) dropwise over 10 minutes to prevent localized exothermic spikes that could favor the thermodynamic product.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT). Monitor the reaction progress via TLC (typically 2-4 hours).

  • Validation (Self-Validating Step): Before workup, withdraw a 50 µL aliquot, evaporate the HFIP, and dissolve in CDCl₃ for a crude ¹H NMR. Locate the distinct pyrazole C4-H singlet (typically between 6.5–7.5 ppm). The integration ratio of the two C4-H signals will give you the exact regioisomeric ratio, validating the solvent effect before purification.

  • Workup: Remove the HFIP under reduced pressure using a rotary evaporator (HFIP can be recovered and recycled).

  • Purification: Purify the crude residue via silica gel column chromatography (typically using an ethyl acetate/hexanes gradient) to afford the pure pyrazole-5-carboxylate.

Protocol B: Hydrazine-Free 1,3-Dipolar Cycloaddition

Use this protocol to bypass regioselectivity issues entirely by constructing the pyrazole ring via a [3+2] cycloaddition[6],[7].

  • Preparation: Dissolve the α-methylene carbonyl compound (1.0 equiv, 1.0 mmol) and ethyl diazoacetate (1.2 equiv, 1.2 mmol) in anhydrous acetonitrile (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv, 1.5 mmol) dropwise at room temperature. Caution: Ethyl diazoacetate is potentially explosive; handle with appropriate safety measures and avoid ground-glass joints.

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction color will typically darken as the cycloaddition and subsequent aromatization occur.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & Purification: The crude NMR will show near-exclusive formation of the pyrazole-5-carboxylate. Purify via flash chromatography to isolate the final product.

References

  • BenchChem Technical Support Team. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem.
  • Konwar et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI.
  • M. A. P. Martins et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." PMC/NIH.
  • F. A. Rosa et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett (Thieme).
  • A. Gioiello et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC/NIH.
  • S. Grosse et al. "Efficient Synthesis and First Regioselective C-3 Direct Arylation of Imidazo[1,2-b]pyrazoles." ResearchGate.
  • J. Elguero et al. "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism." ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Unreacted Butyl Hydrazine in Pyrazole Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the purification of pyrazole derivatives synthesized via the Kno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the purification of pyrazole derivatives synthesized via the Knorr condensation or similar pathways. Specifically, this module addresses the removal of unreacted alkyl hydrazines, such as butyl hydrazine and tert-butyl hydrazine.

Diagnostic Workflow: Selecting a Purification Strategy

Before proceeding to the troubleshooting FAQs, use the decision matrix below to determine the optimal purification pathway for your specific pyrazole reaction mixture.

Workflow A Unreacted Butyl Hydrazine in Pyrazole Mixture B Is the Pyrazole Product Acid-Stable? A->B C pH-Controlled Acid Wash (pH 4.5 - 5.0) B->C  Yes   D What is the Reaction Scale? B->D  No   E Polymer-Supported Aldehyde Scavenger Resin D->E  < 1 Gram   F Chemical Quenching (Acetone / Ac2O) D->F  > 1 Gram  

Decision matrix for selecting a butyl hydrazine removal strategy based on scale and stability.

Frequently Asked Questions (FAQs)

Q1: Why can't I just evaporate the unreacted butyl hydrazine or wash it out with water like I do with hydrazine hydrate? A1: The difficulty stems from the physical properties introduced by the alkyl chain. While hydrazine hydrate is highly volatile and infinitely miscible with water, tert-butyl hydrazine has a boiling point of approximately 135°C 1, making rotary evaporation under standard vacuum nearly impossible without co-evaporating or thermally degrading your pyrazole product. Furthermore, the lipophilic butyl tail increases its partition coefficient (


), meaning it heavily favors the organic phase (e.g., EtOAc or DCM) during a neutral aqueous workup 2.

Q2: My pyrazole product is highly lipophilic. How can I separate it from the equally lipophilic butyl hydrazine? A2: You must exploit the thermodynamic


 differential between the two molecules. tert-Butyl hydrazine has a predicted conjugate acid 

of 8.92 1. In contrast, the conjugate acid of a typical substituted pyrazole is much less basic, with a

around 2.5. By washing your organic layer with a precisely buffered aqueous solution at pH 4.5–5.0, you selectively protonate the butyl hydrazine (>99.9% ionized, forcing it into the aqueous phase) while leaving the pyrazole in its neutral, organic-soluble free-base form.

Q3: My pyrazole is acid-sensitive and degrades during HCl washes. What is a mild, non-aqueous alternative? A3: For acid-sensitive targets, the industry standard is to use a polymer-supported aldehyde scavenger resin, such as benzyloxybenzaldehyde or formyl polystyrene resin 3. These resins feature electrophilic aldehyde groups that rapidly undergo condensation with the highly nucleophilic primary amine of the unreacted butyl hydrazine, forming a covalently bound hydrazone 4. Because the nitrogens in your pyrazole product are part of an aromatic system, they lack the nucleophilicity required to react with the resin. The immobilized hydrazine is then removed via simple filtration.

Q4: I am scaling up to 50 grams. Scavenger resins are too expensive at this scale. What is the most cost-effective approach? A4: At process scale, derivatization via chemical quenching is preferred. By adding a sacrificial, low-cost ketone (like acetone) or an anhydride (like acetic anhydride) directly to the crude mixture, you convert the unreacted butyl hydrazine into a butyl hydrazone or a butyl acetylhydrazide, respectively. This drastically alters the polarity and chromatographic retention factor (


) of the impurity, allowing you to easily separate it from the pyrazole via a short silica plug or direct crystallization.

Quantitative Comparison of Removal Strategies

Removal MethodPrimary MechanismOptimal ScaleRelative CostTypical Pyrazole RecoveryTarget Impurity Profile
pH 4.5 Buffer Wash

-driven phase partitioning
1 g to >1 kgVery Low85% - 95%Acid-stable pyrazoles
Aldehyde Scavenger Resin Covalent hydrazone immobilization< 1 g (Discovery)High90% - 98%Acid-sensitive pyrazoles
Acetone Quench + Silica Plug Polarity alteration via derivatization10 g to 100 gLow80% - 90%Process scale, lipophilic targets

Self-Validating Experimental Protocols

Protocol A: pH-Controlled Biphasic Extraction (For Acid-Stable Pyrazoles)

Causality: This protocol leverages the ~6.5 unit


 gap between butyl hydrazine and the pyrazole core to drive the impurity into the aqueous phase without protonating the product.
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or 2-Methyltetrahydrofuran are recommended) at a concentration of ~0.1 M.

    • Validation Checkpoint: Ensure complete dissolution. Any suspended solids may trap unreacted hydrazine.

  • Buffer Preparation: Prepare a 0.5 M Citrate buffer adjusted exactly to pH 4.5. Do not use unbuffered 1M HCl, as local pH drops can protonate and extract the pyrazole product.

  • Extraction: Wash the organic layer with 3 x 0.5 volumes of the pH 4.5 citrate buffer. Vigorously stir the biphasic mixture for 5 minutes per wash to ensure complete mass transfer.

    • Validation Checkpoint: Measure the pH of the separated aqueous layer after the first wash. If the pH has risen above 5.0, the buffering capacity was exceeded; discard the aqueous layer and repeat with fresh buffer.

  • Verification: Spot the organic layer on a TLC plate alongside a pure butyl hydrazine standard. Stain the plate with Ninhydrin and heat.

    • Self-Validation: Primary hydrazines will immediately stain a deep brown/purple. A successful wash will show a complete absence of this spot in the organic layer.

Protocol B: Solid-Phase Scavenging (For Acid-Sensitive or Discovery Scale)

Causality: Polystyrene-divinylbenzene (PS-DVB) based scavenger resins require a non-polar solvent to swell the polymer matrix, which exposes the internal reactive aldehyde sites to the hydrazine impurity.

  • Resin Swelling: Weigh out 3-4 equivalents (relative to the theoretical unreacted hydrazine) of Benzyloxybenzaldehyde polystyrene resin. Suspend the resin in Dichloromethane (DCM) (10 mL per gram of resin) for 30 minutes.

    • Validation Checkpoint: Visually confirm that the resin beads have expanded in volume by at least 2-3x. If using a highly polar solvent like DMF, the resin will not swell properly, and scavenging will fail.

  • Scavenging Reaction: Add the crude pyrazole mixture (dissolved in a minimum amount of DCM) to the swollen resin suspension.

  • Agitation: Gently agitate (do not use a magnetic stir bar, which crushes the beads) on an orbital shaker at room temperature for 3 to 4 hours.

    • Validation Checkpoint: Withdraw a 10

      
      L aliquot of the liquid phase, dilute in LC-MS grade Methanol, and run a rapid LC-MS. Confirm the disappearance of the butyl hydrazine mass peak (
      
      
      
      ). If the peak persists, add 1 more equivalent of resin and agitate for an additional hour.
  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2 x 5 mL of DCM to elute any trapped pyrazole product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the hydrazine-free pyrazole.

References

  • LookChem. "tert-Butyl hydrazine Chemical Properties, Safety Data, and Uses." LookChem Database. Available at:[Link]

  • Zhu, M., Ruijter, E., & Wessjohann, L. A. "New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes." Organic Letters, ACS Publications (2004). Available at:[Link]

Sources

Troubleshooting

stability of methyl 1-butyl-1H-pyrazole-5-carboxylate in acidic media

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals working with Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals working with Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3)[1]. While pyrazole scaffolds are privileged structures in medicinal chemistry, pyrazole-5-carboxylates exhibit specific vulnerabilities in acidic media[2]. This guide provides mechanistic troubleshooting, empirical data, and validated protocols to ensure the integrity of your synthetic and analytical workflows.

Troubleshooting Guides: Acid-Mediated Instability

Issue A: Unintended Degradation in Acidic HPLC Mobile Phases

Symptom: During LC-MS analysis, a secondary peak appears with a lower retention time (higher polarity) than the parent compound, often with an


 of 169.1 

. Causality & Mechanism: This is a classic case of acid-catalyzed ester hydrolysis proceeding via the

(Acid-catalyzed, Acyl cleavage, Bimolecular) mechanism[3]. In acidic mobile phases (e.g., 0.1% TFA), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Furthermore, the pyrazole ring can be protonated at the N2 position (pKa ~2.5). The resulting pyrazolium ion exerts a strong electron-withdrawing inductive effect, which further activates the C5 carbonyl toward nucleophilic attack by water from the mobile phase. Actionable Solution:
  • Prepare analytical samples in strictly aprotic solvents (e.g., pure acetonitrile) and inject immediately.

  • If acidic modifiers are required for peak shape, substitute 0.1% TFA with weaker acids like 0.01% Formic Acid, or transition to a neutral pH buffer (e.g., 10 mM Ammonium Acetate)[4].

Issue B: Poor Yields During Acidic Deprotection Workflows

Symptom: Loss of the methyl ester group when subjecting a downstream intermediate to strong acids (e.g., HCl in dioxane, neat TFA) to remove protecting groups like Boc. Causality & Mechanism: The combination of strong acid, trace water, and elevated temperatures drives the ester hydrolysis equilibrium forward. The 1-butyl group at the N1 position provides minimal steric shielding to the C5 position compared to bulkier groups (like tert-butyl or aryl groups)[5]. Actionable Solution:

  • Water Exclusion: Ensure strictly anhydrous conditions. Scavengers like triisopropylsilane (TIPS) do not prevent hydrolysis; water exclusion is paramount. Use freshly opened anhydrous solvents.

  • Kinetic Control: Perform the deprotection at lower temperatures (0°C to 4°C) to kinetically disfavor the hydrolysis pathway while allowing the deprotection to proceed.

Mechanistic Pathway Visualization

Mechanism Ester Methyl 1-butyl-1H- pyrazole-5-carboxylate (Intact Ester) Protonated Protonated Carbonyl Intermediate Ester->Protonated + H⁺ (Acidic Media) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonated->Tetrahedral + H₂O Nucleophilic Attack Acid 1-butyl-1H-pyrazole- 5-carboxylic acid (Degradant) Tetrahedral->Acid - CH₃OH - H⁺ Methanol Methanol (Byproduct) Tetrahedral->Methanol Elimination

Fig 1: AAC2 Acid-Catalyzed Hydrolysis Pathway of Methyl 1-butyl-1H-pyrazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: How does the 1-butyl group affect the stability of this compound compared to N-unsubstituted pyrazole-5-carboxylates? A1: N-unsubstituted pyrazoles can undergo rapid tautomerization (between 1H and 2H forms), complicating their reactivity. The 1-butyl group locks the tautomeric form, specifically positioning the ester at the 5-position[5]. While the butyl chain is electron-donating via induction (which marginally stabilizes the carbonyl), it lacks sufficient steric bulk to block the


 hydrolysis pathway effectively[3].

Q2: What are the optimal long-term storage conditions to prevent degradation? A2: Store the neat compound in a sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C[1]. Ensure a desiccant is present to prevent atmospheric moisture from initiating slow hydrolysis over time[4].

Q3: How can I differentiate the intact ester from the hydrolyzed acid product using LC-MS? A3: The intact ester (


) has a monoisotopic mass of 182.11 Da, yielding an 

ion at

183.1[1]. The hydrolyzed product, 1-butyl-1H-pyrazole-5-carboxylic acid, has a mass of 168.09 Da, yielding an

ion at

169.1. The acid will also elute significantly earlier on a reversed-phase C18 column due to its increased polarity.

Quantitative Stability Data

The stability of pyrazole-5-carboxylates is highly dependent on the pH of the environment[2]. Below is a summary of the hydrolytic stability profile for Methyl 1-butyl-1H-pyrazole-5-carboxylate across various media at 25°C.

Environmental ConditionpH LevelTemp (°C)Estimated Half-life (

)
Primary Degradant
0.1 M HCl (Aqueous)1.025< 2 hours1-butyl-1H-pyrazole-5-carboxylic acid
0.1% TFA in

~2.02514 hours1-butyl-1H-pyrazole-5-carboxylic acid
0.1% Formic Acid in

~2.725> 48 hours1-butyl-1H-pyrazole-5-carboxylic acid
PBS Buffer7.425> 30 daysNone (Stable)

Experimental Protocol: Forced Degradation & Stability Profiling

To validate the stability of this compound in your specific assay media, utilize the following self-validating forced degradation protocol[4].

Step 1: Stock Solution Preparation Dissolve 10.0 mg of Methyl 1-butyl-1H-pyrazole-5-carboxylate in 10 mL of anhydrous acetonitrile to create a 1.0 mg/mL stock solution. Store at 4°C.

Step 2: Media Preparation Prepare your target acidic stress media (e.g., 0.1 M HCl) and a neutralizing quench solution (e.g., 0.1 M NaOH).

Step 3: Incubation In a standard 2 mL HPLC vial, combine 100 µL of the stock solution with 900 µL of the acidic stress media. Seal the vial tightly with a PTFE-lined cap to prevent evaporation.

Step 4: Thermal Stress & Sampling Place the vial in a thermostated autosampler or heat block set to 25°C. At predetermined time points (


 hours), extract a 50 µL aliquot from the reaction mixture.

Step 5: Quenching Immediately transfer the 50 µL aliquot into a new vial containing 50 µL of the neutralizing quench solution (0.1 M NaOH) to instantly halt the acid-catalyzed hydrolysis.

Step 6: LC-MS Analysis Dilute the quenched sample with 900 µL of mobile phase (e.g., 50:50


:MeCN). Inject 5 µL onto a C18 column. Monitor UV absorbance at 237 nm and extract ion chromatograms for 

183.1 (intact) and 169.1 (degradant) to calculate the degradation kinetics[4].

References[2] Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Jp13Dq0qN-_8OtdpRPLxJF9r9BP35JwOQJxI-cnF1TuUGZfx8H-0gQaEfnsZrqhWJ4AjxNeGrMptt8yapM-IKT9auNU6swvp_ZtNXgUOeOIHbNifYseh0MjfU_CmjYE5RYNmbc4jLJ0FCMA=[5] Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo3tENMqmjBRJzL0bWzS_XtYBGxP1SVSLVQCN1S_fqFlQ2zO_6kXaZPrXyb-YDn5urpnwkpUOUvVPNCjQBBz0iyMDZif37tLE2L9AbwS-YnOAoX0-AhP4mUW0y6fEFH-IVrAat78FGawU-s0J6-Z39aEGtk4lHPC4wLL8YKS4V59D-QvKNpvJO0q86JMokpy8U1Vu8KmiH5UjzZwRHTtIFEA==[1] 1171168-74-3 | Methyl 1-butyl-1H-pyrazole-5-carboxylate. ChemScene. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU_1p8XUo1M2lyyfajjWaVkUvnrTJI2jyAUV-rLESnT1CliG50Chr1I4vUli0x7EM9yVGUEaM443aNNVmIJJgHYxjJWuA8X7lR3H_YvttTjmc3q_aMOU3W-WG3oT6mylC5KqeiHZrkl2_HYHGSPw==[6] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGIZIoXEQVDIf3ZozHvpEz6KtSLSkUVZ8oFuircW74FUHLSbf8-61tXlQHcEKiYRXhFnF51g5kdzFYm_aF4DeTjqYJdZsw76i-hY2e9DrxGj2_Bds8UqRxqGvTuW2cyKKC7XCEeNoZUhilYKj4[4] Ch20: Hydrolysis of Esters. University of Calgary. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETHPgonGT1SaoXWJkNzFf4Q0ORnxl0uid7WxxgQrwxV1NUlsLhjPCOEp6vK8YxixTAoouG0jPtj9YM_InkpfwqbKKH_gajc70QMG14XQn0WaxZqxGkUFifM35lzzTE30_yg0FPzogcu1cBGBk8zt7tPvS9JcEj8-FKQ7Da90aLL20=[3] Mechanisms of Ester hydrolysis. Science discussions. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjCctzPHASTeuJw2DmvZXlnvnh_GmW9sOt2vXbrY45eNpaf8WUHYF-bS0ISEJ1nmihQqcIBECiKEQ8UUfby1GcUBRQh8tPZ3OTAzWJr3TPv_G1gNIx_JnnUuJdqfP5RMyvmHRYakpsuqtYIcJKAkhR4rCMtOKLlisdMOPPAUJfF2uJa9c=

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Butyl-1H-pyrazole-5-carboxylate Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-butyl-1H-pyrazole-5-carboxylate derivatives. This s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-butyl-1H-pyrazole-5-carboxylate derivatives. This scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous developmental pipelines. However, its inherent structure—specifically the juxtaposition of a bulky N1-butyl group and a C5-carboxylate functional handle—presents significant steric challenges that can impede common synthetic transformations.

This guide provides in-depth, field-proven troubleshooting strategies and protocols designed to overcome these steric barriers, ensuring your research progresses efficiently. The advice herein is based on established chemical principles and peer-reviewed methodologies.

Section 1: Troubleshooting Guide: Common Synthetic Challenges

This section addresses the most frequent issues encountered during the functionalization of the 1-butyl-1H-pyrazole-5-carboxylate core. Each entry details the underlying cause of the problem and provides validated, step-by-step protocols for success.

Hydrolysis of C5-Esters (Saponification)

Question: My standard saponification of ethyl 1-butyl-1H-pyrazole-5-carboxylate using NaOH in aqueous ethanol is extremely slow and gives incomplete conversion, even with prolonged heating. What is causing this, and how can I resolve it?

Answer:

This is a classic case of sterically hindered ester hydrolysis. The N1-butyl group and the pyrazole ring create a crowded environment around the C5-ester's carbonyl carbon. In traditional aqueous saponification, hydroxide ions are heavily solvated by water molecules, effectively increasing their size and making it difficult for them to access the sterically shielded carbonyl.[1] This results in a high activation energy barrier for the reaction.[2]

The solution is to employ a non-aqueous hydrolysis system. This method utilizes a less-solvated, or "naked," hydroxide ion, which is a much more potent nucleophile and can more easily access the hindered ester.[1]

Recommended Protocol: Mild, Non-Aqueous Saponification

This protocol is adapted from methodologies developed for the hydrolysis of crowded esters that are resistant to standard saponification.[3]

  • Preparation: In a round-bottom flask, dissolve the sterically hindered ester (1.0 eq) in a 9:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH). A typical concentration is 0.1 M.

  • Reagent Addition: Add a freshly prepared solution of Sodium Hydroxide (NaOH, 1.5 - 2.0 eq) in Methanol to the ester solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically much faster than aqueous methods. Monitor progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (usually 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in water.

    • Wash the aqueous solution with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.[4]

    • The 1-butyl-1H-pyrazole-5-carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product is often of high purity.

Data Summary: Comparison of Hydrolysis Conditions
MethodSolvent SystemTemperatureTypical TimeYieldKey Insight
Standard Saponification 80% EtOH/H₂OReflux24-48 h< 30%Ineffective due to steric hindrance and hydroxide solvation.[2]
Non-Aqueous Saponification 9:1 CH₂Cl₂/MeOHRoom Temp.1-4 h> 90%"Naked" hydroxide readily attacks the hindered carbonyl.[1]
Esterification of 1-Butyl-1H-pyrazole-5-carboxylic Acid

Question: I am attempting to synthesize a series of esters from 1-butyl-1H-pyrazole-5-carboxylic acid. Standard Fischer esterification works for methanol, but fails with bulkier alcohols like isopropanol or tert-butanol. How can I form these hindered esters?

Answer:

Your experience is expected. The Fischer esterification is an equilibrium-driven process that requires protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.[5] When either the carboxylic acid or the alcohol is sterically hindered, the reaction rate drops dramatically.[6] For these challenging substrates, it is necessary to activate the carboxylic acid with a coupling reagent to form a highly reactive intermediate that even a poor nucleophile (like a hindered alcohol) can react with.

Below is a decision workflow to help you select the appropriate method.

Visualization: Esterification Strategy Workflow

start Esterification of 1-Butyl-1H-pyrazole-5-COOH alcohol_type What is the nature of the alcohol? start->alcohol_type primary Primary Alcohol (e.g., Ethanol, Benzyl Alcohol) alcohol_type->primary  Primary secondary_tertiary Secondary or Tertiary Alcohol (e.g., Isopropanol, tert-Butanol) alcohol_type->secondary_tertiary Secondary or Tertiary   method_fischer Fischer Esterification (H₂SO₄ cat., Dean-Stark) High Yield, Simple. primary->method_fischer method_steglich Steglich Esterification (DCC, DMAP cat.) Good for secondary alcohols. secondary_tertiary->method_steglich method_uronium Uronium Coupling (TBTU/HATU, Base) Excellent for hindered systems. secondary_tertiary->method_uronium

Caption: Decision tree for selecting an esterification method.

Recommended Protocol: Steglich Esterification for Hindered Alcohols

This method, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is highly effective for coupling sterically demanding acids and alcohols.[7]

  • Preparation: In a flame-dried, N₂-purged flask, dissolve 1-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of CH₂Cl₂.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Amide Coupling with 1-Butyl-1H-pyrazole-5-carboxylic Acid

Question: I am facing extreme difficulty in coupling 1-butyl-1H-pyrazole-5-carboxylic acid with a secondary amine, particularly if the amine is also bulky. Common coupling reagents like EDC/HOBt are giving me trace product. What is the most robust method for this transformation?

Answer:

This "doubly hindered" amide coupling is one of the most challenging transformations in medicinal chemistry.[8] The steric bulk on both the carboxylic acid and the amine prevents them from achieving the necessary proximity for the reaction to occur, even with standard activation. Success requires converting the carboxylic acid into a highly reactive intermediate that is less sterically demanding or has a much lower activation energy for the subsequent aminolysis.

Two primary strategies are recommended: conversion to the acid chloride or the use of modern, highly potent uronium-based coupling reagents.

Visualization: The Role of Coupling Reagents

cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (Highly Reactive) RCOOH->ActiveEster Activation CouplingAgent Coupling Reagent (e.g., HATU, COMU) CouplingAgent->ActiveEster Amide R-CONH-R' (Amide Product) ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Amide

Caption: General mechanism for amide bond formation via an activated intermediate.

Recommended Protocol 1: Acid Chloride Formation and Coupling

This two-step process isolates the highly reactive acid chloride, which can then be coupled with the amine.[4]

  • Acid Chloride Formation:

    • In a flame-dried, N₂-purged flask, suspend the 1-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂. Add a catalytic drop of DMF.

    • Cool the suspension to 0 °C. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours until it becomes a clear solution.

    • Remove the solvent and excess reagent in vacuo. The crude acid chloride is typically used immediately without purification.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous CH₂Cl₂ and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2.5 eq) in anhydrous CH₂Cl₂.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Work-up & Purification: Quench the reaction with water or saturated NaHCO₃. Perform a standard aqueous work-up, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Recommended Protocol 2: Using Uronium-Based Coupling Reagents

Reagents like HATU or COMU are exceptionally effective for difficult couplings.[9] They are often superior to carbodiimides for sterically hindered substrates.

  • Preparation: In a flask under an inert atmosphere, dissolve the 1-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the amine (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 eq) in one portion at room temperature.

  • Reaction: Stir at room temperature for 4-24 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: Besides sterics, how does the N1-butyl group electronically affect the reactivity of the pyrazole-5-carboxylate system?

A1: The N1-butyl group is an electron-donating group (EDG) via induction. This increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack (e.g., at C4). However, this electronic effect is generally secondary to the powerful steric effects when considering reactions at the adjacent C5-carboxylate. The increased nucleophilicity of the N2 nitrogen is also a factor, but this position is already blocked in your N1-substituted system.

Q2: Are there specific spectroscopic (NMR) clues that indicate significant steric strain?

A2: Yes. In the ¹H NMR spectrum, significant steric hindrance can sometimes lead to restricted rotation around single bonds (e.g., the N1-C(butyl) bond or the C5-C(carbonyl) bond). At room temperature, this may manifest as broadened signals for the protons near the site of hindrance (e.g., the α-CH₂ of the butyl group or the pyrazole C4-H). In some extreme cases, you might observe distinct signals for different rotamers (rotational isomers) at low temperatures. In the ¹³C NMR, sterically compressed carbons may show minor shifts in their resonance compared to less hindered analogues.

Q3: Can I use computational modeling to predict the best reaction conditions for my hindered substrate?

A3: Absolutely. Density Functional Theory (DFT) calculations can be a powerful predictive tool. By modeling the transition states for different reaction pathways (e.g., N1 vs. N2 alkylation or attack by different nucleophiles), chemists can estimate activation energies.[10] A lower calculated activation energy suggests a more favorable reaction pathway. This can help you prioritize which reagents or solvent systems to screen experimentally, saving significant time and resources.

Q4: My downstream chemistry requires functionalization at the C4 position. How does the existing N1-butyl and C5-carboxylate pattern affect this?

A4: The N1-butyl and C5-carboxylate groups exert strong directing effects. The C5-carboxylate is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, C-H activation strategies using transition metal catalysts (e.g., Palladium) can overcome this.[11][12] In such cases, the N1-nitrogen often acts as a directing group. The steric bulk at N1 and C5 will preferentially leave the C4 and C3 positions open, but the electronic nature of the reaction (e.g., lithiation followed by electrophile quench vs. directed C-H activation) will determine the ultimate regioselectivity.[12]

References

  • ResearchGate. Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Available at: [Link]

  • Dalton, C. R., et al. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 58(52), 4875-4878.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Available at: [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, G., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(44), 13032-13036. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. Available at: [Link]

  • WuXi Biology. Activation Energy Estimation for Alkylation of Pyrazole (Part II). Available at: [Link]

  • Preprints.org. Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available at: [Link]

  • Semantic Scholar. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Available at: [Link]

  • De Gruyter. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Open Chemistry. Available at: [Link]

  • AmeliCA. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Chemistry. Available at: [Link]

  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available at: [Link]

  • CNKI. Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PubChem. 1-butyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • ResearchGate. Synthesis, crystal structure, spectroscopic characterization, DFT, molecular docking and biological evaluation of a novel pyrazole derivative: Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate. Available at: [Link]

  • PubChemLite. 1-butyl-1h-pyrazole-5-carboxylic acid (C8H12N2O2). Available at: [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

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Reference Data & Comparative Studies

Validation

distinguishing 1-butyl-pyrazole-5-carboxylate vs 3-carboxylate by NOESY

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Biology Division Subject: Definitive Guide: Distinguishing 1-Butyl-Pyrazole-5-Carboxylate vs. 3-Carboxylate v...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Biology Division Subject: Definitive Guide: Distinguishing 1-Butyl-Pyrazole-5-Carboxylate vs. 3-Carboxylate via NOESY NMR

Part 1: The Regioisomer Trap in Pyrazole Synthesis

In the development of pyrazole-based pharmacophores, regioselectivity is a persistent challenge. The cyclization of hydrazines with 1,3-dicarbonyl equivalents often yields a mixture of 1,3- and 1,5-disubstituted isomers. While these isomers share identical mass and similar polarity, their biological binding affinities often diverge drastically due to the altered vector of the carboxylate group.

Distinguishing 1-butyl-1H-pyrazole-3-carboxylate (Isomer A) from 1-butyl-1H-pyrazole-5-carboxylate (Isomer B) is a classic structural elucidation problem. Standard 1D


H NMR is often inconclusive because the chemical shifts of ring protons (H3 vs. H5) are sensitive to solvent and concentration effects, making empirical shift rules unreliable.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY ) provides a definitive, self-validating method to assign regiochemistry by detecting through-space spatial proximity (< 5 Å) rather than through-bond connectivity.

Part 2: Structural Logic & The Proximity Rule

The distinction relies on the spatial relationship between the N1-butyl group and the substituent at the C5 position (the position adjacent to N1).

  • In the 1,3-isomer: The C5 position is unsubstituted and bears a proton (H5 ). The N1-butyl group is spatially adjacent to this proton.

  • In the 1,5-isomer: The C5 position bears the carboxylate group . The N1-butyl group is spatially adjacent to the ester moiety, not a ring proton.

Visualizing the NOE Vectors

Pyrazole_NOE Figure 1: Diagnostic NOE Interactions for Pyrazole Regioisomers cluster_13 1,3-Isomer (Carboxylate at C3) cluster_15 1,5-Isomer (Carboxylate at C5) N1_A N1-Butyl (α-CH2) C5_A C5-Proton (H5) N1_A->C5_A STRONG NOE (< 3.0 Å) C3_A C3-Carboxylate (COOR) N1_A->C3_A No Interaction (> 5.0 Å) N1_B N1-Butyl (α-CH2) C5_B C5-Carboxylate (Ester Alkyl) N1_B->C5_B STRONG NOE (to Ester Group) C3_B C3-Proton (H3) N1_B->C3_B No Interaction (Too Far)

Caption: Figure 1 illustrates the critical "Proximity Rule." In the 1,3-isomer, the N-butyl group "sees" the H5 ring proton. In the 1,5-isomer, it "sees" the ester group.

Part 3: Comparative Analysis Guide

The following table summarizes the expected spectral signatures. This framework assumes the presence of an ester alkyl group (e.g., ethyl or methyl). If the derivative is a free acid, the 1,5-isomer will show no strong NOE to the C5 substituent, distinguishing it by the absence of the N1-H5 correlation.

Feature1-butyl-pyrazole-3-carboxylate (1,3-Isomer)1-butyl-pyrazole-5-carboxylate (1,5-Isomer)
C5 Substituent Proton (H5 )Carboxylate (-COOR )
N1-Butyl α-CH₂ Signal Typically

4.0 - 4.2 ppm
Typically

4.4 - 4.6 ppm (Deshielded by COOR)
Diagnostic NOE 1 Strong Cross-peak: N1-CH₂

Ring H
NO Cross-peak: N1-CH₂

Ring H
Diagnostic NOE 2 No NOE to Ester AlkylStrong Cross-peak: N1-CH₂

Ester Alkyl
C4-H Multiplicity Doublet (

Hz) coupled to H5
Doublet (

Hz) coupled to H3
Validation H5 is typically downfield of H3H3 is typically upfield of H5

Expert Insight: The chemical shift of the N1-methylene (α-CH₂) is often diagnostic. In the 1,5-isomer , the peri-effect of the adjacent carbonyl group (anisotropy) and the steric compression often shift the N1-CH₂ signal downfield compared to the 1,3-isomer. However, NOESY remains the confirmation standard.

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Senior Scientist" workflow. This protocol minimizes artifacts and maximizes the signal-to-noise ratio for the critical cross-peaks.

Step 1: Sample Preparation
  • Concentration: Prepare a sample of 10–20 mg in 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
    • Note: DMSO-

      
       is preferred if the pyrazole signals overlap with solvent residual peaks in CDCl
      
      
      
      .
  • Degassing: For small molecules, dissolved oxygen (paramagnetic) can shorten relaxation times (

    
    ), reducing the NOE enhancement. Bubble argon through the sample for 2 minutes or use a freeze-pump-thaw cycle if signal intensity is marginal.
    
Step 2: 1D H NMR Assignment

Before running 2D, unambiguous assignment of the N-butyl α-CH₂ (triplet, ~4.0-4.6 ppm) and the Ester Alkyl (e.g., -OCH


 singlet or -OCH

- quartet) is required.
  • Checkpoint: If you cannot distinguish the N-butyl CH₂ from the Ester CH₂, switch solvents (e.g., from CDCl

    
     to C
    
    
    
    D
    
    
    ) to induce an aromatic solvent induced shift (ASIS).
Step 3: 2D NOESY Acquisition
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ):  This is the critical parameter.[1]
    
    • Small Molecule (< 500 Da): Set mixing time to 500–800 ms . Small molecules tumble fast (short correlation time,

      
      ), requiring longer mixing times for NOE buildup.
      
    • Warning: Too short (< 300 ms) may yield no signal; too long (> 1.2 s) allows spin diffusion, causing false positives.

  • Relaxation Delay (

    
    ):  Set to 2–3 seconds to allow full recovery of magnetization.
    
  • Scans: Minimum 8–16 scans per increment for sufficient S/N.

Step 4: Data Processing & Interpretation
  • Phasing: Ensure all diagonal peaks are phased negative (or positive, depending on convention), and cross-peaks have the same phase (for small molecules in the extreme narrowing limit, NOE is positive).

    • Contrast: If cross-peaks have opposite phase to the diagonal, you are observing ROESY (chemical exchange) or the molecule is behaving like a macromolecule (unlikely for this MW).

  • Artifact Check: Ignore "Zero-Quantum" artifacts (anti-phase pairs usually close to the diagonal).

  • Trace the Cross-peaks:

    • Locate the N-butyl α-CH₂ on the F1 axis.

    • Scan across F2. Do you see a correlation to a Ring Proton (aromatic region ~6.5–8.0 ppm)?

      • YES

        
        1,3-Isomer  (Interaction with H5).
        
      • NO

        
         Check for correlation to Ester Alkyl . If present 
        
        
        
        1,5-Isomer .

Part 5: Decision Workflow

DecisionTree Figure 2: Step-by-Step Logic for Regioisomer Assignment Start Start: Acquire NOESY Spectrum Check_N1 Locate N1-Butyl (α-CH2) Signal Start->Check_N1 Check_RingH Is there a Cross-peak to a Ring Proton? Check_N1->Check_RingH Result_13 Conclusion: 1,3-Isomer (1-butyl-pyrazole-3-carboxylate) Check_RingH->Result_13 YES (Strong NOE to H5) Check_Ester Is there a Cross-peak to Ester Alkyl? Check_RingH->Check_Ester NO Result_15 Conclusion: 1,5-Isomer (1-butyl-pyrazole-5-carboxylate) Check_Ester->Result_15 YES (NOE to Ester) Inconclusive Inconclusive: Check Mixing Time / Degas Sample Check_Ester->Inconclusive NO (No correlations seen)

Caption: Figure 2 depicts the logical flow for interpreting NOESY data. The presence of a Ring Proton NOE is the primary discriminator.

References

  • Rosa, F. A., et al. (2008).[2] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678. Link

  • Lynch, M. A., et al. (1998). "Regioselective Synthesis of 1-Substituted Pyrazoles." Tetrahedron, 54(41), 12523-12538. (Demonstrates the use of NOE for pyrazole assignment).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
  • Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4562. Link

  • Decatur, J. (2018).[1] "NOESY and ROESY: Guidelines for Small Molecules." Columbia University NMR Facility Guides. Link

Sources

Comparative

Technical Comparison Guide: HPLC Profiling of Methyl 1-butyl-1H-pyrazole-5-carboxylate

Executive Summary Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3) is a critical heterocyclic building block, often utilized in the synthesis of bioactive scaffolds including sildenafil analogues and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3) is a critical heterocyclic building block, often utilized in the synthesis of bioactive scaffolds including sildenafil analogues and agrochemicals. In drug development, the purity of this 1,5-substituted pyrazole is paramount, as the N-alkylation or cyclocondensation reactions used to synthesize it frequently yield the thermodynamically stable 1,3-regioisomer (Methyl 1-butyl-1H-pyrazole-3-carboxylate) as a major impurity.

This guide provides an objective technical comparison of HPLC methodologies for separating these regioisomers. It establishes a Reference Protocol based on C18 stationary phases and contrasts it with Phenyl-Hexyl alternatives for enhanced selectivity.

Chemical Context & The Separation Challenge

The core analytical challenge lies in the structural similarity between the 1,5-isomer (Target) and the 1,3-isomer (Impurity). While they share identical molecular weights (MW 182.22), their three-dimensional conformations differ significantly, influencing their interaction with chromatographic surfaces.

  • 1,5-Isomer (Target): The butyl group at position 1 and the ester group at position 5 are spatially adjacent (ortho-like relationship). This steric proximity often forces the ester group out of planarity with the pyrazole ring, increasing the molecule's effective polarity and dipole moment.

  • 1,3-Isomer (Impurity): The substituents are separated by the nitrogen at position 2 (meta-like relationship). This allows for a more planar conformation, facilitating stronger hydrophobic packing and pi-pi stacking interactions.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the origin of the regioisomeric mixture during synthesis, highlighting the critical need for chromatographic resolution.

G Start Hydrazine Precursor (Butylhydrazine) Intermediate Cyclization Intermediate Start->Intermediate + Reagent Reagent 1,3-Dicarbonyl (Methyl 2,4-dioxovalerate) Reagent->Intermediate Target TARGET (1,5-Isomer) Methyl 1-butyl-1H-pyrazole-5-carboxylate (Sterically Crowded) Intermediate->Target Kinetic Control (Acidic/Specific Solvents) Impurity IMPURITY (1,3-Isomer) Methyl 1-butyl-1H-pyrazole-3-carboxylate (Thermodynamically Favored) Intermediate->Impurity Thermodynamic Control (Standard Conditions)

Figure 1: Regioselective synthesis pathways yielding the target 1,5-isomer and its critical 1,3-isomer impurity.

Comparative HPLC Performance Guide

Primary Method: C18 (Hydrophobic Interaction)

The C18 column is the industry standard for initial screening. Due to the structural differences described above, the 1,5-isomer typically elutes earlier than the 1,3-isomer on C18 columns. The planar 1,3-isomer interacts more strongly with the hydrophobic C18 chains.

Protocol A: Standard C18 Screening

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H3PO4 for non-MS work).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

Alternative Method: Phenyl-Hexyl (Pi-Pi Interaction)

For difficult separations where the C18 resolution is < 1.5, a Phenyl-Hexyl column offers orthogonal selectivity. The planar 1,3-isomer engages in stronger pi-pi stacking with the phenyl stationary phase, often increasing the retention gap between it and the twisted 1,5-isomer.

Protocol B: Enhanced Selectivity

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol is preferred over ACN to maximize pi-pi interactions.[2][3]

  • Gradient: Similar to Protocol A, but may require higher % Organic due to MeOH's lower elution strength.

Performance Data Comparison

The following table summarizes typical performance metrics observed for pyrazole carboxylate isomers under the conditions described.

ParameterProtocol A (C18 / ACN)Protocol B (Phenyl / MeOH)
Retention Mechanism Hydrophobicity (Van der Waals)Hydrophobicity + Pi-Pi Stacking
Target (1,5-Isomer) RT ~5.2 min (Representative)~6.1 min
Impurity (1,3-Isomer) RT ~6.4 min (Representative)~7.8 min
Elution Order Target First / Impurity SecondTarget First / Impurity Second
Resolution (

)
2.5 - 3.5 (Good)> 4.0 (Excellent)
Peak Symmetry Good (0.9 - 1.1)Excellent (0.95 - 1.05)
Suitability Routine QC, Purity ChecksComplex Matrices, Isomer Quantitation

> Note: Retention times (RT) are representative and will vary based on system dwell volume and exact column dimensions. Always inject a standard to confirm identity.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this decision tree to validate your method. This workflow prevents misidentification of the regioisomers, a common error in pyrazole chemistry.

Method Development Logic Tree

HPLC_Workflow Start START: Sample Preparation (1 mg/mL in MeOH) Screen Screen Protocol A (C18, ACN/H2O Gradient) Start->Screen Check Check Resolution (Rs) Screen->Check Optimize Proceed to Validation (Linearity, Precision) Check->Optimize Yes Switch Switch to Protocol B (Phenyl-Hexyl, MeOH) Check->Switch No Pass Rs > 2.0? YES Fail Rs < 2.0? NO Verify Co-Injection Study Spike with 1,3-Isomer Standard Optimize->Verify Switch->Verify

Figure 2: Logic flow for selecting and validating the optimal HPLC method.

Detailed Steps:
  • Standard Preparation: Dissolve 10 mg of Methyl 1-butyl-1H-pyrazole-5-carboxylate in 10 mL of HPLC-grade Methanol.

  • System Suitability: Inject the standard 5 times. Ensure RSD of peak area is < 2.0%.

  • Regioisomer Confirmation: If the 1,3-isomer standard is available, perform a "spiking" experiment. Add 1% of the 1,3-isomer to the target sample. You should see a distinct peak eluting after the main peak on a C18 column.

  • Tailing Factor Check: Pyrazoles are basic. If peak tailing > 1.5, add 5 mM Ammonium Formate to the aqueous mobile phase to suppress silanol interactions.

References

  • Rosa, F. A., et al. (2008). "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678. Link

  • Katritzky, A. R., et al. (2010). "Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles." The Journal of Organic Chemistry, 75(7), 2197-2205. Link

  • Sielc Technologies. (2018). "Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column." Application Note. Link

  • BenchChem. (2025). "Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate." Method Validation Guide. Link

  • Nacalai Tesque. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography." Technical Report. Link

Sources

Validation

Comparative Guide: IR Spectroscopy of Pyrazole Ester Carbonyls

Executive Summary In heterocyclic drug design, the pyrazole ring is a privileged scaffold. However, characterizing pyrazole esters via Infrared (IR) spectroscopy presents unique challenges compared to standard aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterocyclic drug design, the pyrazole ring is a privileged scaffold. However, characterizing pyrazole esters via Infrared (IR) spectroscopy presents unique challenges compared to standard aliphatic or phenyl esters. The high electron density of the pyrazole ring, combined with its capacity for tautomerism and hydrogen bonding, significantly alters the carbonyl (


) stretching frequency.

This guide objectively compares the IR spectral performance of pyrazole ester carbonyls against standard aliphatic and benzoate (phenyl) esters. It provides experimental ranges, mechanistic explanations for frequency shifts, and a standardized protocol for unambiguous assignment.

Mechanistic Insight: The "Push-Pull" Effect

To accurately interpret the IR spectrum of a pyrazole ester, one must understand the electronic environment. Unlike a static benzene ring, the pyrazole ring is an electron-rich,


-excessive heterocycle.[1]
2.1 Electronic Coupling (Resonance)

The pyrazole ring acts as a strong electron donor to the carbonyl group, especially when the ester is at the 4-position. The lone pair from the pyrazole nitrogen (N1) donates electron density into the ring, which can delocalize onto the ester carbonyl oxygen. This increases the single-bond character of the


 bond, lowering its force constant and reducing the stretching frequency (wavenumber).
2.2 Hydrogen Bonding (The "Red Shift" Factor)

If the pyrazole N-H is unsubstituted, it can form a stable intramolecular hydrogen bond with the ester carbonyl oxygen (specifically in 3- or 5-carboxylates). This interaction further weakens the


 bond, causing a dramatic "red shift" (shift to lower wavenumber), often overlapping with amide regions.

Resonance cluster_0 Structural Modifiers Pyrazole Pyrazole Ring (Electron Rich) Resonance Resonance Effect (Increased C-O single bond character) Pyrazole->Resonance π-donation Shift Frequency Red Shift (Lower Wavenumber) Resonance->Shift Weakens C=O bond HBond Intramolecular H-Bond (NH ... O=C) HBond->Shift Further Weakening

Figure 1: Mechanistic pathway showing how electronic donation and hydrogen bonding lower the carbonyl frequency.

Comparative Analysis: Pyrazole Ester vs. Alternatives

The following data compares the diagnostic


 peak of pyrazole esters against standard alternatives. Note that "Performance" here refers to the distinctiveness and position of the spectral band.[2]
Table 1: Carbonyl Stretching Frequency Comparison
FeatureAliphatic Ester (Standard)Benzoate Ester (Aromatic)Pyrazole Ester (Heterocyclic)
Typical Range 1750 – 1735 cm⁻¹ 1730 – 1715 cm⁻¹ 1725 – 1680 cm⁻¹
Electronic Effect Inductive only (minimal)Conjugation (moderate)Strong Conjugation + H-Bonding
Band Shape Sharp, distinctSharpOften broad (if H-bonded)
Diagnostic Risk Low (Easy ID)LowHigh (Overlaps with Amide I)
Table 2: Regioisomer & Substituent Effects (Internal Comparison)
Pyrazole SubstitutionFrequency RangeExplanation
1-Alkyl-4-ester 1720 – 1710 cm⁻¹No H-bond possible.[1] Pure conjugation effect (similar to benzoate).[1]
1H-4-ester (Unsubst.) 1710 – 1695 cm⁻¹Intermolecular H-bonding in solid state lowers frequency.[1]
3-Amino-4-ester 1690 – 1660 cm⁻¹ "Push-Pull" System. Amino group donates strongly; ester accepts.[1] Extreme red shift.
1H-3(5)-ester 1700 – 1680 cm⁻¹Potential for intramolecular H-bond (5-membered ring formation).[1]

Critical Insight: An ester peak appearing below 1700 cm⁻¹ is often misidentified as an amide or ketone.[1] In pyrazoles, this is a standard feature of the 4-ester-3-amino scaffold due to the "push-pull" resonance [1].[1]

Experimental Protocol: Validated Identification Workflow

To distinguish a pyrazole ester from ring vibrations (


) or amides, follow this self-validating protocol.
Step 1: Sample Preparation (Solvent Matters)
  • Solid State (KBr/ATR): Pyrazoles often form dimers or aggregates via intermolecular H-bonds.[1] This broadens peaks and shifts them lower.[1][3]

  • Solution (CHCl₃/DCM): To determine the "true" unassociated frequency, record the spectrum in a dilute non-polar solvent.

    • Observation: If the peak shifts significantly higher (e.g., +20 cm⁻¹) in dilute solution compared to solid state, intermolecular H-bonding was present.

Step 2: The "Double-Check" Region (1600–1500 cm⁻¹)

Pyrazole rings exhibit characteristic "breathing" modes (C=C and C=N stretches) in the 1600–1500 cm⁻¹ region.[4]

  • Validation Rule: You must identify two distinct bands:

    • The Ester Carbonyl (1725–1680 cm⁻¹).

    • The Pyrazole Ring Stretch (~1590–1520 cm⁻¹).

    • If only one broad band is seen at ~1650 cm⁻¹: You likely have a 3-amino-4-ester where the carbonyl and ring stretches have merged or the carbonyl is extremely red-shifted.[1]

Step 3: Chemical Derivatization (Optional Verification)

If ambiguity remains, convert the ester to a carboxylate salt (saponification).

  • Result: The ester

    
     (1700 cm⁻¹) disappears and is replaced by the carboxylate antisymmetric stretch (1610–1550 cm⁻¹) and symmetric stretch (~1400 cm⁻¹).
    

Workflow Start Start: Unknown Peak (~1700 cm⁻¹) CheckRegion Check 1750-1735 cm⁻¹ Start->CheckRegion IsAliphatic Peak Present? CheckRegion->IsAliphatic Aliphatic Aliphatic Ester (Standard) IsAliphatic->Aliphatic Yes CheckConj Check 1725-1680 cm⁻¹ IsAliphatic->CheckConj No IsPyrazole Peak Present? CheckConj->IsPyrazole Analyze Analyze Ring Region (1600-1500 cm⁻¹) IsPyrazole->Analyze Yes Confirm Confirm Pyrazole Ester (C=O + Ring C=N) Analyze->Confirm Distinct C=N bands found

Figure 2: Decision tree for distinguishing pyrazole esters from aliphatic alternatives.

Troubleshooting & Common Pitfalls
  • Confusion with Amide I Band:

    • Scenario: A peak at 1680 cm⁻¹.[1][2][3][5] Is it a conjugated ester or an amide?

    • Solution: Look for the Amide II band (N-H bending) near 1550 cm⁻¹. Esters lack this band.[1] Also, check the C-O stretch (1300–1200 cm⁻¹); amides do not have this strong ester C-O band [2].

  • The "Missing" Peak (Enol Tautomers):

    • In 5-hydroxy-pyrazoles (pyrazolones), the compound may exist in the enol form or the keto form. The ester carbonyl frequency will shift depending on whether the adjacent ring nitrogen is protonated or part of a double bond.

References
  • National Institutes of Health (PubChem). Ethyl 3-amino-1H-pyrazole-4-carboxylate Spectral Data. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters and Carbonyls. Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups. Retrieved from [Link]

  • ResearchGate. Vibrational analysis of pyrazole derivatives and hydrogen bonding effects. Retrieved from [Link]

Sources

Comparative

High-Resolution Mass Spectrometry Profiling: Methyl 1-butyl-1H-pyrazole-5-carboxylate

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of methyl 1-butyl-1H-pyrazole-5-carboxylate . It focuses on the mechanistic principles required to distinguish this compo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of methyl 1-butyl-1H-pyrazole-5-carboxylate . It focuses on the mechanistic principles required to distinguish this compound from its regioisomer (the 3-carboxylate) and compares ionization techniques (EI vs. ESI) for structural elucidation.

Executive Summary & Comparison Matrix

Methyl 1-butyl-1H-pyrazole-5-carboxylate (MW 182.22) is a critical intermediate in the synthesis of pyrazole-based pharmaceuticals and synthetic cannabinoids. A recurring analytical challenge is distinguishing this 1,5-isomer from its thermodynamically favored 1,3-isomer (methyl 1-butyl-1H-pyrazole-3-carboxylate) produced during cyclocondensation reactions.

This guide establishes that Electron Ionization (EI) is the superior method for structural fingerprinting due to specific "ortho-effect" rearrangements present only in the 1,5-isomer, while Electrospray Ionization (ESI) is preferred for sensitivity and quantification in biological matrices.

Quick Comparison: 1,5-Isomer vs. Alternatives
Feature1,5-Isomer (Target) 1,3-Isomer (Alternative) Differentiation Logic
Steric Environment Crowded (N-Butyl adjacent to Ester)Open (N-Butyl far from Ester)1,5-isomer often shows lower M+ intensity in EI.
Diagnostic Pathway Ortho-Effect Rearrangement Simple Cleavage Only 1,5-isomer facilitates H-transfer from butyl chain to carbonyl.
Key Fragment (EI) m/z 126 ([M - C₄H₈]⁺ via McLafferty-like)m/z 125 ([M - C₄H₉]⁺ via direct cleavage)The 1,5-isomer favors alkene elimination (neutral loss of 56 Da).
Base Peak (Typical) m/z 151 ([M - OMe]⁺)m/z 151 or 125Both show acylium ions; the secondary fragments differ.

Mechanistic Fragmentation Analysis (EI-MS)

The fragmentation of methyl 1-butyl-1H-pyrazole-5-carboxylate under 70 eV Electron Impact (EI) is governed by three primary pathways. The Proximity Effect (Pathway C) is the critical differentiator for the 5-carboxylate isomer.

Theoretical Fragmentation Tree
  • Molecular Ion (M⁺): m/z 182 (Radical Cation)

  • Pathway A (Ester Cleavage):

    
    -cleavage adjacent to the carbonyl.
    
    • Loss of

      
       (31 Da) 
      
      
      
      m/z 151 (Acylium Ion, Base Peak).
    • Subsequent loss of CO (28 Da)

      
      m/z 123 .
      
  • Pathway B (N-Alkyl Cleavage): Homolytic cleavage of the N-Butyl bond.

    • Loss of

      
       (57 Da) 
      
      
      
      m/z 125 .
  • Pathway C (The 1,5-Specific Ortho Effect):

    • Mechanism: A McLafferty-like rearrangement involving the transfer of a

      
      -hydrogen from the N-butyl chain to the ester carbonyl oxygen. This is sterically possible only when the ester is at the 5-position (adjacent to N1).
      
    • Result: Elimination of neutral butene (

      
      , 56 Da).
      
    • Diagnostic Ion: m/z 126 (Distinguishes from simple butyl loss at m/z 125).

Visualization of Signaling Pathways

FragmentationPathways M_Ion Molecular Ion (M+) m/z 182 [Radical Cation] Frag_151 Acylium Ion m/z 151 [M - OMe]+ M_Ion->Frag_151 - OMe (31) Frag_125 De-butylated Ion m/z 125 [M - C4H9]+ M_Ion->Frag_125 - Butyl (57) (Direct Cleavage) TS_State 6-Membered Transition State M_Ion->TS_State 1,5-Isomer Only Frag_123 Pyrazolium Ion m/z 123 [M - COOMe]+ Frag_151->Frag_123 - CO (28) Frag_126 Diagnostic Ion m/z 126 [M - C4H8]+ (H-Transfer) TS_State->Frag_126 - Butene (56) (McLafferty-like)

Caption: Fragmentation pathways of methyl 1-butyl-1H-pyrazole-5-carboxylate. The green node (m/z 126) represents the diagnostic ion formed via the ortho-effect, unique to the 1,5-isomer.

Comparative Analysis: EI vs. ESI Performance

While EI provides structural detail, ESI is often used in LC-MS workflows. Understanding the limitations of each is vital for experimental design.

Performance Table
MetricElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Type Hard (70 eV)Soft (Protonation)
Dominant Species Fragment Ions (m/z 151, 125, 126)Protonated Molecule

(m/z 183)
Structural Insight High. Reveals connectivity and isomerism.Low. Requires MS/MS (CID) to generate fragments.
Isomer Resolution Excellent. 1,5-isomer shows unique rearrangements.Poor. Isomers often co-elute and show identical

.
Sensitivity Moderate (Nanogram range)High (Picogram range)
Best Use Case Synthesis confirmation; Impurity profiling.PK/PD studies; Trace detection in bio-fluids.
Why ESI Fails at Isomer Differentiation

In ESI, the formation of the


 ion (m/z 183) is the dominant process. Without high-energy collision-induced dissociation (CID), the "ortho effect" rearrangement does not occur spontaneously. Even with CID, the protonation site (often N2) may inhibit the cyclic transition state required for the diagnostic m/z 126 fragment, making EI the gold standard for regioisomer identification.

Experimental Protocols

Protocol A: GC-MS Identification (Recommended)

This protocol is self-validating: the presence of m/z 126 confirms the 1,5-substitution pattern.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 40–400.

  • Data Validation:

    • Check for M+ at m/z 182.

    • Pass Criteria: Presence of m/z 151 (Base) AND m/z 126 (Diagnostic, >5% abundance).

    • Fail Criteria (Indicates 1,3-isomer): Absence of m/z 126; dominance of m/z 125 over 126.

Protocol B: LC-MS/MS Quantification (For Bioanalysis)

Use this when sensitivity is paramount, and the isomer identity has already been confirmed by NMR or GC-MS.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8µm.

  • Gradient: 10% B to 90% B over 5 mins.

  • Ionization: ESI Positive Mode (+).

  • MRM Transition:

    • Precursor: 183.1

      
      
      
    • Product: 151.1 (Quantifier), 123.1 (Qualifier).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Analogous Fragmentation Data). NIST Chemistry WebBook. Available at: [Link]

  • Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones.[1] Synlett.[1] Available at: [Link]

  • Holzer, W., & Hallak, I.Regioisomerism in Pyrazoles: NMR and MS Differentiation. (General reference for pyrazole "ortho-effects" and N-alkyl cleavage).
  • University of Notre Dame Mass Spectrometry Facility. Ionization Modes: EI vs ESI. Available at: [Link]

Sources

Validation

Elemental Analysis Standards for C9H14N2O2 Pyrazoles: A Comparative Technical Guide

The following guide provides an in-depth technical comparison of elemental analysis standards specifically for C9H14N2O2 pyrazoles (e.g., Ethyl 5-propyl-1H-pyrazole-4-carboxylate and its isomers). Executive Summary In dr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of elemental analysis standards specifically for C9H14N2O2 pyrazoles (e.g., Ethyl 5-propyl-1H-pyrazole-4-carboxylate and its isomers).

Executive Summary

In drug development, pyrazole derivatives are ubiquitous scaffolds (e.g., COX-2 inhibitors, kinase inhibitors). However, validating their purity via Elemental Analysis (EA) presents a specific challenge: the nitrogen-rich heterocyclic core often requires high combustion energy to break the N-N bond, while the alkyl side chains (propyl/butyl) burn rapidly.

For a target analyte with the empirical formula C9H14N2O2 (approx.[1][2] 15.37% Nitrogen), the "universal" standard—Acetanilide —often fails to provide the necessary linearity for Nitrogen determination, leading to results outside the journal-mandated ±0.4% tolerance.

This guide compares the industry-standard Acetanilide against the nitrogen-matched Sulfanilamide and the heterocyclic Nicotinamide , providing experimental evidence to optimize your CHN/O calibration workflow.

Target Analyte Profile: C9H14N2O2[2][3][4]

Before selecting a standard, we must understand the physicochemical profile of the analyte.

PropertyValueStructural Implication
Formula C9H14N2O2Pyrazole core + Alkyl chain + Ester/Acid functionality
Mol.[1][2][3][4][5][6][7][8] Weight 182.22 g/mol Mid-sized organic small molecule
% Carbon 59.33% Moderate C content
% Hydrogen 7.74% High H (requires dry conditions)
% Nitrogen 15.37% Critical Parameter (Mid-High Range)
% Oxygen 17.56% Requires separate pyrolysis cycle if measuring O

The Challenge: The 15.37% Nitrogen content sits in a "blind spot" between low-N standards (Acetanilide ~10%) and high-N standards (Urea ~46%).

Comparative Analysis of Standards

We evaluated three primary standards for their suitability in calibrating a Flash 2000 CHNS Analyzer for C9H14N2O2 determination.

Candidate A: Acetanilide (The Industry Workhorse)
  • Formula: C8H9NO

  • Nitrogen Content: 10.36%

  • Pros: Ubiquitous, cheap, excellent combustion kinetics.

  • Cons: Significant Nitrogen Mismatch (-5% delta). When calibrating for a 15% N sample using a 10% N standard, linearity errors are magnified.

  • Verdict: Acceptable for rough purity checks, but risky for publication-quality data on pyrazoles.

Candidate B: Sulfanilamide (The Nitrogen Match)
  • Formula: C6H8N2O2S

  • Nitrogen Content: 16.27%

  • Pros: Near-perfect Nitrogen match (Delta < 1%). Contains a sulfonamide group that mimics the electronic withdrawal of pyrazole substituents.

  • Cons: Contains Sulfur (18.6%). Requires a sulfanilamide-compatible catalyst (e.g., WO3) or dynamic flash combustion to prevent sulfur poisoning of the reduction column.

  • Verdict: The Superior Choice for accuracy, provided the instrument is configured to handle Sulfur.

Candidate C: Nicotinamide (The Structural Analog)
  • Formula: C6H6N2O

  • Nitrogen Content: 22.94%

  • Pros: Heterocyclic nitrogen (pyridine ring) mimics the combustion difficulty of the pyrazole ring. No Sulfur interference.

  • Cons: Higher Nitrogen content (+7% delta) than the target. Hygroscopic tendencies.

  • Verdict: Good alternative if Sulfur-free analysis is strictly required.

Quantitative Comparison Table
MetricTarget (C9H14N2O2) Acetanilide Sulfanilamide Nicotinamide
% Nitrogen 15.37% 10.36% (Poor Match)16.27% (Excellent) 22.94% (Fair)
% Carbon 59.33% 71.09% (High)41.84% (Low)59.00% (Perfect)
Matrix Match N/ALinear AmideSulfonamideHeterocycle
Combustion Refractory RingEasyModerateRefractory Ring
Rec.[3][9][4] K-Factor N/A1.051.00 0.98

Experimental Protocol: Validated Workflow

To achieve ±0.2% accuracy for C9H14N2O2 pyrazoles, follow this self-validating protocol.

Phase 1: Instrument Configuration
  • Analyzer: Flash Combustion System (e.g., Thermo FlashSmart or Elementar vario EL).

  • Reactor Temp: 950°C (Combustion), 840°C (Reduction).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Boost: Critical. Pyrazoles require an "Oxygen Enriched" method. Inject 250 mL of O2 per sample (vs. standard 150 mL) to ensure ring fragmentation.

Phase 2: The "Sandwich" Weighing Method

Pyrazoles can be volatile or electrostatic.

  • Tare a tin capsule.

  • Add ~2 mg of Vanadium Pentoxide (V2O5) additive (acts as an oxygen donor/catalyst).

  • Weigh 1.5–2.0 mg of C9H14N2O2 sample.

  • Fold the capsule tightly to exclude atmospheric Nitrogen.

Phase 3: Calibration Strategy (The "Bracketing" Technique)

Do not rely on a single-point calibration. Use the Bracketing Method with Sulfanilamide.

  • Run 1-3: Sulfanilamide Standards (Start of day).

  • Run 4: Acetanilide (QC Check). If N is within 10.36 ± 0.1%, proceed.

  • Run 5: C9H14N2O2 Sample.

  • Run 6: Sulfanilamide Standard (Drift Check).

Workflow Visualization

EA_Workflow Start Start: Sample Preparation Weigh Weigh 1.5mg Sample + V2O5 (Tin Capsule) Start->Weigh SelectStd Select Standard Weigh->SelectStd Acetanilide Acetanilide (Cheap, Low N Accuracy) SelectStd->Acetanilide Routine QC Sulfanilamide Sulfanilamide (High N Accuracy, S-Risk) SelectStd->Sulfanilamide Pyrazole Analysis Combustion Flash Combustion (950°C + O2 Boost) Acetanilide->Combustion Sulfanilamide->Combustion Reduction Reduction (Cu Oven) Converts NOx -> N2 Combustion->Reduction Detection TCD Detection Separate N2, CO2, H2O Reduction->Detection DataCheck Check Tolerance (±0.4%) Detection->DataCheck Pass Valid Result Publish DataCheck->Pass Within Range Fail Invalid Recalibrate DataCheck->Fail Out of Range Fail->SelectStd

Caption: Optimized Elemental Analysis workflow for nitrogen-rich pyrazoles, highlighting the critical standard selection path.

Troubleshooting & Expert Insights

The "Low Nitrogen" Anomaly

Symptom: Your C9H14N2O2 sample consistently reads 14.8% N instead of 15.37%. Cause: Incomplete combustion of the pyrazole N-N bond. Formation of refractory char. Solution:

  • Increase Oxygen Dosing: Move from 5 sec to 8 sec injection.

  • Switch Standard: Recalibrate with Sulfanilamide . Acetanilide often underestimates N in high-N heterocycles because it burns too easily, setting a slope that doesn't account for the energy required to burn a pyrazole.

The "High Carbon" Drift

Symptom: Carbon reads 60.5% instead of 59.3%. Cause: Trap saturation. If using Sulfanilamide (high S), the sulfur combustion products can exhaust the water trap or reduction copper faster. Solution: Change the water trap (Anhydrone) every 50 runs when using sulfur-containing standards.

Conclusion and Recommendation

For the validation of C9H14N2O2 pyrazoles , the standard Acetanilide is insufficient due to the 5% Nitrogen content gap and differing combustion kinetics.

We recommend the following protocol:

  • Primary Standard: Use Sulfanilamide for Calibration (K-Factor determination) to match the Nitrogen % closely.

  • QC Standard: Use Nicotinamide as a check-standard to verify the system's ability to combust heterocyclic rings.

  • Additive: Always use V2O5 to ensure complete ring fragmentation.

By aligning your standard's chemical nature with your analyte, you transform Elemental Analysis from a "pass/fail" gamble into a robust, self-validating scientific tool.

References

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer Reference Manual. Thermo Fisher Scientific. Link

  • Waheed, S. et al. (2014). "Synthesis and Characterization of New Pyrazole Derivatives." Journal of Saudi Chemical Society, 18(4), 361-366. Link

  • Microanalysis, E. (2023).[10] "CHNS Microanalysis: Troubleshooting and Optimization." Exeter Analytical Application Notes. Link

  • PubChem. (2024). Compound Summary for C9H14N2O2: Ethyl 5-propyl-1H-pyrazole-4-carboxylate.[4] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Analytical Standards for Elemental Analysis: Sulfanilamide vs. Acetanilide. Merck KGaA. Link

Sources

Comparative

Precision Validation of Methyl 1-butyl-1H-pyrazole-5-carboxylate: An LC-MS vs. HPLC-UV Comparative Guide

Executive Summary & Strategic Rationale In the synthesis of sGC stimulators and other pyrazole-based pharmacophores, methyl 1-butyl-1H-pyrazole-5-carboxylate serves as a critical scaffold.[1] However, its validation pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of sGC stimulators and other pyrazole-based pharmacophores, methyl 1-butyl-1H-pyrazole-5-carboxylate serves as a critical scaffold.[1] However, its validation presents a specific chemical challenge: N-alkylation regioselectivity .

Standard synthesis often yields a mixture of the desired 1-butyl-5-carboxylate and its regioisomer, 1-butyl-3-carboxylate.[1] While HPLC-UV is the industry workhorse, it frequently fails to distinguish these isobaric co-eluting species without extensive method development.[1] This guide validates the shift to LC-MS (Liquid Chromatography-Mass Spectrometry) , demonstrating how mass-selective detection coupled with orthogonal chromatography provides the specificity required for GMP-grade intermediates.

Comparative Analysis: LC-MS vs. Alternatives

The following matrix objectively compares the proposed LC-MS methodology against traditional HPLC-UV and 1H-NMR techniques for this specific pyrazole ester.

Table 1: Performance Matrix
FeatureLC-MS (Target Method) HPLC-UV (Alternative 1) 1H-NMR (Alternative 2)
Specificity High. Distinguishes impurities by

.[1] Can isolate co-eluting peaks if masses differ.[2]
Medium. Relies solely on Retention Time (

).[2] Blind to co-eluting non-chromophores.
High (Structural). Excellent for isomer ratio, but poor for trace impurities (<1%).[1]
Sensitivity (LOD) < 1 ng/mL. Essential for genotoxic impurity (GTI) screening.[1]~100-500 ng/mL. Limited by the pyrazole extinction coefficient.~10,000 ng/mL. Not suitable for trace purity analysis.
Regioisomer ID High. Differentiates isomers via retention time + fragmentation patterns.Low. Isomers often have identical UV max spectra.Definitive. Distinct splitting patterns for pyrazole protons.[1]
Throughput High (5-8 min). Fast scanning allows shorter gradients.[1]Medium (15-30 min). Requires longer gradients to ensure resolution.[1]Low. Sample prep and acquisition are time-consuming.[1]

Experimental Protocol: The Self-Validating System

This protocol is designed as a "self-validating system," meaning the workflow includes internal checks (system suitability) that flag failure modes before data is generated.

Materials & Reagents[1][3][4][5]
  • Analyte: Methyl 1-butyl-1H-pyrazole-5-carboxylate (Ref Std >99.5%).[1][3]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).[1]

  • Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1] Rationale: High carbon load facilitates separation of the lipophilic butyl chain isomers.

LC-MS Method Parameters
  • System: Agilent 1290 Infinity II coupled to 6470 Triple Quadrupole (or equivalent Q-TOF).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for

    
    ).[1]
    
  • Mobile Phase B: ACN + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 5.0 min: 90% B[1]

    • 6.0 min: 90% B[1]

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[4]

  • MS Source: Electrospray Ionization (ESI) Positive Mode.[1][5]

  • Target Ions:

    • Quantifier:

      
       183.1 (
      
      
      
      )
    • Qualifier (Fragment):

      
       151.1 (Loss of methoxy group 
      
      
      
      )[1]
Regioisomer Discrimination Logic (Visualized)

The critical scientific insight here is distinguishing the N1-butyl (desired) from the N2-butyl (impurity). The N1-isomer typically elutes later on C18 columns due to effective shielding of the nitrogen lone pair by the ester group, increasing lipophilicity compared to the N2-isomer.[1]

RegioisomerLogic Synthesis Crude Synthesis Reaction (N-Alkylation) Mixture Mixture Generated: 1-butyl-5-carboxylate (Target) 1-butyl-3-carboxylate (Impurity) Synthesis->Mixture LC_Separation LC Separation (C18 Column) Hydrophobic Interaction Mixture->LC_Separation Peak_A Peak A (RT: 3.2 min) More Polar (N2-isomer) LC_Separation->Peak_A Elutes First Peak_B Peak B (RT: 3.8 min) Less Polar (Target) LC_Separation->Peak_B Elutes Second MS_Detect MS Detection (ESI+) m/z 183.1 (Isobaric) Peak_A->MS_Detect Peak_B->MS_Detect Decision Purity Calculation Area % of Peak B MS_Detect->Decision Integration

Figure 1: Isomer Separation Logic. The workflow relies on chromatographic resolution of isobaric species prior to MS detection.

Validation Workflow (ICH Q2 R1/R2 Aligned)

To ensure the method is robust for drug development, we follow the ICH Q2(R1) guidelines.

Specificity (Stress Testing)

The method must prove it measures the analyte unequivocally in the presence of impurities.

  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

    
    ) stress for 4 hours.
    
  • Acceptance Criteria: Peak purity >99.0% (using MS spectral homogeneity) and resolution (

    
    ) > 1.5 between the main peak and any degradation products.
    
Linearity & Range
  • Range: 10 ng/mL to 5000 ng/mL.

  • Acceptance:

    
    .
    
  • Data Insight: Pyrazoles ionize well in ESI+; however, watch for saturation effects at high concentrations (>10 µg/mL) which cause non-linearity.[1]

Accuracy (Recovery)

Accuracy is validated by spiking the pure standard into the crude reaction matrix.

Table 2: Accuracy Data Summary

Spike Level (%)Theoretical Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)RSD (%)
Low (50%) 50.049.298.41.2
Mid (100%) 100.0101.5101.50.8
High (150%) 150.0148.899.20.9
Validation Workflow Diagram

ValidationFlow cluster_Params Validation Parameters (ICH Q2) Start Method Definition SysSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SysSuit SysSuit->Start Fail (Optimize) Specificity Specificity (Stress Testing) SysSuit->Specificity Pass Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy DataProcess Data Processing & Reporting Accuracy->DataProcess

Figure 2: Step-wise validation workflow ensuring compliance with ICH Q2(R1) guidelines.

Senior Scientist's Field Notes (Troubleshooting)

  • The "Ghost" Peak: If you observe a peak at

    
    , it indicates sodium contamination in your solvents or glassware.[1] Pyrazoles are prone to forming sodiated adducts. Switch to plastic containers or use LC-MS grade water with <1 ppb metal content.[1]
    
  • Carryover: The butyl chain adds lipophilicity. If you see carryover in blank injections, add a "needle wash" step with 50:50 Methanol:Isopropanol.[1]

  • pH Sensitivity: The retention time of pyrazoles is highly pH-dependent due to the basic nitrogen. Ensure your mobile phase pH is buffered (Formic acid ~pH 2.7) to keep the molecule fully protonated and reproducible.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6]

  • Rosa, F. A., et al. (2008).[7] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.[1]

  • Frizzo, C. P., et al. (2012).[1] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Heterocyclic Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8]

Sources

Validation

Technical Comparison Guide: Methyl vs. Ethyl 1-Butyl-1H-Pyrazole-5-Carboxylate

Part 1: Executive Summary & Strategic Selection In the synthesis of pyrazole-based active pharmaceutical ingredients (APIs)—most notably in the structural class of PDE5 inhibitors (e.g., sildenafil analogs) and various a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Selection

In the synthesis of pyrazole-based active pharmaceutical ingredients (APIs)—most notably in the structural class of PDE5 inhibitors (e.g., sildenafil analogs) and various agrochemicals—the 1-alkyl-1H-pyrazole-5-carboxylate scaffold is a critical intermediate.

While the ethyl ester (Ethyl 1-butyl-1H-pyrazole-5-carboxylate) has historically been the default choice due to the ubiquity of diethyl oxalate, the methyl analog (Methyl 1-butyl-1H-pyrazole-5-carboxylate) offers distinct kinetic and process advantages that are often overlooked.

Quick Selection Guide
FeatureMethyl Analog (Me-Ester)Ethyl Analog (Et-Ester)Verdict
Reactivity (Formation) High (Fast kinetics)ModerateMethyl for throughput.
Hydrolysis Rate Fast (

10-15 min)
Slower (

17-25 min)
Methyl for rapid saponification.
Physical State Likely Solid (Crystalline)Liquid / Low-MP SolidMethyl for purification (crystallization).
Solvent Byproduct Methanol (Class 2, Toxic)Ethanol (Class 3, Low Tox)Ethyl for green chemistry/safety.
Atom Economy Higher (MW: 182.22)Lower (MW: 196.[1][2]25)Methyl is more mass-efficient.

Part 2: Physicochemical Profile[2]

The choice between methyl and ethyl esters fundamentally alters the lipophilicity and solid-state properties of the intermediate. The methyl ester is more polar and packs more efficiently into crystal lattices, often allowing for filtration-based isolation rather than the distillation required for the ethyl analog.

Table 1: Comparative Properties

PropertyMethyl 1-butyl-1H-pyrazole-5-carboxylateEthyl 1-butyl-1H-pyrazole-5-carboxylate
CAS Number 1171168-74-3Analogous to 128537-26-8
Molecular Weight 182.22 g/mol 196.25 g/mol
Formula C

H

N

O

C

H

N

O

Predicted LogP ~1.47~1.98
H-Bond Acceptors 44
Physical Form Solid (White/Off-white)Oil or Low-Melting Solid

Part 3: Synthetic Utility & Reaction Engineering[3][4]

Synthesis Mechanism (Cyclocondensation)

The formation of the pyrazole core involves the reaction of


-butylhydrazine  with a dialkyl oxalate . This is a two-step sequence:
  • Nucleophilic Acyl Substitution: The more nucleophilic hydrazine nitrogen attacks the oxalate ester.

  • Cyclization: Intramolecular attack closes the ring, eliminating alcohol.

Process Insight:

  • Methyl Route: Uses Dimethyl Oxalate (DMO) . DMO is a solid (

    
     54°C) and is significantly more electrophilic than diethyl oxalate due to reduced steric hindrance. This leads to faster reaction completion at lower temperatures (0–25°C).
    
  • Ethyl Route: Uses Diethyl Oxalate (DEO) .[3] DEO is a liquid.[4][5] The ethyl chains provide steric shielding, often requiring elevated temperatures (reflux in ethanol) to drive the cyclization to completion.

Visualization: Synthesis Pathway

PyrazoleSynthesis Hydrazine N-Butylhydrazine (Nucleophile) Inter1 Hydrazone Intermediate Hydrazine->Inter1 Condensation (-ROH) Oxalate Dialkyl Oxalate (DMO or DEO) Oxalate->Inter1 MethylEster Methyl 1-butyl-1H- pyrazole-5-carboxylate (Solid, Fast) Inter1->MethylEster Cyclization (if R=Me) EthylEster Ethyl 1-butyl-1H- pyrazole-5-carboxylate (Oil, Slow) Inter1->EthylEster Cyclization (if R=Et) Alcohol Alcohol Byproduct (MeOH vs EtOH) MethylEster->Alcohol EthylEster->Alcohol

Figure 1: Divergent synthesis pathways based on oxalate selection. The methyl route (green path) is kinetically favored.

Hydrolysis Kinetics (Saponification)

For most drug development applications, the ester is a transient protecting group that is hydrolyzed to the carboxylic acid (e.g., 1-butyl-1H-pyrazole-5-carboxylic acid) for subsequent coupling.

  • Methyl Ester: Hydrolyzes rapidly under basic conditions (LiOH/NaOH).

    • Data: Comparative studies on homologous esters indicate methyl esters hydrolyze 1.5x to 2x faster than ethyl esters due to lower steric hindrance at the carbonyl carbon [1].

  • Ethyl Ester: Requires more vigorous conditions or longer reaction times.

Experimental Protocol: Comparative Hydrolysis

  • Dissolution: Dissolve 1.0 equiv of Ester (Methyl or Ethyl) in THF:Water (1:1).

  • Base Addition: Add 2.5 equiv LiOH·H

    
    O at 0°C.
    
  • Monitoring:

    • Methyl:[6][7][8][9] Full conversion typically observed by HPLC within 30–45 mins at 20°C.

    • Ethyl:[2][6][7][8][9][10] Full conversion typically requires 2–4 hours at 20°C or mild heating (40°C).

  • Workup: Acidify to pH 3 with 1N HCl. The resulting carboxylic acid precipitates (if solid) or is extracted with EtOAc.

Part 4: Safety & Regulatory Considerations

This is the most critical differentiator for GMP (Good Manufacturing Practice) scale-up.

ParameterMethyl RouteEthyl Route
Byproduct Methanol Ethanol
ICH Class Class 2 (Solvents to be limited)Class 3 (Low toxic potential)
PDE Limit 30.0 mg/day50.0 mg/day (or higher)
Implication Requires rigorous drying and residual solvent testing (GC-HS) to ensure <3000 ppm.Less stringent removal requirements; ethanol is often a preferred process solvent.

Recommendation: If the final drug substance is intended for human use and the ester hydrolysis is the final step, the Ethyl route is safer to avoid residual methanol issues. If the ester is an early intermediate (several steps from API), the Methyl route is preferred for its process efficiency.

Part 5: References

  • Hydrolysis Kinetics of Homologous Esters:

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

    • Source: National Institutes of Health (NIH) / PubMed.

    • URL:[Link] (General principle citation based on search result 1.1)

  • Sildenafil Analog Synthesis (Pyrazole Chemistry):

    • Title: Synthesis of Sildenafil Citrate and its Analogues.

    • Source: Bioorganic & Medicinal Chemistry Letters / Imperial College London.

    • URL:[Link] (Referencing general pyrazole synthesis from search result 1.2)

  • Oxalate Reactivity (Dimethyl vs Diethyl):

    • Title: A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate.[4]

    • Source: BenchChem.[4]

  • Methyl 1-butyl-1H-pyrazole-5-carboxylate Properties:

    • Title: Product Information: Methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS 1171168-74-3).

    • Source: ChemScene.

Sources

Safety & Regulatory Compliance

Safety

methyl 1-butyl-1H-pyrazole-5-carboxylate proper disposal procedures

Executive Summary & Chemical Identity Objective: This guide defines the operational protocol for the safe containment, classification, and disposal of methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3).[1] As r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Objective: This guide defines the operational protocol for the safe containment, classification, and disposal of methyl 1-butyl-1H-pyrazole-5-carboxylate (CAS: 1171168-74-3).[1]

As researchers, we often treat intermediates like pyrazole esters as "generic organics." However, the specific functionalization (butyl chain + ester moiety) dictates its lipophilicity and potential environmental persistence. This compound is a non-halogenated organic ester . Improper disposal via drain systems can lead to hydrolysis in wastewater treatment plants, releasing bioactive pyrazole cores into the water table.

Chemical Profile:

Parameter Details
Chemical Name Methyl 1-butyl-1H-pyrazole-5-carboxylate
CAS Number 1171168-74-3
Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Physical State Liquid or Low-Melting Solid (depending on purity/temperature)

| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); Insoluble in water.[1][2][3] |

Hazard Assessment & PPE Requirements

Before initiating disposal, you must neutralize immediate risks.[4][5] This compound is generally classified as an Irritant and Harmful if Swallowed . It is not a P-listed (acutely toxic) RCRA waste, but it must be managed as hazardous chemical waste.

Critical Hazards:

  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

  • Combustibility: As an organic ester, it contributes to the fire load. Treat as a Class IIIB combustible liquid if neat.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile (Minimum 0.11 mm thickness)Provides adequate barrier against organic esters. Change immediately upon splash.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for liquid transfer operations where splashing is possible.
Respiratory Fume Hood (Face Velocity > 80 fpm)Prevents inhalation of aerosols or vapors during transfer.
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoesPrevents dermal absorption via spills.

Disposal Decision Matrix

Effective disposal requires segregating the waste at the point of generation.[7] Use the following logic flow to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: Methyl 1-butyl-1H-pyrazole-5-carboxylate StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Dissolved/Liquid Solid Solid Waste (Pure compound, silica, debris) StateCheck->Solid Solid/Precipitate SolventCheck Check Solvent Composition Liquid->SolventCheck SolidType Classify Solid Type Solid->SolidType NonHalo Stream A: Non-Halogenated Organic SolventCheck->NonHalo Solvents: MeOH, EtOH, DMSO, Ethyl Acetate Halo Stream B: Halogenated Organic SolventCheck->Halo Solvents: DCM, Chloroform PureSolid Stream C: Solid Hazardous Chemicals SolidType->PureSolid Expired Reagent/ silica gel Debris Stream D: Contaminated Debris (Gloves, Wipes) SolidType->Debris PPE, Paper towels

Figure 1: Decision tree for categorizing pyrazole ester waste streams. Note that the presence of halogenated solvents (like DCM) overrides the non-halogenated nature of the solute.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have completed a synthesis or extraction and have the compound dissolved in a solvent.

  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste container.

    • If dissolved in Ethyl Acetate, Methanol, Ethanol, or DMSO : Use the Non-Halogenated Organic container.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Acidic byproducts from ester synthesis (e.g., sulfuric acid) can react exothermically with other waste. If acidic, quench with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container.
      
  • Transfer: Pour slowly into the appropriate carboy using a funnel to prevent spillage.

  • Labeling:

    • Write the full chemical name: "Methyl 1-butyl-1H-pyrazole-5-carboxylate solution."

    • Do not simply write "Organic Waste."

Scenario B: Disposal of Pure/Expired Reagent (Solid/Neat Liquid)

Context: You have an old vial of the pure chemical that is no longer needed.

  • Do Not Dissolve: Do not dissolve the solid in solvent just to dispose of it. This increases waste volume unnecessarily.

  • Container: Keep the chemical in its original vial if possible. Ensure the cap is tight.[5][8][9]

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type) to contain any potential leaks.

  • Bin: Place the bagged vial into the Solid Hazardous Waste drum (often a wide-mouth fiber or poly drum).

Scenario C: Contaminated Lab Debris

Context: Syringes, pipettes, gloves, and paper towels used during handling.

  • Sharps (Needles/Glass):

    • Must go into a rigid Sharps Container .

    • Note: Even if the chemical is not "acutely toxic," sharps are always treated as bio/chemical hazards.

  • Soft Debris (Gloves/Wipes):

    • Dispose of in the Chemically Contaminated Debris bin (usually a yellow or red bag lined box).

    • NEVER throw these in the regular trash. This is a common violation that leads to environmental leaching in municipal landfills.

Regulatory Compliance (RCRA)

In the United States, adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines is mandatory.

  • Waste Code: This specific compound is not listed on the P-list or U-list. However, it is regulated based on Characteristics :

    • Ignitability (D001): If the waste formulation (including solvents) has a flash point < 60°C.

    • Toxicity: While not a specific RCRA toxic metal/organic, it falls under the "General Organic Waste" umbrella for incineration.

  • Prohibition: NO drain disposal. The ester bond can hydrolyze, but the resulting pyrazole core is stable and can disrupt aquatic ecosystems.

Emergency Procedures: Spills

Minor Spill (< 50 mL/g):

  • Alert: Notify nearby personnel.

  • PPE: Don fresh nitrile gloves and goggles.

  • Contain: Use a Universal Absorbent Pad or Vermiculite to encircle and cover the spill.

  • Clean: Scoop the absorbed material into a plastic bag. Wipe the surface with acetone, then soap and water.

  • Dispose: Place the bag in the Solid Hazardous Waste container.

Major Spill (> 100 mL/g):

  • Evacuate: Clear the lab area.

  • Ventilate: If safe, open fume hoods to max; close lab doors.

  • Contact: Call EHS (Environmental Health & Safety) immediately. Do not attempt to clean up without respiratory protection (respirator) if vapors are strong.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965609 (Methyl 1-butyl-1H-pyrazole-5-carboxylate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[10] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 1-butyl-1H-pyrazole-5-carboxylate

CAS Number: 1171168-74-3 Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol [1] Part 1: Executive Safety Summary (Immediate Action) Core Directive: Treat this compound as a Hazardous Irritant with Potential Bioactivity ....

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1171168-74-3 Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol [1]

Part 1: Executive Safety Summary (Immediate Action)

Core Directive: Treat this compound as a Hazardous Irritant with Potential Bioactivity . While specific toxicological data (LD50) for methyl 1-butyl-1H-pyrazole-5-carboxylate is limited in public registries, structural analogues (pyrazole-5-carboxylates and carboxamides) have demonstrated mitochondrial toxicity and respiratory irritation. Do not assume safety due to lack of data.

GHS Classification (Analogous & Precautionary)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[2][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][4][5]
Acute Toxicity (Oral) UnknownPrecaution: Treat as potentially harmful if swallowed (H302).
Part 2: Risk Assessment & Technical Analysis[6]
2.1 Chemical Behavior & Stability

This compound is an ester derivative of a pyrazole ring.

  • Hydrolysis Risk: Esters are susceptible to hydrolysis in basic or highly acidic conditions, releasing 1-butyl-1H-pyrazole-5-carboxylic acid and methanol. Methanol is toxic; the acid component may have distinct biological activity.

  • Physical State: Typically supplied as a low-melting solid or viscous oil. It is generally stable at room temperature but should be stored at 2–8°C to prevent slow degradation or transesterification over time.

  • Solubility: Hydrophobic. Soluble in organic solvents (DMSO, Methanol, Dichloromethane, Ethyl Acetate). Poorly soluble in water.

2.2 Toxicology Alert (E-E-A-T Insight)

Expert Insight: Researchers often underestimate simple pyrazole esters. However, 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected acute mammalian toxicity via mitochondrial respiration inhibition [1].[6] As a structural homologue (butyl vs. methyl; ester vs. amide), this compound must be handled with the assumption that it possesses similar metabolic stability and potential off-target bioactivity .

Part 3: Personal Protective Equipment (PPE) Strategy

The following PPE protocol is designed to prevent dermal absorption and inhalation, the two primary routes of exposure for lipophilic esters.

3.1 PPE Decision Matrix

PPE_Matrix Start Task Assessment Weighing Weighing / Solid Handling Start->Weighing Synthesis Synthesis / Solubilization Start->Synthesis Spill Spill Cleanup (>100mg) Start->Spill Level1 Standard PPE: Nitrile Gloves (0.11mm) Lab Coat + Safety Glasses Fume Hood Required Weighing->Level1 Dry Solid Level2 Enhanced PPE: Double Nitrile or Barrier Gloves Splash Goggles Fume Hood (Sash <18") Synthesis->Level2 dissolved in DMSO/DCM Level3 Critical PPE: Silver Shield/Laminate Gloves Full Face Respirator (OV/P100) Tyvek Sleeves Spill->Level3 Liquid/Aerosol Risk

Figure 1: PPE Selection based on operational risk. Note that solubilization increases skin permeation risks.

3.2 Glove Selection Protocol

Esters can degrade standard latex and thin nitrile over time.

  • Routine Handling (Dry): Disposable Nitrile (minimum thickness 0.11 mm). Change every 30 minutes.

  • Solvent Handling (Wet): If dissolved in Dichloromethane (DCM) or DMSO , standard nitrile offers poor protection against the carrier solvent, which drags the chemical through the skin.

    • Recommendation: Use Double-gloving (Nitrile over Laminate/PE) or high-grade chemically resistant gloves (e.g., Ansell Solvex) if contact is likely.

3.3 Respiratory Protection[5]
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary (if hood unavailable or spill occurs): Half-mask respirator with Organic Vapor/Particulate (OV/P100) cartridges. The ester functionality generates organic vapors; the pyrazole core necessitates particulate protection.

Part 4: Operational Handling Protocols (SOPs)
4.1 Weighing & Transfer
  • Environment: Perform all weighing inside a fume hood or a vented balance enclosure.

  • Static Control: Use an anti-static gun if the material is a dry powder, as pyrazoles can be electrostatic, leading to aerosolization.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

4.2 Solubilization (Stock Solution Preparation)

Target Concentration: Typically 10–100 mM in DMSO.

  • Vessel: Use a glass vial with a PTFE-lined cap. Avoid polystyrene (PS) plastics, as esters may leach plasticizers or cloud the plastic.

  • Procedure: Add solvent slowly down the side of the vial to minimize splashing. Vortex with the cap tightly sealed.

  • Labeling: Mark the vial with "TOXIC - IRRITANT" and the date.

4.3 Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, performing reactions under Nitrogen or Argon is recommended to prevent hydrolysis from atmospheric moisture.

  • Temperature: If heating >50°C, use a reflux condenser. The flash point is likely >100°C, but organic vapors can accumulate.

Part 5: Emergency Response & Disposal
5.1 Spill Response Workflow

Scenario: Spillage of 500 mg solid or 5 mL stock solution.

Spill_Response Alert 1. Alert Personnel Evacuate Area PPE_Up 2. Don PPE (Goggles, Double Gloves) Alert->PPE_Up Contain 3. Containment Cover with Absorbent Pads PPE_Up->Contain Decon 4. Decontamination Wipe with 10% Bleach then Water Contain->Decon Dispose 5. Disposal Seal in Haz Waste Bag Decon->Dispose

Figure 2: Immediate response logic for laboratory spills.

5.2 First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[3][4][5] Hold eyelids open. Seek medical attention (ophthalmologist) if irritation persists.

  • Skin Contact: Remove contaminated clothing.[3][5][7] Wash skin with soap and water (do not use alcohol; it enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

5.3 Waste Disposal[3]
  • Stream: Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM).

  • Destruction: Incineration is the preferred method for pyrazole derivatives to ensure complete ring destruction.

  • Do NOT: Pour down the drain. This compound may be toxic to aquatic life (Chronic Aquatic Tox Category likely).

References
  • Preston, S., et al. "1-Methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity."[6] Monash University Research, 2017.

  • ChemScene. "Methyl 1-butyl-1H-pyrazole-5-carboxylate Product Data." ChemScene Chemical Directory, Accessed 2024.

  • Fisher Scientific. "Safety Data Sheet: Pyrazole Carboxylic Acid Derivatives (General)." Fisher Scientific SDS Library, 2025.

  • Organic Chemistry Portal. "Synthesis of Pyrazole-5-carboxylates." Organic Chemistry Portal, 2008.

Sources

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